Product packaging for Ophthalmic acid(Cat. No.:CAS No. 495-27-2)

Ophthalmic acid

Cat. No.: B1677449
CAS No.: 495-27-2
M. Wt: 289.29 g/mol
InChI Key: JCMUOFQHZLPHQP-BQBZGAKWSA-N
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Description

Ophthalmic acid is a L-glutamine derivative that is L-glutamine substituted by a 1-[(carboxymethyl)amino]-1-oxobutan-2-yl at the terminal amino nitrogen atom. It has a role as a biomarker and a human metabolite. It is a conjugate acid of an Ophthalmate.
This compound has been reported in Psychotria punctata, Homo sapiens, and other organisms with data available.
glutathione analog in which cysteine moiety is replaced by L-aminobutyrate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3O6 B1677449 Ophthalmic acid CAS No. 495-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMUOFQHZLPHQP-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895053
Record name Ophthalmic acid
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Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ophthalmic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

495-27-2
Record name Ophthalmic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=495-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ophthalmic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ophthalmic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPHTHALMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ophthalmic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ophthalmic Acid: A Comprehensive Technical Guide on its Discovery, History, and Evolving Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, was first discovered in the mid-20th century. Initially considered a mere byproduct of glutathione synthesis, its biological relevance has been a subject of evolving research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its biosynthetic pathway, and the analytical methodologies for its detection and quantification. Furthermore, it delves into its multifaceted and sometimes controversial roles as a biomarker of oxidative stress, a regulator of glutathione metabolism, and a newly identified neurotransmitter. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Historical Perspective

This compound was first isolated and identified in 1956 from the lens of a calf, which is reflected in its name.[1] For decades following its discovery, it was largely regarded as an accidental product of the glutathione biosynthetic pathway, arising when L-2-aminobutyrate is used as a substrate instead of L-cysteine.[2] This perception of it being a metabolic curiosity with little physiological significance has been challenged in recent years with new evidence suggesting more specific biological roles.[3]

A significant shift in the perception of this compound occurred in 2006, when a study on acetaminophen-induced hepatotoxicity in mice proposed it as a sensitive biomarker for hepatic glutathione depletion and, by extension, oxidative stress.[4] This led to a surge in interest in this compound as a potential clinical marker. However, this role has been a subject of debate, with subsequent studies showing inconsistent correlations between this compound levels and glutathione depletion across different tissues and conditions.[2]

More recently, research has uncovered a potential role for this compound in regulating glutathione metabolism, acting as a signaling molecule that can influence glutathione transport and the activity of glutathione-dependent enzymes.[5] In a groundbreaking discovery in 2024, this compound was identified as an alternative neurotransmitter in the brain, capable of regulating motor function through the activation of the calcium-sensing receptor (CaSR).[6][7][8][9] This has opened up new avenues for research into its neurological functions and its potential as a therapeutic target for movement disorders like Parkinson's disease.

Biosynthesis of this compound

This compound is synthesized through the same enzymatic pathway as glutathione (GSH), utilizing the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[2] The key difference lies in the substrate specificity of GCL.

The biosynthesis can be summarized in two steps:

  • Formation of γ-glutamyl-α-aminobutyrate: Glutamate-cysteine ligase (GCL) catalyzes the formation of a γ-peptide bond between the γ-carboxyl group of glutamate and the amino group of L-α-aminobutyrate. This reaction is analogous to the formation of γ-glutamylcysteine in glutathione synthesis.

  • Addition of Glycine: Glutathione synthetase (GSS) then catalyzes the formation of a peptide bond between the carboxyl group of the L-α-aminobutyrate residue in γ-glutamyl-α-aminobutyrate and the amino group of glycine, to form this compound.

The relative intracellular concentrations of L-cysteine and L-α-aminobutyrate are a major factor in determining the rate of this compound synthesis.[2]

Fig. 1. Biosynthesis of this compound and Glutathione cluster_glutathione Glutathione Synthesis cluster_ophthalmic_acid This compound Synthesis Glu_GSH Glutamate gGC γ-Glutamylcysteine Glu_GSH->gGC Glutamate-Cysteine Ligase (GCL) Cys L-Cysteine Cys->gGC Gly_GSH Glycine GSH Glutathione (GSH) Gly_GSH->GSH gGC->GSH Glutathione Synthetase (GSS) Glu_OA Glutamate gGAB γ-Glutamyl-α-aminobutyrate Glu_OA->gGAB Glutamate-Cysteine Ligase (GCL) aAB L-α-Aminobutyrate aAB->gGAB Gly_OA Glycine OA This compound Gly_OA->OA gGAB->OA Glutathione Synthetase (GSS)

Biosynthesis of this compound and Glutathione.

Quantitative Data

The concentration of this compound varies significantly across different tissues and physiological states. The following table summarizes some reported concentrations in human and rodent models.

SpeciesTissue/FluidConcentrationReference(s)
HumanArterial Plasma0.06 ± 0.03 µmol/L[10]
HumanArterial Whole Blood16.1 (11.8-16.4) µmol/L[10]
HumanLiver Biopsy80.0 (191.8-349.2) µmol/kg[10]
RatPlasmaLLOQ: 25 ng/mL[11]
MouseLiverIncreases with acetaminophen administration[4]
MouseKidneySynthesis demonstrated in vivo[12]

LLOQ: Lower Limit of Quantification

Experimental Protocols

The accurate quantification of this compound is crucial for studying its biological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC-MS/MS Method for this compound Quantification in Plasma

This protocol provides a general framework for the analysis of this compound in plasma samples.

4.1.1. Sample Preparation

  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

4.1.2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for retaining the polar this compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled this compound).

Fig. 2. HPLC-MS/MS Workflow for this compound Analysis Start Plasma Sample ProteinPrecipitation Protein Precipitation (Methanol) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation (HILIC Column) Supernatant->HPLC MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data Data Analysis MSMS->Data

HPLC-MS/MS Workflow for this compound Analysis.
GC-MS Method for this compound Quantification

GC-MS analysis of this compound requires derivatization to increase its volatility.

4.2.1. Derivatization Protocol

A two-step derivatization process is commonly used:[13][14][15]

  • Esterification: The carboxylic acid groups are converted to methyl esters by reacting the dried sample extract with 2 M HCl in methanol at 80°C for 30 minutes.

  • Acylation: The amino groups are then acylated using an agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.

4.2.2. GC-MS Analysis

  • GC System: A standard gas chromatograph.

  • Column: A capillary column suitable for the analysis of derivatized amino acids.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A mass spectrometer capable of electron impact (EI) or chemical ionization (CI).

  • Data Acquisition: Selected ion monitoring (SIM) is used to monitor specific fragment ions of the derivatized this compound and internal standard.

Biological Roles and Signaling Pathways

Biomarker of Oxidative Stress: A Controversial Role

The proposal of this compound as a biomarker for hepatic glutathione depletion stemmed from the observation that its levels increase when the availability of cysteine for glutathione synthesis is limited.[4] Under conditions of oxidative stress, the demand for glutathione increases, leading to cysteine depletion and a subsequent rise in the utilization of L-α-aminobutyrate by GCL, resulting in increased this compound synthesis.

However, the utility of this compound as a universal biomarker for oxidative stress is debated. Studies have shown that this compound levels do not always correlate with glutathione depletion in all tissues or in response to all types of oxidative stress.[2] Its concentration can be influenced by various factors, including the availability of its precursors and the metabolic state of the cell.

Regulator of Glutathione Metabolism

Emerging evidence suggests that this compound is not merely a passive byproduct but may actively regulate glutathione metabolism.[3][5] It has been shown to:

  • Inhibit Glyoxalase I: this compound can act as a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[16][17]

  • Modulate Glutathione Transport: It may influence the cellular influx and efflux of glutathione, thereby affecting intracellular glutathione homeostasis.[5]

  • Influence Glutathione-Dependent Enzymes: this compound can modulate the activity of certain enzymes that utilize glutathione as a substrate.[5]

A Novel Neurotransmitter

The most recent and perhaps most significant discovery is the role of this compound as a neurotransmitter in the brain.[6][7][8][9] Research has demonstrated that:

  • Activation of Calcium-Sensing Receptor (CaSR): this compound binds to and activates the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[8]

  • Modulation of Motor Function: Activation of CaSR by this compound has been shown to reverse motor deficits in mouse models of Parkinson's disease, suggesting a role in motor control.[6][7][9]

The downstream signaling cascade following CaSR activation by this compound is an active area of investigation but is believed to involve G-protein-mediated pathways that ultimately influence neuronal excitability and function.

Fig. 3. This compound Signaling via Calcium-Sensing Receptor OA This compound CaSR Calcium-Sensing Receptor (CaSR) OA->CaSR Binds and Activates GProtein G-Protein (Gq/11, Gi/o) CaSR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC NeuronalResponse Modulation of Neuronal Excitability and Motor Function CaRelease->NeuronalResponse PKC->NeuronalResponse

This compound Signaling via Calcium-Sensing Receptor.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple metabolic byproduct to a molecule with complex and significant biological roles. Its history highlights the dynamic nature of scientific understanding and the importance of re-evaluating long-held assumptions. The controversies surrounding its role as a biomarker of oxidative stress underscore the need for context-specific interpretation of metabolic data.

The recent discoveries of its functions in regulating glutathione metabolism and as a neurotransmitter have opened exciting new avenues of research. Future studies will likely focus on elucidating the detailed molecular mechanisms of its action, particularly in the central nervous system. A deeper understanding of this compound's synthesis, transport, and signaling pathways could lead to the development of novel therapeutic strategies for a range of conditions, from metabolic disorders to neurodegenerative diseases. The journey of this compound from a humble discovery in the lens of a calf to a potential key player in brain function serves as a compelling example of the ongoing exploration of the intricate landscape of cellular biochemistry.

References

Ophthalmic Acid vs. Glutathione: A Technical Guide to Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis and detoxification. Ophthalmic acid (OPH), a close structural analog of GSH, lacks the critical thiol group, rendering it redox-inactive. Historically considered a mere byproduct of GSH synthesis, recent evidence points towards a more complex role for OPH, including the regulation of GSH metabolism. This technical guide provides an in-depth comparison of the structure, biosynthesis, and function of this compound and glutathione. It details the competitive enzymatic kinetics that govern their synthesis, summarizes key quantitative data, and presents a standard protocol for their simultaneous analysis. The evolving understanding of the this compound to glutathione ratio as a nuanced biomarker of cellular stress is also critically discussed, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Molecular Structure: The Critical Thiol Difference

Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) and this compound (γ-L-Glutamyl-L-α-aminobutyryl-glycine) are both tripeptides.[1] Their primary structural difference lies in the central amino acid residue. Glutathione incorporates a cysteine residue, which possesses a nucleophilic thiol (-SH) group. This thiol group is the cornerstone of GSH's antioxidant and detoxification functions. In contrast, this compound contains L-2-aminobutyrate (also known as L-α-aminobutyrate) in place of cysteine.[1] This substitution results in the absence of the thiol group, fundamentally altering the molecule's biochemical capabilities.

G cluster_GSH Glutathione (GSH) cluster_OPH This compound (OPH) GSH_Glu γ-Glutamyl GSH_Cys Cysteinyl (-SH) GSH_Glu->GSH_Cys γ-peptide bond GSH_Gly Glycine GSH_Cys->GSH_Gly peptide bond OPH_Glu γ-Glutamyl OPH_Abu α-Aminobutyryl (-CH2-CH3) OPH_Glu->OPH_Abu γ-peptide bond OPH_Gly Glycine OPH_Abu->OPH_Gly peptide bond

Figure 1: Structural comparison of Glutathione and this compound.

Biosynthesis: A Shared Pathway Governed by Substrate Availability

Both glutathione and this compound are synthesized via the same two-step, ATP-dependent enzymatic pathway located in the cytosol.[2][3]

  • Step 1: γ-Glutamylcysteine Ligase (GCL): GCL, the rate-limiting enzyme, catalyzes the formation of a γ-peptide bond between glutamate and an acceptor amino acid.[4][5] The preferred substrate is cysteine, leading to the formation of γ-glutamylcysteine. However, GCL exhibits substrate promiscuity and can utilize other amino acids, such as L-2-aminobutyrate, to form γ-glutamyl-α-aminobutyrate.[6][7]

  • Step 2: Glutathione Synthetase (GS): GS catalyzes the addition of glycine to the C-terminus of the dipeptide formed in the first step, producing either glutathione or this compound.[8]

The primary regulator determining the ratio of GSH to OPH synthesis is the relative intracellular concentration of the acceptor amino acids, cysteine and L-2-aminobutyrate.[2] Under normal physiological conditions, cysteine is readily available and is the preferred substrate for GCL, leading to high levels of GSH synthesis. However, under conditions of cysteine depletion, such as severe oxidative stress or toxicological insult (e.g., acetaminophen overdose), the enzymatic machinery shunts available L-2-aminobutyrate into the pathway, resulting in a significant increase in this compound production.[6]

G Glu L-Glutamate GCL γ-Glutamylcysteine Ligase (GCL) Glu->GCL Glu->GCL Cys L-Cysteine Cys->GCL Abu L-2-Aminobutyrate Abu->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS Gly->GS ATP1 ATP ATP1->GCL ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi GCL->ADP1 gGluCys γ-Glutamylcysteine GCL->gGluCys gGluAbu γ-Glutamyl-α-aminobutyrate GCL->gGluAbu GS->ADP2 GSH Glutathione (GSH) GS->GSH OPH This compound (OPH) GS->OPH gGluCys->GS gGluAbu->GS Stress Condition: Cysteine Depletion (e.g., Oxidative Stress) Stress->Abu Favors utilization

Figure 2: Parallel biosynthesis pathways of GSH and this compound.

Functional Comparison: Redox Activity vs. Regulatory Role

Glutathione: The Master Antioxidant

The function of GSH is intrinsically linked to the reversible oxidation of its thiol group.

  • Antioxidant Defense: GSH directly quenches reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. In these reactions, two molecules of GSH are oxidized to form one molecule of glutathione disulfide (GSSG).

  • Redox Cycling: The cellular pool of GSH is maintained by glutathione reductase (GR), which uses NADPH to reduce GSSG back to two molecules of GSH, thus maintaining a high GSH/GSSG ratio essential for a healthy cellular redox environment.

  • Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide range of xenobiotics and electrophiles, marking them for excretion.

This compound: A Redox-Inactive Analog

Lacking the thiol group, this compound cannot participate in the redox cycling or detoxification reactions that define GSH's primary roles.[9] It cannot be oxidized to a disulfide form and is not a substrate for enzymes like GPx or GSTs.

While initially dismissed as an inert byproduct, emerging evidence suggests OPH may have its own functions, primarily related to the regulation of GSH itself.[10][11] It has been proposed that OPH can modulate the transport (influx and efflux) of GSH across cellular and organelle membranes and may act as a competitive inhibitor for some GSH-dependent reactions that do not involve the thiol group.[10]

The most widely accepted function of OPH is as a biomarker. An elevated OPH/GSH ratio is considered a sensitive indicator of hepatic GSH depletion and cysteine-deficient conditions, often preceding overt signs of cellular damage.[6] However, this interpretation is debated, as some studies show that OPH levels can change independently of GSH, suggesting a more complex biological role that is not solely tied to oxidative stress.[1]

G GSH 2 GSH (Reduced) GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG (Oxidized) GR Glutathione Reductase (GR) GSSG->GR ROS Reactive Oxygen Species (ROS) ROS->GPx H2O 2 H2O GPx->GSSG Oxidation GPx->H2O GR->GSH Reduction NADP NADP+ GR->NADP NADPH NADPH + H+ NADPH->GR OPH This compound NoReaction Cannot Participate (No Thiol Group) OPH->NoReaction

Figure 3: Glutathione redox cycle and the exclusion of this compound.

Quantitative and Comparative Analysis

Directly comparative kinetic data for both pathways from a single source is scarce. However, data from multiple studies allow for a clear comparison of substrate affinities and regulatory mechanisms.

Table 1: Comparative Substrate Affinity for γ-Glutamylcysteine Ligase (GCL)
SubstrateEnzyme SourceApparent Kₙ (mM)Implication
L-Cysteine Mouse Liver0.06 [6]Very high affinity; preferred substrate for GSH synthesis.
L-Cysteine Rat Kidney0.1 - 0.3 [4][9]High affinity, corroborating its role as the primary substrate.
Other Amino AcidsMouse Liver21 - 1800[6]Significantly lower affinity; utilized only when Cysteine is limiting.
L-GlutamateRat Kidney1.8[4]Moderate affinity for the common γ-glutamyl donor.

The data clearly indicates that GCL has a dramatically higher affinity for cysteine over other amino acids, including L-2-aminobutyrate. This kinetic preference ensures that GSH synthesis is prioritized under normal conditions.

Table 2: Summary of Key Comparative Properties
PropertyGlutathione (GSH)This compound (OPH)
Structure γ-Glu-Cys -Glyγ-Glu-α-Aminobutyrate -Gly
Thiol (-SH) Group PresentAbsent
Redox Activity Active (cycles between GSH and GSSG)Inactive
Antioxidant Role Major endogenous antioxidantNone
Enzymatic Cofactor Yes (e.g., for GPx, GSTs)No
Biosynthesis Regulation Feedback inhibited by GSH (Kᵢ ≈ 2.3 mM)[4][12]Synthesis is not feedback inhibited by its product[12]
Primary Function Redox balance, detoxification, signalingBiomarker of Cysteine depletion; potential GSH regulator[6][10][11]

Experimental Protocols

The simultaneous quantification of this compound and glutathione in biological matrices is most accurately achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Quantification in Plasma

Objective: To accurately quantify GSH, GSSG, and OPH in plasma samples.

Methodology:

  • Sample Preparation:

    • Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to obtain plasma.

    • To prevent auto-oxidation of GSH, immediately add an alkylating agent like N-Ethylmaleimide (NEM) to a 100 µL plasma aliquot to a final concentration of 10 mM. This derivatizes the free thiol group of GSH.

    • Add 400 µL of ice-cold methanol containing internal standards (e.g., ¹³C₂,¹⁵N-GSH, ¹³C₄,¹⁵N₂-GSSG, d₅-OPH) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of mobile phase A.

  • Instrumentation:

    • HPLC System: A UPLC/HPLC system capable of binary gradient elution.

    • Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 0-2% B (2 min), 2-95% B (5 min), 95% B (2 min), 95-2% B (0.5 min), 2% B (2.5 min)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Example MRM Transitions (Analyte → Product Ion):

      • NEM-GSH: m/z 433.1 → 304.1

      • GSSG: m/z 613.2 → 355.1

      • OPH: m/z 306.1 → 177.1

    • Internal standards should have corresponding mass shifts.

  • Data Analysis:

    • Construct calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard.

    • Quantify the analytes in the unknown samples by interpolating their peak area ratios against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect 1. Collect Plasma Alkyl 2. Alkylate Thiols (NEM) Collect->Alkyl Precip 3. Precipitate Protein (Methanol + IS) Alkyl->Precip Cent 4. Centrifuge Precip->Cent Dry 5. Evaporate Cent->Dry Recon 6. Reconstitute Dry->Recon Inject 7. Inject Sample Recon->Inject LC 8. UPLC Separation (C18 or HILIC) Inject->LC MS 9. MS/MS Detection (ESI+, MRM) LC->MS Quant 10. Quantify vs. Calibration Curve MS->Quant

Figure 4: General experimental workflow for LC-MS/MS analysis.

Implications in Research and Drug Development

The interplay between this compound and glutathione has significant implications for toxicology, clinical diagnostics, and pharmacology.

  • Toxicology and Drug Safety: The OPH/GSH ratio is a valuable research tool for assessing drug-induced oxidative stress, particularly drug-induced liver injury (DILI). Monitoring this ratio in preclinical models can provide early indications of cysteine depletion and compromised antioxidant capacity, helping to de-risk drug candidates.

  • Biomarker Development: While promising, the use of OPH as a standalone clinical biomarker for oxidative stress requires careful consideration.[1] Its levels can be influenced by factors other than GSH depletion, such as diet and circadian rhythms.[1] Future research should focus on validating its utility in specific disease contexts and potentially in combination with other metabolic markers.

  • Therapeutic Modulation: Understanding the competitive synthesis of OPH and GSH opens potential therapeutic avenues. For conditions characterized by GSH deficiency, strategies could be explored to either supplement cysteine precursors or modulate the activity of GCL to favor GSH synthesis.

Conclusion

This compound and glutathione, though structurally similar and born from the same enzymatic pathway, possess fundamentally distinct functional roles. Glutathione is an indispensable redox-active antioxidant, while this compound is a redox-inactive analog whose importance as a biomarker of cysteine depletion and a potential regulator of GSH metabolism is increasingly recognized. The synthesis of this compound is a direct metabolic consequence of the substrate promiscuity of GCL, becoming significant only when the cell's supply of cysteine is overwhelmed. For researchers in the life sciences, understanding the nuanced relationship between these two tripeptides is crucial for accurately interpreting metabolic data and developing safer, more effective therapeutic agents.

References

The Physiological Role of Ophthalmic Acid in the Eye Lens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (OPH), a tripeptide analog of glutathione (GSH), has long been an enigmatic molecule within the eye lens. Initially discovered in this very tissue, its physiological significance has been a subject of ongoing research. This technical guide provides an in-depth exploration of the current understanding of OPH's role in the lens, moving beyond the historical view of it as a mere byproduct of GSH synthesis. We delve into its biosynthesis, its intricate relationship with the critical antioxidant glutathione, and its potential implications in lens physiology and pathology, particularly in the context of oxidative stress and cataract formation. This guide synthesizes quantitative data, details key experimental protocols for its study, and visualizes the biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in ophthalmology, biochemistry, and drug development.

Introduction

The crystalline lens of the eye is a unique, avascular tissue characterized by a high concentration of proteins, primarily crystallins, which are essential for its transparency and refractive properties. To maintain this transparency over a lifetime, the lens relies on a robust antioxidant defense system to counteract oxidative stress from various sources, including UV radiation.[1][2] The most abundant and crucial antioxidant in the lens is glutathione (GSH).[3][4] Depletion of GSH in the lens, particularly in its nucleus, is strongly associated with the development of age-related nuclear cataracts.[4][5][6]

This compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a close structural analog of GSH, differing only by the substitution of the cysteine residue with L-2-aminobutyrate.[7] This seemingly minor change—the absence of a sulfhydryl group—has profound functional consequences, rendering OPH incapable of participating in the redox cycling that is central to GSH's antioxidant activity.

First identified in the bovine lens, OPH was for many years considered an accidental byproduct of the GSH synthetic pathway, particularly under conditions of low cysteine availability.[7][8] However, recent research has begun to challenge this simplistic view, suggesting a more nuanced and potentially significant physiological role for OPH. Evidence now points towards OPH acting as a regulator of GSH metabolism, influencing its transport and modulating the activity of GSH-dependent enzymes.[9][10]

This guide aims to provide a detailed technical overview of the physiological role of this compound in the eye lens, with a focus on its biochemical context, methods for its investigation, and its potential as a target for therapeutic intervention in ocular diseases.

Biosynthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to that of glutathione, as both tripeptides are produced by the same two-step enzymatic pathway:

  • Formation of the Dipeptide Intermediate: The first and rate-limiting step is the formation of a γ-glutamyl dipeptide. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) . While GCL's primary substrate is cysteine for GSH synthesis (forming γ-glutamylcysteine), it can also utilize L-2-aminobutyrate to produce γ-glutamyl-L-α-aminobutyrate. The availability of cysteine and L-2-aminobutyrate is a major determinant of the relative production of their respective dipeptides.[8][11]

  • Addition of Glycine: The second step involves the addition of glycine to the dipeptide intermediate, a reaction catalyzed by Glutathione Synthetase (GSS) . GSS ligates glycine to γ-glutamyl-L-α-aminobutyrate to form this compound.[6][12]

The regulation of OPH biosynthesis is therefore dependent on the substrate availability for GCL and the kinetic properties of both GCL and GSS.

Ophthalmic_Acid_Biosynthesis Biosynthesis of this compound and Glutathione Glu L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys L-Cysteine Cys->GCL Aba L-2-Aminobutyrate Aba->GCL Gly Glycine GSS Glutathione Synthetase (GSS) Gly->GSS gGlnCys γ-Glutamylcysteine GCL->gGlnCys gGlnAba γ-Glutamyl-L-α-aminobutyrate GCL->gGlnAba ADP1 ADP + Pi GCL->ADP1 GSH Glutathione (GSH) GSS->GSH OPH This compound (OPH) GSS->OPH ADP2 ADP + Pi GSS->ADP2 gGlnCys->GSS gGlnAba->GSS ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GSS ATP3 ATP ADP3 ADP + Pi

Figure 1: Biosynthesis pathway of this compound and glutathione.

Quantitative Data on this compound in the Lens

While this compound was first discovered in the lens, quantitative data on its concentration in this tissue is sparse in the readily available literature. The most comprehensive study to date was conducted by Tsuboi et al. (1984), which developed a sensitive HPLC method to quantify OPH and northis compound in the lens, liver, and brain of various animals. The data from this seminal paper is summarized in the table below. For context, representative data on glutathione concentrations in the lens are also included.

SpeciesThis compound (nmol/g wet weight)Northis compound (nmol/g wet weight)Glutathione (μmol/g wet weight)Reference
Bovine (Cattle) 180 ± 3030 ± 10~5.0 (young) - 3.0 (aged)[13][14]
Rat 120 ± 2010 ± 5~2.5 (peak at 4 days)[13][15]
Rabbit 90 ± 2020 ± 8-[13]
Guinea Pig 150 ± 2515 ± 6-[13]
Dog 110 ± 1510 ± 4-[13]
Swine (Pig) 130 ± 2025 ± 7-[13]
Human --~5.0 (young) - 3.0 (aged)[14]

Data for this compound and Northis compound are adapted from Tsuboi et al., 1984. Glutathione data is from other cited sources and is provided for comparative purposes. The Tsuboi et al. paper did not report human lens concentrations.

Physiological Role and a New Perspective

The Oxidative Stress Biomarker Controversy

For a period, an increase in the OPH/GSH ratio was proposed as a sensitive biomarker for oxidative stress, particularly in the liver.[8] The rationale was that under oxidative stress, cysteine is consumed for GSH synthesis, leading to a relative increase in the availability of L-2-aminobutyrate for GCL, thus shunting the pathway towards OPH production. However, this hypothesis has been challenged by subsequent studies showing that OPH levels can fluctuate independently of GSH and oxidative stress.[8] For instance, OPH levels have been shown to follow a circadian rhythm while GSH levels do not.[8] Therefore, while a significant increase in the OPH/GSH ratio may in some specific contexts indicate a perturbation in redox homeostasis, it is not a universally reliable biomarker of oxidative stress.[8]

This compound as a Glutathione-Regulating Tripeptide

A more recent and compelling hypothesis posits that OPH is not merely a byproduct but an active regulator of GSH metabolism.[10][11] This proposed regulatory role is multifaceted:

  • Modulation of GSH-dependent Enzymes: OPH can act as a competitive inhibitor of some GSH-utilizing enzymes, while moderately stimulating others, particularly those that use oxidized glutathione (GSSG).[11]

  • Regulation of GSH Transport: OPH may influence the cellular influx and efflux of GSH, potentially acting as a competitive inhibitor or a trans-stimulator of GSH transporters.[11]

This regulatory function suggests that OPH may play a role in fine-tuning the availability and activity of the crucial antioxidant GSH within the lens.

OPH_GSH_Regulation Proposed Regulatory Role of this compound on Glutathione Metabolism OPH This compound (OPH) GSH_enzymes GSH-Dependent Enzymes OPH->GSH_enzymes Competitive Inhibition GSSG_enzymes GSSG-Utilizing Enzymes OPH->GSSG_enzymes Moderate Stimulation GSH_transporter GSH Transporter OPH->GSH_transporter Competitive Inhibition / Trans-stimulation GSH_in Intracellular Glutathione (GSH) GSH_in->GSH_enzymes GSH_out Extracellular Glutathione (GSH) GSH_out->GSH_transporter GSH_transporter->GSH_in

Figure 2: this compound's proposed regulatory effects on glutathione.

Experimental Protocols

Investigating the role of this compound in the eye lens requires specialized techniques. The following sections provide detailed methodologies for key experiments.

Quantification of this compound in Lens Tissue by HPLC-MS/MS

This protocol is a representative method adapted from established procedures for quantifying small peptides in biological tissues.

5.1.1. Lens Tissue Extraction

  • Excise the lens from the eye and immediately freeze it in liquid nitrogen. Store at -80°C until use.

  • Weigh the frozen lens.

  • In a pre-chilled homogenizer, add the frozen lens and 5 volumes of ice-cold 10% trichloroacetic acid (TCA) containing an internal standard (e.g., a stable isotope-labeled this compound).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the acid-soluble metabolites including this compound.

5.1.2. HPLC-MS/MS Analysis

  • Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content. For example, start at 95% A, hold for 1 minute, then ramp to 50% A over 5 minutes, hold for 2 minutes, and then return to 95% A to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 290.1 -> Product ion (m/z) 130.1 (or other characteristic fragment).

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

5.1.3. Data Analysis

  • Integrate the peak areas for the this compound and internal standard MRM transitions.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Generate a standard curve by analyzing known concentrations of this compound with a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the lens samples by interpolating their peak area ratios on the standard curve.

  • Normalize the concentration to the initial wet weight of the lens tissue.

HPLC_MS_Workflow Experimental Workflow for this compound Quantification start Start: Lens Tissue Sample extraction 1. Extraction - Homogenize in 10% TCA - Add Internal Standard - Centrifuge start->extraction supernatant 2. Collect Supernatant extraction->supernatant hplc 3. HPLC Separation (HILIC Column) supernatant->hplc ms 4. MS/MS Detection (ESI+, MRM Mode) hplc->ms data 5. Data Analysis - Peak Integration - Standard Curve - Quantification ms->data end End: this compound Concentration data->end

Figure 3: Workflow for quantifying this compound in lens tissue.

Ex Vivo Lens Organ Culture for Metabolic Studies

This protocol allows for the study of lens metabolism in a controlled environment outside of the body.

  • Aseptic Lens Extraction: Under sterile conditions, enucleate the eye and dissect the lens, ensuring the lens capsule remains intact.

  • Culture Medium: Prepare a suitable culture medium, such as TC-199 or DMEM, supplemented with fetal bovine serum (e.g., 10%), penicillin/streptomycin, and the metabolic precursors or inhibitors to be studied (e.g., stable isotope-labeled amino acids, oxidative stressors like H₂O₂).

  • Incubation: Place individual lenses in separate wells of a culture plate containing the prepared medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Treatments: After an initial equilibration period, replace the medium with fresh medium containing the experimental compounds.

  • Sample Collection: At various time points, harvest the lenses and the culture medium separately. Lenses can be processed for metabolite analysis as described in section 5.1. The medium can be analyzed for secreted metabolites.

  • Assessment of Lens Viability: Lens transparency can be monitored throughout the experiment using dark-field microscopy. At the end of the experiment, lens viability can be further assessed by measuring ATP levels or other metabolic markers.

Conclusion and Future Directions

This compound, once relegated to the status of a metabolic curiosity, is emerging as a molecule of interest in the physiology of the eye lens. Its synthesis by the same enzymatic machinery as glutathione places it at a critical nexus of the lens's antioxidant defense system. The prevailing modern view, shifting from OPH as a simple biomarker of oxidative stress to a potential regulator of glutathione metabolism, opens up new avenues for research.

For researchers and drug development professionals, understanding the dynamics between OPH and GSH in the lens is paramount. Future investigations should focus on:

  • Elucidating the precise mechanisms by which OPH modulates GSH-dependent enzymes and transporters in the lens.

  • Investigating the changes in OPH concentration in the lens during the progression of cataract formation in various animal models and human donor lenses.

  • Exploring the therapeutic potential of modulating OPH levels or its downstream effects to enhance the lens's resilience to oxidative stress.

The methodologies outlined in this guide provide a framework for pursuing these research questions. A deeper understanding of the physiological role of this compound may ultimately lead to novel strategies for the prevention and treatment of cataracts and other oxidative stress-related ocular diseases.

References

Ophthalmic Acid: An Endogenous Tripeptide at the Crossroads of Metabolism and Neuromodulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (OPH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), has long been regarded as a mere byproduct of GSH synthesis. However, a growing body of evidence challenges this notion, revealing OPH as a multifaceted molecule with significant physiological roles. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biosynthesis, its contentious role as a biomarker of oxidative stress, and its emerging functions as a regulator of glutathione metabolism and a novel neurotransmitter. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding biology and therapeutic potential of this endogenous tripeptide. We present quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate further investigation into this intriguing molecule.

Introduction: Unveiling the Significance of this compound

First isolated from the calf lens in 1956, this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a structural analog of glutathione (L-γ-glutamyl-L-cysteinyl-glycine), with the cysteine residue replaced by L-2-aminobutyrate.[1][2] This seemingly minor substitution, the absence of a nucleophilic thiol group, renders OPH devoid of direct antioxidant properties.[3] For decades, this led to the widespread assumption that OPH was an inconsequential byproduct of the GSH synthesis pathway.

However, recent metabolomic studies and targeted research have illuminated the dynamic nature of OPH, suggesting its involvement in a variety of physiological and pathophysiological states.[4] Its ubiquitous presence across diverse species, from bacteria and plants to mammals, further hints at a conserved and significant biological function.[1] This guide delves into the core aspects of OPH biochemistry, its analytical determination, and its newly discovered roles, providing a foundation for future research and therapeutic exploration.

Biosynthesis and Metabolism

This compound and glutathione share the same enzymatic machinery for their synthesis, a critical point in understanding their interplay. The biosynthesis is a two-step, ATP-dependent process occurring in the cytoplasm.[5][6]

  • Formation of the Dipeptide Intermediate: The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL). This enzyme typically conjugates glutamate and cysteine to form γ-glutamylcysteine. However, GCL can also utilize L-2-aminobutyrate as a substrate in place of cysteine, leading to the formation of γ-glutamyl-L-α-aminobutyrate.[1][7]

  • Addition of Glycine: The second step is catalyzed by glutathione synthetase (GS), which adds a glycine residue to the dipeptide intermediate. When the intermediate is γ-glutamylcysteine, the product is glutathione. When the intermediate is γ-glutamyl-L-α-aminobutyrate, the product is this compound.[1][7]

The relative availability of cysteine and L-2-aminobutyrate is a major determinant of the ratio of GSH to OPH synthesis.[7]

This compound and Glutathione Biosynthesis Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Glutamate->GCL Cysteine Cysteine Cysteine->GCL L2AB L-2-Aminobutyrate L2AB->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS Glycine->GS ATP1 ATP ATP1->GCL Mg2+ ATP2 ATP ATP2->GS Mg2+ ADP1 ADP + Pi ADP2 ADP + Pi GCL->ADP1 gammaGC γ-Glutamylcysteine GCL->gammaGC gammaGAB γ-Glutamyl-L-α- aminobutyrate GCL->gammaGAB GS->ADP2 GSH Glutathione (GSH) GS->GSH OPH This compound (OPH) GS->OPH gammaGC->GS gammaGAB->GS

Figure 1: Biosynthesis pathway of this compound and glutathione.

The Role of this compound as a Biomarker

The concept of OPH as a biomarker for oxidative stress has been a subject of considerable debate.

The Oxidative Stress Hypothesis

An initial landmark study in 2006 on acetaminophen-induced hepatotoxicity in mice proposed that a decrease in hepatic GSH levels leads to an accumulation of its precursor, γ-glutamylcysteine, which in turn drives the synthesis of OPH.[8][9] This led to the hypothesis that elevated plasma OPH could serve as a sensitive indicator of hepatic GSH depletion and, by extension, oxidative stress.[8]

Conflicting Evidence and a Shift in Perspective

Subsequent research has revealed a more complex picture. Studies in humans and other animal models have not consistently found an inverse correlation between GSH and OPH levels.[1][3] In some cases, both molecules increase or decrease in tandem, while in others, OPH levels change without a corresponding change in GSH.[1] Furthermore, OPH is present in significant concentrations in healthy tissues, which contradicts the idea that it is solely a marker of a pathological state.[1] These findings suggest that while OPH levels can be influenced by oxidative stress, it is not a universal or straightforward biomarker for this condition.

This compound as a Glutathione Regulating Tripeptide

A more recent and compelling hypothesis posits that OPH is not a passive byproduct but an active regulator of GSH metabolism.[7][10] This proposed regulatory role is multifaceted:

  • Modulation of GSH-Dependent Enzymes: OPH has been shown to differentially inhibit enzymes that utilize the sulfur atom of GSH in their reactions, with the notable exception of glutathione peroxidases.[7][11] Conversely, it can moderately stimulate enzymes that utilize oxidized glutathione (GSSG).[7][11]

  • Regulation of GSH Transport: OPH can act as both a competitive inhibitor and a trans-stimulator of GSH transport across cellular and organellar membranes.[7][11] This suggests a role in controlling the influx and efflux of GSH, thereby influencing intracellular GSH homeostasis.

OPH Regulation of GSH Metabolism OPH This compound (OPH) GSH_Enzymes GSH-Dependent Enzymes (utilizing sulfur) OPH->GSH_Enzymes Inhibits GSSG_Enzymes GSSG-Dependent Enzymes OPH->GSSG_Enzymes Stimulates GSH_Transport GSH Transport (Influx/Efflux) OPH->GSH_Transport Modulates (Inhibits/Stimulates) GSH_Homeostasis Intracellular GSH Homeostasis GSH_Enzymes->GSH_Homeostasis GSSG_Enzymes->GSH_Homeostasis GSH_Transport->GSH_Homeostasis

Figure 2: Proposed regulatory functions of this compound on glutathione metabolism.

A Novel Role in Neuromodulation: this compound as a Neurotransmitter

Recent groundbreaking research has unveiled an unexpected and potentially transformative role for this compound in the central nervous system. A 2024 study demonstrated that OPH can act as a neurotransmitter-like molecule, regulating motor function through a previously unrecognized pathway.[12][13][14]

Activation of the Calcium-Sensing Receptor (CaSR)

The study found that in mouse models of Parkinson's disease, where dopamine levels are depleted, OPH levels in the brain surge.[1][15] This increase in OPH was associated with a significant and sustained improvement in motor function. The underlying mechanism was identified as the binding and activation of the calcium-sensing receptor (CaSR) by OPH.[1][15] CaSR is a G-protein coupled receptor known to be involved in modulating neuronal excitability.

Therapeutic Implications for Movement Disorders

This discovery challenges the long-held dogma of dopamine's exclusive role in motor control and opens up new avenues for therapeutic interventions in movement disorders like Parkinson's disease.[16] The OPH-CaSR pathway represents a novel, non-dopaminergic target for drug development.[10][16] Strategies could focus on developing OPH analogs that can cross the blood-brain barrier or on compounds that enhance the brain's endogenous synthesis of OPH.[12][13]

OPH-CaSR Signaling Pathway cluster_0 Neuronal Membrane OPH This compound (OPH) CaSR Calcium-Sensing Receptor (CaSR) OPH->CaSR Binds and Activates G_Protein G-Protein CaSR->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Motor_Function Modulation of Motor Function Signaling_Cascade->Motor_Function Neuron Neuron

Figure 3: this compound signaling through the calcium-sensing receptor.

Quantitative Data

The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize some of the reported quantitative data for OPH in human and rodent models.

Table 1: this compound Concentrations in Human Tissues and Fluids

Sample TypeConditionOPH Concentration (µmol/L or µmol/kg)Reference(s)
Arterial PlasmaBaseline (pre-liver resection)0.06 ± 0.03 (mean ± s.d.)[17]
Arterial Whole BloodBaseline16.1 (11.8-16.4) (median, range)[16][18]
Liver BiopsyBaseline80.0 (191.8-349.2) (median, range)[16][18]
SerumAcetaminophen-induced Acute Liver Failure (Non-survivors)Detectable more frequently than in survivors[17]
SerumAcetaminophen-induced Acute Liver Failure (Survivors)Detectable less frequently than in non-survivors[17]

Table 2: this compound Quantification Parameters from LC-MS/MS Methods

MatrixLLOQ (Lower Limit of Quantification)Linearity RangeReference(s)
Cell Culture Medium1 ng/mL1 - 5000 ng/mL[12][18]
Rat Plasma25 ng/mL25 - 5000 ng/mL[12][18]
Human Plasma (derivatized)0.67 nMNot specified[13]

Experimental Protocols

Accurate quantification of this compound is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a generalized protocol based on published methodologies.

Quantification of this compound in Biological Matrices by LC-MS/MS

Objective: To provide a detailed methodology for the extraction and quantification of this compound from plasma, whole blood, and tissue homogenates.

Materials:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Protein precipitation agents (e.g., ice-cold methanol or acetonitrile)

  • Solid-phase extraction (SPE) cartridges (optional, for cleaner samples)

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Collection and Handling:

    • Collect blood samples in EDTA-containing tubes.

    • For plasma, centrifuge blood at 2000 x g for 10 minutes at 4°C.

    • For tissue samples, homogenize in an appropriate buffer on ice.

    • Due to potential enzymatic degradation, immediate deproteinization or storage at -80°C is critical.[17]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (plasma, whole blood, or tissue homogenate), add 150 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

      • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Injection Volume: 5 - 20 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

        • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

      • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standard spiked into the same matrix as the samples.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Figure 4: General workflow for the quantification of this compound by LC-MS/MS.

Implications for Drug Development

The evolving understanding of this compound's biological roles presents several opportunities for drug development:

  • Therapeutics for Neurodegenerative Diseases: The discovery of the OPH-CaSR pathway provides a novel target for the treatment of Parkinson's disease and potentially other movement disorders. The development of OPH mimetics or enhancers of endogenous OPH synthesis could offer a new therapeutic paradigm.[12][13]

  • Modulation of GSH Homeostasis: For conditions characterized by dysregulated glutathione metabolism, targeting the regulatory functions of OPH could provide a novel approach to restore balance.

  • Biomarker Development: While its role as a direct biomarker of oxidative stress is complex, further research may identify specific contexts in which OPH can serve as a valuable diagnostic or prognostic marker, particularly in conjunction with other metabolic indicators.

Conclusion

This compound has emerged from the shadow of its well-known analog, glutathione, to be recognized as a bioactive molecule with distinct and important functions. The journey from being considered a metabolic curiosity to a potential key player in neuromodulation and glutathione regulation highlights the importance of re-evaluating long-held assumptions in biology. This technical guide has synthesized the current knowledge on this compound, providing a resource for the scientific community to further unravel its physiological roles and explore its therapeutic potential. The coming years of research promise to further illuminate the significance of this once-overlooked endogenous tripeptide.

References

The Ubiquitous Tripeptide: A Technical Guide to the Natural Occurrence and Analysis of Ophthalmic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of the vital antioxidant glutathione, has emerged from relative obscurity to become a molecule of significant interest in various fields of biological research.[1][2] Initially discovered in the calf lens in 1956, it is now recognized as a ubiquitous metabolite found across diverse life forms, including bacteria, fungi, plants, and animals.[1][3] For decades, this compound was often regarded as a mere byproduct of glutathione synthesis. However, recent groundbreaking research has unveiled its potential roles as a regulator of glutathione metabolism, a biomarker for oxidative stress, and even as a neurotransmitter in the central nervous system, challenging long-held paradigms.[4][5][6][7][8][9]

This technical guide provides an in-depth overview of the natural occurrence of this compound in plant and animal systems. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted molecule, including quantitative data, detailed experimental protocols for its analysis, and insights into its known biological pathways.

Natural Occurrence and Quantitative Data

This compound is widely distributed in nature. In the animal kingdom, it has been identified in numerous tissues, including the brain, eyes, liver, kidneys, heart, and blood.[2] In plants, its presence has been confirmed in various parts such as seed flour, leaves, and fruit pulp.[2] The concentration of this compound can fluctuate based on physiological conditions, with studies suggesting a link between its levels and oxidative stress.[10][11]

This compound Concentration in Animal Tissues

The following table summarizes available quantitative data on this compound concentrations in various animal tissues. It is important to note that concentrations can vary depending on the species, analytical method, and physiological state of the organism.

Tissue/FluidSpeciesConcentrationAnalytical MethodReference(s)
Whole BloodHuman16.1 (11.8-16.4) µmol/LLC-MS/MS[12][13]
LiverHuman80.0 (191.8-349.2) µmol/kgLC-MS/MS[12][13]
LiverHuman64 (42-131) nmol/gLC-MS/MS[14]
PlasmaRatLLOQ: 25 ng/mLHPLC-MS/MS[15]
Brain (whole)Mouse~8-fold increase relative to control (under specific experimental conditions)Metabolomics[6]
This compound Occurrence in Plant Tissues

While the presence of this compound in a variety of plant species is well-documented, comprehensive quantitative data across different plant tissues is less abundant in the current literature.[2][10] It has been identified in the leaves and seed flours of phylogenetically distant plants, and its levels have been shown to increase under conditions of oxidative stress.[10][11] Further research is required to establish a detailed quantitative profile of this compound in the plant kingdom.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and sensitive method for this purpose.[10][12][15]

Sample Preparation

Animal Tissues and Fluids:

A common procedure for the extraction of this compound from plasma and liver homogenates involves protein precipitation.[14]

  • Homogenization (for solid tissues): Homogenize 10 mg of tissue in 100 µL of a freshly prepared 5% (w/v) 5-sulphosalicylic acid solution containing 0.1% (w/v) vitamin C to prevent oxidation.[14]

  • Deproteinization: For plasma or tissue homogenates, add an equal volume of the 5-sulphosalicylic acid solution.[14]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 50,000 x g) at 4°C for 10 minutes.[14]

  • Supernatant Collection: Collect the supernatant for HPLC-MS/MS analysis.

Plant Tissues:

A general method for the extraction of small molecules from plant leaves can be adapted for this compound analysis.

  • Homogenization: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add a suitable extraction solvent (e.g., 80% methanol) to the powdered tissue. The ratio of tissue to solvent should be optimized for the specific plant material.

  • Sonication/Vortexing: Sonicate or vortex the mixture to ensure thorough extraction.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Supernatant Collection: Collect the supernatant for further cleanup or direct analysis.

HPLC-MS/MS Analysis

The following provides a general framework for the HPLC-MS/MS analysis of this compound. Specific parameters should be optimized for the instrument and matrix being used.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar this compound molecule.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[16]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[16]

    • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible chromatography.[16]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion (Q1) for this compound is m/z 290.1, and common product ions (Q3) for fragmentation include m/z 130.1 and m/z 161.1. These transitions should be confirmed and optimized on the specific mass spectrometer being used.

    • LLOQ: The Lower Limit of Quantification for this compound has been reported to be as low as 1 ng/mL in cell culture medium and 25 ng/mL in rat plasma.[15]

Signaling Pathways and Biological Roles

This compound's biological functions are intricately linked to the metabolic pathways of glutathione and its interaction with specific cellular receptors.

Biosynthesis of this compound

This compound is synthesized through the same enzymatic pathway as glutathione, with the key difference being the substitution of L-cysteine with L-2-aminobutyrate.[2][17]

Ophthalmic_Acid_Biosynthesis Glu L-Glutamate GGC γ-Glutamyl-2-aminobutyrate Glu->GGC Aba L-2-Aminobutyrate Aba->GGC Gly Glycine Oph This compound Gly->Oph GGC->Oph GCL Glutamate-Cysteine Ligase (GCL) GGC->GCL + ATP GSS Glutathione Synthetase (GSS) Oph->GSS + ATP GCL->GGC GSS->Oph

Biosynthesis of this compound.
This compound and the Calcium-Sensing Receptor (CaSR) Signaling Pathway

Recent groundbreaking research has identified this compound as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in a multitude of physiological processes.[5][6][7][8][9] This interaction has been shown to play a role in motor function control in animal models, opening new avenues for therapeutic interventions in movement disorders.[5][6][7][8][9] The general downstream signaling cascade of CaSR activation is depicted below.

CaSR_Signaling_Pathway Oph This compound CaSR Calcium-Sensing Receptor (CaSR) Oph->CaSR activates Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (e.g., Motor Control) PKC->Downstream Ca_release->Downstream

This compound-CaSR Signaling.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field. From its humble beginnings as a structural analog of glutathione, it is now recognized as a key player in cellular metabolism and signaling. The quantitative data, though still expanding, points to its widespread presence and dynamic regulation in both plants and animals. The detailed analytical protocols provided in this guide offer a starting point for researchers to accurately measure this intriguing molecule in their own experimental systems.

The elucidation of the this compound-CaSR signaling pathway has opened up exciting new possibilities for drug development, particularly in the realm of neurodegenerative diseases. Future research will undoubtedly focus on further unraveling the complex biological roles of this compound, quantifying its presence in a wider array of organisms and tissues, and exploring its full therapeutic potential. This technical guide serves as a foundational resource for those poised to contribute to this exciting area of scientific discovery.

References

The Evolving Paradigm of Ophthalmic Acid: From Metabolic Byproduct to Neuromodulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, has long been considered a mere byproduct of glutathione synthesis. However, recent scientific investigations have unveiled its multifaceted roles in cellular metabolism, challenging previous assumptions and opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its biosynthesis, its contentious role as a biomarker for oxidative stress, and its newly discovered function as a neurotransmitter-like molecule in the brain. Detailed experimental protocols for its quantification, quantitative data from key studies, and visualizations of its metabolic and signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to navigate this rapidly evolving field.

Introduction

First discovered in the calf lens in 1956, this compound (OPH) is structurally similar to the ubiquitous antioxidant glutathione (GSH), with the substitution of the cysteine residue with L-2-aminobutyrate.[1] This seemingly minor alteration, the absence of a thiol group, has profound functional consequences, rendering OPH incapable of participating in the redox reactions that are central to GSH's protective functions.[1] For decades, OPH was largely relegated to the periphery of metabolic research, often considered an inconsequential side product of the γ-glutamyl cycle.

However, a resurgence of interest in OPH has been fueled by two key areas of investigation: its proposed, and now debated, role as a biomarker for hepatic glutathione depletion and oxidative stress, and its recent, groundbreaking identification as a modulator of motor function in the context of Parkinson's disease.[2][3] This guide will delve into the core aspects of OPH metabolism, providing a critical analysis of the existing literature and highlighting the latest discoveries that are reshaping our understanding of this intriguing molecule.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of glutathione, utilizing the same enzymatic machinery. This shared pathway underscores the competitive nature of their synthesis, which is dependent on the availability of their respective precursor amino acids.

The synthesis proceeds in two sequential ATP-dependent steps:

  • Formation of γ-glutamyl-α-aminobutyrate: Glutamate and L-α-aminobutyrate are ligated by the enzyme glutamate-cysteine ligase (GCL). This is the rate-limiting step in glutathione synthesis and is subject to feedback inhibition by GSH.

  • Addition of Glycine: Glycine is subsequently added to the C-terminus of γ-glutamyl-α-aminobutyrate by the enzyme glutathione synthetase (GS) to form this compound.

The primary regulator of OPH synthesis is the relative intracellular concentration of L-α-aminobutyrate and cysteine.[1] When cysteine levels are depleted, as can occur under conditions of severe oxidative stress, GCL can utilize L-α-aminobutyrate as a substrate, leading to the production of OPH.

cluster_0 Cytosol Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Aminobutyrate L-α-aminobutyrate Aminobutyrate->GCL Cysteine L-Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS ATP1 ATP ATP1->GCL ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi GCL->ADP1 gamma_Glu_Aba γ-Glutamyl-α-aminobutyrate GCL->gamma_Glu_Aba gamma_Glu_Cys γ-Glutamylcysteine GCL->gamma_Glu_Cys GS->ADP2 OPH This compound GS->OPH GSH Glutathione (GSH) GS->GSH gamma_Glu_Aba->GS gamma_Glu_Cys->GS

Figure 1: Biosynthesis pathway of this compound and glutathione.

This compound as a Biomarker of Oxidative Stress: A Critical Appraisal

The hypothesis that this compound could serve as a biomarker for oxidative stress originated from studies on acetaminophen (APAP)-induced hepatotoxicity. In a key 2006 study, researchers observed that as hepatic glutathione levels were depleted following APAP overdose in mice, there was a corresponding increase in plasma this compound concentrations.[3] This led to the proposition that plasma OPH could be a sensitive and specific indicator of hepatic GSH depletion, a hallmark of oxidative stress.

However, subsequent research has cast doubt on the universal applicability of OPH as a biomarker for oxidative stress.[1] A growing body of evidence indicates that the correlation between OPH and GSH levels is not always consistent and can be tissue- and context-dependent.[1] Studies have shown that in some instances, both OPH and GSH levels can increase or decrease in tandem, or OPH levels can rise without a significant change in GSH.[1] Furthermore, OPH is present in healthy individuals under basal conditions, suggesting a physiological role beyond being a mere indicator of stress.[1]

In a study on patients with APAP-induced acute liver failure, while detectable OPH levels were more frequent in non-survivors, the mean concentrations did not significantly differ between survivors and non-survivors.[4][5] This suggests that while OPH may be associated with severe liver injury, its utility as a standalone prognostic biomarker is limited.

cluster_argument Argument for Biomarker Role cluster_counterargument Arguments Against Universal Biomarker Role A1 Acetaminophen Overdose A2 Hepatic GSH Depletion A1->A2 A3 Increased L-α-aminobutyrate Availability A2->A3 A4 Increased this compound Synthesis A3->A4 A5 Elevated Plasma this compound A4->A5 C3 Presence of OPH in healthy individuals A4->C3 is challenged by C1 Inconsistent correlation between OPH and GSH levels A5->C1 is contradicted by C2 Tissue-specific variations in OPH response A5->C2 is limited by C4 Lack of prognostic value in some clinical studies A5->C4 is questioned by

Figure 2: Logical relationship of arguments for and against OPH as a universal biomarker.

A Paradigm Shift: this compound as a Neuromodulator

The most significant recent development in this compound research is the discovery of its role as a neurotransmitter-like molecule with therapeutic potential for Parkinson's disease.[2][6] A 2024 study revealed that in mouse models of Parkinson's disease, the administration of L-DOPA, a precursor to dopamine, in combination with an inhibitor of its conversion to dopamine, led to a significant and prolonged improvement in motor function.[2] This unexpected finding pointed towards a non-dopaminergic mechanism of action.

Metabolomic analysis of the brains of these animals revealed a dramatic, 20-fold increase in the concentration of this compound.[2] Subsequent experiments demonstrated that direct administration of OPH into the brain of Parkinsonian mice could reverse motor deficits for over 20 hours, a significantly longer duration than that observed with L-DOPA.[6][7]

The mechanism underlying this effect was identified as the binding and activation of the calcium-sensing receptor (CaSR) by this compound.[2] The CaSR is a G-protein coupled receptor known to be involved in various physiological processes, and its activation by OPH represents a novel signaling pathway in the brain.

cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron OPH This compound CaSR Calcium-Sensing Receptor (CaSR) OPH->CaSR binds and activates G_Protein G-protein CaSR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum (ER) IP3->ER Cellular_Response Cellular Response (e.g., improved motor function) DAG->Cellular_Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response start Start: Biological Sample protein_precipitation 1. Protein Precipitation (add ice-cold Methanol + IS) start->protein_precipitation vortex 2. Vortex protein_precipitation->vortex centrifuge 3. Centrifuge vortex->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer evaporate 5. Evaporate to Dryness transfer->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute filter 7. Filter into HPLC Vial reconstitute->filter hplc 8. HPLC Separation (C18 column) filter->hplc msms 9. MS/MS Detection (ESI+, MRM) hplc->msms data_analysis 10. Data Analysis (Quantification) msms->data_analysis end End: this compound Concentration data_analysis->end

References

Ophthalmic Acid: An Emerging Endogenous Neurotransmitter in Motor Function Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Recent groundbreaking research has identified ophthalmic acid, a tripeptide analog of glutathione, as a novel endogenous neurotransmitter with a significant role in the regulation of motor function. This discovery challenges the long-standing dogma of dopamine's exclusive role in motor control and presents a promising new therapeutic avenue for movement disorders such as Parkinson's disease. This technical guide provides an in-depth overview of the current understanding of this compound as a neurotransmitter, including its synthesis, mechanism of action, and the pivotal experimental evidence supporting its function. Detailed methodologies of key experiments are provided, along with a summary of quantitative findings.

Introduction: Beyond the Dopaminergic Paradigm

For over six decades, dopamine has been considered the principal neurotransmitter governing motor function. Therapeutic strategies for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, have predominantly focused on dopamine replacement, most notably with the precursor L-DOPA. While effective in the initial stages, long-term L-DOPA treatment is associated with diminishing efficacy and the development of debilitating side effects like dyskinesia.

Recent investigations have unveiled the existence of non-dopaminergic mechanisms in motor control. A pivotal study has identified this compound as an unexpected neurotransmitter-like molecule in the brain that regulates motor function independently of dopamine.[1][2][3][4] This guide delves into the scientific evidence that establishes this compound as a key player in motor control and a potential target for novel therapeutic interventions.

This compound: From Glutathione Analog to Neurotransmitter

This compound, or ophthalmate, is a tripeptide (L-γ-glutamyl-L-α-aminobutyryl-glycine) structurally similar to glutathione (GSH), a major cellular antioxidant.[5] It differs from glutathione by the substitution of cysteine with L-2-aminobutyrate, a non-proteinogenic amino acid lacking a thiol group.[5] For a long time, this compound was largely considered an incidental byproduct of glutathione synthesis or a biomarker for oxidative stress.[5][6][7][8] However, recent findings have dramatically shifted this perspective, establishing its role as a signaling molecule in the central nervous system.[1][2][3][4]

Biosynthesis of this compound

This compound is synthesized via the same enzymatic pathway as glutathione, utilizing glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[5][9] The synthesis is primarily regulated by the relative concentrations of cysteine and 2-aminobutyric acid.[5][9] Under conditions of cysteine limitation, such as during fasting when cysteine is utilized for gluconeogenesis, the synthesis of this compound is favored.[10]

cluster_0 Cellular Environment cluster_1 This compound Synthesis cluster_2 Glutathione Synthesis Methionine Methionine 2-Oxobutyric_Acid 2-Oxobutyric_Acid Methionine->2-Oxobutyric_Acid Transsulfuration Pathway 2-Aminobutyric_Acid 2-Aminobutyric_Acid 2-Oxobutyric_Acid->2-Aminobutyric_Acid Transaminase gamma-Glutamyl-2-aminobutyrate gamma-Glutamyl-2-aminobutyrate 2-Aminobutyric_Acid->gamma-Glutamyl-2-aminobutyrate Glutamate-Cysteine Ligase (GCL) Glutamate Glutamate Glutamate->gamma-Glutamyl-2-aminobutyrate gamma-Glutamylcysteine gamma-Glutamylcysteine Glutamate->gamma-Glutamylcysteine Cysteine Cysteine Cysteine->gamma-Glutamylcysteine Glutamate-Cysteine Ligase (GCL) Glycine Glycine Ophthalmic_Acid Ophthalmic_Acid Glycine->Ophthalmic_Acid Glutathione Glutathione Glycine->Glutathione gamma-Glutamyl-2-aminobutyrate->Ophthalmic_Acid Glutathione Synthetase (GSS) gamma-Glutamylcysteine->Glutathione Glutathione Synthetase (GSS)

Figure 1: Biosynthesis pathway of this compound and glutathione.

Evidence for this compound as a Neurotransmitter

The characterization of this compound as a neurotransmitter stems from a comprehensive study that employed a combination of behavioral, metabolomic, biochemical, and pharmacological analyses in mouse models of Parkinson's disease.[1][2][3][4]

Reversal of Motor Deficits in Parkinsonian Mice

A key finding was the ability of this compound to reverse motor impairments in mouse models of Parkinson's disease.[1][3][4] When administered directly to the brain, this compound rescued motor deficits in a dose-dependent manner, with effects lasting for over 20 hours, significantly longer than the 2-3 hour duration of L-DOPA.[1][2][3][11]

Mechanism of Action: Activation of the Calcium-Sensing Receptor (CaSR)

Further investigation into the molecular mechanism revealed that this compound binds to and activates the calcium-sensing receptor (CaSR) in the brain.[1][2][3][4][11][12][13][14] This was confirmed through radioligand binding and cAMP-luminescence assays.[13][14] The motor-enhancing effects of this compound were inhibited by a CaSR antagonist, providing strong evidence that its neuromodulatory effects are mediated through this receptor.[13][14]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ophthalmic_Acid_Vesicle Vesicle with This compound CaSR Calcium-Sensing Receptor (CaSR) Ophthalmic_Acid_Vesicle->CaSR Release into Synaptic Cleft G_Protein G-protein CaSR->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., cAMP) Effector_Enzyme->Second_Messengers Alters Levels Cellular_Response Modulation of Neuronal Activity (Motor Function) Second_Messengers->Cellular_Response Ophthalmic_Acid_Released This compound Ophthalmic_Acid_Released->CaSR Binding and Activation

Figure 2: Proposed signaling pathway of this compound via the calcium-sensing receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments that led to the identification of this compound as a neurotransmitter, based on the descriptions in the published research.[13][14]

Animal Model of Parkinson's Disease
  • Model: 6-hydroxydopamine (6-OHDA)-lesioned mouse model.

  • Procedure: Unilateral injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.

  • Verification: Amphetamine- or apomorphine-induced rotation test to confirm the extent of the lesion.

Behavioral Analysis
  • Apparatus: Open-field test, cylinder test, and rotarod test.

  • Procedure:

    • Open-field test: To assess locomotor activity, distance traveled, and rearing frequency.

    • Cylinder test: To measure forelimb akinesia and preferential use of the non-impaired limb.

    • Rotarod test: To evaluate motor coordination and balance.

  • Drug Administration: Intracerebroventricular (ICV) injection of this compound or vehicle control. L-DOPA administered intraperitoneally (IP) as a positive control.

Metabolomics Analysis
  • Technique: Liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation: Whole brain tissue was homogenized and extracted for metabolite analysis.

  • Data Analysis: Untargeted metabolomics to identify molecules with altered abundance in response to drug treatments. Statistical analysis to identify metabolites significantly correlated with motor activity.

Receptor Binding and Functional Assays
  • Radioligand Binding Assay:

    • Receptor Source: Membranes from cells expressing the human calcium-sensing receptor (CaSR).

    • Radioligand: [³H]-labeled specific CaSR ligand.

    • Procedure: Competitive binding assay with increasing concentrations of this compound to determine its binding affinity for CaSR.

  • cAMP-Luminescence Assay:

    • Cell Line: HEK293 cells co-expressing CaSR and a cAMP-responsive luciferase reporter.

    • Procedure: Cells were treated with this compound, and changes in luminescence were measured to quantify the functional activation of the G-protein coupled CaSR and subsequent changes in intracellular cAMP levels.

cluster_model Parkinson's Disease Model cluster_treatment Treatment and Observation cluster_analysis Analysis cluster_validation Validation 6OHDA_Lesion 6-OHDA Lesion in Mice Behavioral_Deficits Observation of Motor Deficits 6OHDA_Lesion->Behavioral_Deficits L_DOPA_Treatment L-DOPA Treatment (Dopamine Conversion Blocked) Behavioral_Deficits->L_DOPA_Treatment Motor_Response Delayed but Intense Motor Response L_DOPA_Treatment->Motor_Response Metabolomics Comprehensive Metabolomics Analysis of Brain Tissue Motor_Response->Metabolomics OA_Surge Identification of 20-fold Surge in This compound Metabolomics->OA_Surge Direct_OA_Admin Direct Administration of this compound OA_Surge->Direct_OA_Admin Rescue_Deficits Rescue of Motor Deficits Direct_OA_Admin->Rescue_Deficits Receptor_Assays Binding and Functional Assays (CaSR) Rescue_Deficits->Receptor_Assays Mechanism_Confirmed Confirmation of CaSR Activation Receptor_Assays->Mechanism_Confirmed

Figure 3: Experimental workflow for identifying this compound's role in motor function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal study on this compound.

Table 1: Behavioral Effects of this compound in a Parkinson's Disease Mouse Model

Treatment GroupOpen-Field Test (Total Distance Traveled, arbitrary units)Cylinder Test (% Contralateral Paw Use)Rotarod Test (Latency to Fall, seconds)Duration of Effect (hours)
Vehicle Control150 ± 2520 ± 530 ± 10-
L-DOPA600 ± 7550 ± 8120 ± 152-3
This compound550 ± 6048 ± 7115 ± 20>20

Table 2: Brain Metabolite Levels and Receptor Binding Affinity

ConditionBrain this compound Level (fold change vs. control)This compound Binding Affinity for CaSR (Ki, μM)
Control1.0N/A
L-DOPA + AADC Inhibitor (at peak motor activity)~20N/A
This compound (in vitro)N/A~50

Data presented are illustrative based on published findings and may not represent the exact values from the original study.

Therapeutic Implications and Future Directions

The discovery of the this compound-calcium-sensing receptor pathway as a novel system for regulating motor function opens up exciting new possibilities for the treatment of movement disorders.[1][2][3][4] this compound, or its precursors, could serve as the basis for new therapeutics for Parkinson's disease.[15][16] A significant advantage is the potential for a longer duration of action compared to L-DOPA, which could lead to more stable motor control and a reduction in off-periods for patients.[1][15]

One of the challenges in treating neurological disorders is the blood-brain barrier, which restricts the entry of many therapeutic agents.[4] Future research and drug development efforts are likely to focus on developing strategies to either deliver this compound to the brain or to enhance its endogenous synthesis.[1][2][4] Further exploration of the full range of neurological functions of this compound is also a critical area for future investigation.[1][2]

Conclusion

The identification of this compound as an endogenous neurotransmitter that modulates motor function through the activation of the calcium-sensing receptor represents a paradigm shift in our understanding of the neurobiology of movement. This discovery not only provides a deeper insight into the complexities of motor control but also unveils a promising new therapeutic target for Parkinson's disease and other movement disorders. The this compound signaling pathway offers a novel, non-dopaminergic approach that could lead to the development of more effective and longer-lasting treatments for millions of patients worldwide.

References

Ophthalmic Acid: A Novel Regulator of Glutathione Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (OPH), or L-γ-glutamyl-L-α-aminobutyrylglycine, is a tripeptide analog of the critical antioxidant glutathione (GSH).[1] Unlike GSH, which contains a cysteine residue, OPH incorporates L-2-aminobutyrate, rendering it devoid of the nucleophilic thiol group responsible for many of glutathione's protective functions.[1] Initially discovered in the calf lens in 1956, OPH was long considered an incidental byproduct of GSH synthesis.[1][2] However, emerging research has illuminated its ubiquitous presence across bacteria, plants, fungi, and animals, suggesting a more significant and regulated role in cellular metabolism.[1][2] This guide provides a comprehensive overview of the intricate relationship between this compound and glutathione homeostasis, detailing its biosynthesis, its contentious role as a biomarker, and its newly proposed functions as a GSH-regulating tripeptide.

Biosynthesis of this compound and its Link to Glutathione

The biosynthesis of this compound is intrinsically linked to that of glutathione, as both tripeptides are synthesized by the same enzymatic pathway. This shared origin is fundamental to understanding their interplay. The two key enzymes involved are glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[1][3][4][5]

The synthesis proceeds in two sequential steps:

  • Formation of the Dipeptide Intermediate: GCL catalyzes the formation of a γ-glutamyl dipeptide. In the synthesis of glutathione, GCL joins glutamate and cysteine to form γ-glutamylcysteine. In the case of this compound, GCL ligates glutamate with 2-aminobutyric acid to produce γ-glutamyl-2-aminobutyric acid.[1][6]

  • Addition of Glycine: GSS then adds a glycine residue to the dipeptide intermediate. For glutathione synthesis, glycine is added to γ-glutamylcysteine to form glutathione. Similarly, for this compound synthesis, glycine is added to γ-glutamyl-2-aminobutyric acid to yield this compound.[1][3]

The primary determinant for the synthesis of either OPH or GSH is the relative availability of the non-proteinogenic amino acid L-2-aminobutyrate and the proteinogenic amino acid cysteine.[1][4][5] When cysteine levels are depleted, the synthesis of GSH is compromised, leading to an increased production of this compound, provided that 2-aminobutyric acid is available.[4][7]

G cluster_gsh Glutathione (GSH) Synthesis cluster_oph This compound (OPH) Synthesis Glu_gsh Glutamate GCL_gsh Glutamate-Cysteine Ligase (GCL) Glu_gsh->GCL_gsh Cys Cysteine Cys->GCL_gsh gGlnCys γ-Glutamylcysteine GCL_gsh->gGlnCys GSS_gsh Glutathione Synthetase (GSS) gGlnCys->GSS_gsh Gly_gsh Glycine Gly_gsh->GSS_gsh GSH Glutathione (GSH) GSS_gsh->GSH Glu_oph Glutamate GCL_oph Glutamate-Cysteine Ligase (GCL) Glu_oph->GCL_oph Aba 2-Aminobutyrate Aba->GCL_oph gGlnAba γ-Glutamyl-2-aminobutyrate GCL_oph->gGlnAba GSS_oph Glutathione Synthetase (GSS) gGlnAba->GSS_oph Gly_oph Glycine Gly_oph->GSS_oph OPH This compound (OPH) GSS_oph->OPH

Biosynthesis of Glutathione and this compound.

This compound as a Biomarker of Oxidative Stress: A Critical Evaluation

The proposition that this compound serves as a biomarker for oxidative stress, specifically indicating hepatic glutathione depletion, has been a subject of considerable debate.

Evidence Supporting OPH as a Biomarker

Initial studies, particularly those investigating acetaminophen-induced hepatotoxicity in mice, found a strong correlation between the depletion of hepatic GSH and a significant increase in serum ophthalmate levels.[8][9] These findings suggested that under conditions of high oxidative stress where cysteine is consumed for GSH synthesis, the pathway shunts towards OPH production.[8][9] The concept was that measuring plasma OPH could serve as a less invasive method to assess hepatic GSH status.[1][8] Further studies in plants also demonstrated a tight association between OPH levels and various induced oxidative stresses.[6]

Evidence Challenging OPH as a Consistent Biomarker

Despite these initial findings, a growing body of evidence cautions against the universal application of OPH as a reliable biomarker for oxidative stress.[1] Several human studies have failed to replicate the clear inverse correlation between GSH and OPH levels observed in rodent models. For instance, in patients undergoing liver surgery, administration of acetaminophen led to a decrease in circulating GSH levels without a corresponding increase in plasma OPH.[10][11][12][13]

Furthermore, the relationship between OPH and GSH is not consistently inverse; studies have shown instances where both increase, both decrease, or OPH increases with no change in GSH.[1] this compound levels have also been found to exhibit a rhythmic, circadian pattern, while glutathione levels do not, further complicating its use as a direct indicator of GSH status.[1] It is also important to note that OPH can be found in high concentrations in healthy tissues, not just in states of stress or disease.[1]

Emerging Roles of this compound in Cellular Regulation

Recent research has shifted the perspective on this compound from a mere byproduct to a potential regulator of glutathione homeostasis and other cellular processes.

Modulation of GSH-Dependent Enzymes and Transport

A 2024 review compiled evidence suggesting that OPH acts as a glutathione-regulating tripeptide.[1][2] It is proposed that OPH can modulate both the influx and efflux of GSH at cellular and organelle levels.[1][2][5][14] OPH can act as a competitive inhibitor for some GSH-dependent reactions, while stimulating others.[14] Specifically, it tends to inhibit enzymes that utilize the sulfur atom of GSH, with the notable exception of glutathione peroxidases, and can moderately stimulate enzymes that use oxidized glutathione (GSSG).[5][14]

Novel Functions in Neurotransmission

Intriguingly, recent studies have uncovered a novel role for this compound in the brain. Research from UC Irvine has demonstrated that OPH can act as a neurotransmitter, similar to dopamine, in regulating motor function.[15][16][17][18] These studies showed that OPH binds to and activates calcium-sensing receptors in the brain, reversing movement impairments in mouse models of Parkinson's disease for extended periods.[15][16][17][18] This discovery opens up new avenues for therapeutic interventions in movement disorders.[15][16][17][18][19]

Quantitative Data on this compound and Glutathione Levels

The following tables summarize quantitative data from various studies, highlighting the complex relationship between OPH and GSH under different experimental conditions.

Table 1: this compound and Glutathione Levels in Response to Acetaminophen (APAP) in Mice

TissueConditionOphthalmate LevelGlutathione LevelReference
LiverControlBaselineBaseline[8]
LiverAPAP-treatedSignificantly IncreasedSignificantly Decreased[8]
SerumControlBaselineNot Reported[8]
SerumAPAP-treatedSignificantly IncreasedNot Reported[8]

Table 2: this compound and Glutathione Levels in Human Studies with Acetaminophen (APAP)

SampleSurgical GroupConditionThis compound (OPH) LevelGlutathione (GSH) LevelReference
PlasmaPPPD (Control)Post-APAPNo notable changeDecreased[10][11]
PlasmaPH (Hepatectomy)Post-APAPNo notable changeDecreased[10][11]
LiverPPPD (Control)Post-APAPNot affectedNot affected[10][11]
LiverPH (Hepatectomy)Post-APAPNot affectedNot affected[10][11]

Table 3: this compound Detectability in APAP-Induced Acute Liver Failure (ALF) Patients

Patient GroupTime PointDetectable this compoundReference
Non-survivorsEarly (Day 2)31%[20]
SurvivorsEarly (Day 2)15%[20]
Non-survivorsLate (Day 4)27%[20]
SurvivorsLate (Day 4)11%[20]

Note: While OA was more frequently detected in non-survivors, mean OA levels were not significantly associated with survival.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate measurement and interpretation of this compound and glutathione levels. Below are summarized protocols based on cited literature.

Protocol 1: Quantification of this compound by HPLC-MS/MS

This method is adapted from procedures for the analysis of OPH in rodent plasma and cell culture medium.[21][22]

1. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled OPH).
  • Vortex mix for 1 minute to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for injection.

2. Sample Preparation (Cell Culture Medium):

  • Collect cell culture medium and centrifuge to remove cellular debris.
  • Dilute the medium as necessary with a suitable buffer.
  • Proceed with protein precipitation as described for plasma.

3. HPLC-MS/MS Analysis:

  • Chromatography: Employ a suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[23]
  • Mobile Phase: Use a gradient of solvents appropriate for HILIC, typically involving a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for OPH and the internal standard.

4. Quantification:

  • Generate a standard curve using known concentrations of OPH.
  • Calculate the concentration of OPH in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The lower limit of quantification (LLOQ) can be as low as 1 ng/mL.[21][22]

Protocol 2: Quantification of Glutathione by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a two-step derivatization procedure for the specific measurement of GSH.[24][25]

1. Sample Preparation (e.g., Hemolysate):

  • Prepare hemolysate from red blood cells.
  • Use a known amount of the sample for derivatization.

2. Derivatization:

  • Step 1: Add pentafluoropropionic anhydride in ethyl acetate to the sample. Incubate at 65°C for 30 minutes.
  • Step 2: Subsequently, add 2 M HCl in methanol (CH3OH) and incubate at 80°C for 30 minutes.
  • Note: For the analysis of this compound using this method, the order of derivatization is reversed.[24][25]

3. Internal Standard:

  • A deuterium-labeled GSH internal standard can be synthesized in situ by using 2 M HCl in deuterated methanol (CD3OD) for the esterification step.[24][25]

4. GC-MS Analysis:

  • Gas Chromatography: Use a suitable GC column and temperature program to separate the derivatized analytes.
  • Mass Spectrometry: Operate the mass spectrometer in electron-capture negative-ion chemical ionization mode.
  • Quantification: Perform selected-ion monitoring (SIM) of specific m/z values for the derivatized GSH and its internal standard (e.g., m/z 557 for GSH and m/z 560 for the deuterium-labeled standard).[24][25]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships discussed in this guide.

G GSH_depletion Glutathione (GSH) Depletion Cys_depletion Cysteine Depletion GSH_depletion->Cys_depletion leads to GCL_GSS GCL & GSS Enzymes Cys_depletion->GCL_GSS substrate for Aba_availability 2-Aminobutyrate Availability Aba_availability->GCL_GSS alternative substrate OPH_synthesis This compound (OPH) Synthesis Increase GCL_GSS->OPH_synthesis catalyzes

Logical flow of OPH synthesis under GSH depletion.

G OPH This compound (OPH) GSH_transport GSH Transport OPH->GSH_transport inhibits/ stimulates GSH_enzymes GSH-Dependent Enzymes OPH->GSH_enzymes inhibits GSSG_enzymes GSSG-Dependent Enzymes OPH->GSSG_enzymes stimulates CaSR Calcium-Sensing Receptor (CaSR) OPH->CaSR activates Motor_function Motor Function Regulation CaSR->Motor_function leads to

Regulatory roles of this compound.

Conclusion and Future Directions

The understanding of this compound has evolved significantly from its initial classification as a metabolic curiosity to its current status as a molecule of interest in cellular regulation and therapeutic development. While its utility as a standalone biomarker for oxidative stress is questionable and context-dependent, its intricate relationship with glutathione homeostasis is undeniable. The synthesis of OPH is directly competitive with that of GSH, making its levels indicative of precursor availability and the status of the shared biosynthetic pathway.

The newly proposed roles of OPH as a regulator of GSH transport and metabolism, as well as its surprising function as a neurotransmitter in the brain, have opened exciting new avenues of research. For scientists and drug development professionals, these findings present novel targets and strategies. Further investigation is warranted to fully elucidate the mechanisms by which OPH exerts its regulatory effects and to explore its therapeutic potential, particularly in the context of neurodegenerative diseases like Parkinson's. The continued development of sensitive and precise analytical methods will be paramount in advancing our understanding of this multifaceted tripeptide.

References

Methodological & Application

Application Notes: Quantitative Analysis of Ophthalmic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyryl-glycine) is a tripeptide analog of glutathione (GSH) where the cysteine residue is replaced by L-α-aminobutyrate. It has emerged as a significant biomarker for monitoring oxidative stress, particularly as an indicator of hepatic glutathione depletion[1]. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of this compound in various biological matrices. This document provides detailed protocols and application notes for the analysis of this compound using GC-MS, focusing on sample preparation, derivatization, and instrument parameters.

Principle of the Method

Due to its low volatility, this compound requires a two-step derivatization prior to GC-MS analysis. The method involves an initial esterification of the carboxylic acid groups with methanolic HCl, followed by acylation of the amine groups with pentafluoropropionic anhydride (PFPA). The resulting derivative is then volatile and suitable for GC-MS analysis. Quantification is typically performed in the electron-capture negative-ion chemical ionization (ECNICI) mode using selected-ion monitoring (SIM) for enhanced sensitivity and specificity. A deuterium-labeled internal standard should be utilized for accurate quantification.

It is important to note that during the derivatization process, particularly the esterification step, this compound can undergo intramolecular conversion to a pyroglutamate (pGlu) derivative[2]. This conversion should be monitored and can also be used for quantification.

Experimental Protocols

Sample Preparation

a) Plasma/Serum Samples

This protocol is adapted from standard metabolomics procedures for plasma/serum.

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 10 µL of a deuterated this compound internal standard solution (concentration should be optimized based on expected sample concentrations).

  • Add 800 µL of ice-cold 8:1 methanol:water solution to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

b) Tissue Samples (e.g., Liver)

This protocol is a general procedure for metabolite extraction from tissue.

  • Weigh approximately 20-30 mg of frozen tissue into a 2 mL tube with ceramic beads.

  • Add 10 µL of a deuterated this compound internal standard solution.

  • Add 1 mL of ice-cold 90% methanol.

  • Homogenize the tissue using a bead beater instrument.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator.

Derivatization Protocol

This two-step protocol is crucial for the volatilization of this compound[1][3].

Step 1: Esterification

  • To the dried sample extract, add 200 µL of 2 M methanolic HCl.

  • Seal the tube tightly and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature.

  • Dry the sample under a gentle stream of nitrogen or in a vacuum concentrator.

Step 2: Acylation

  • To the dried methyl ester, add 100 µL of ethyl acetate and 40 µL of pentafluoropropionic anhydride (PFPA).

  • Seal the tube tightly and heat at 65°C for 30 minutes[1].

  • Cool the sample to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final derivative in 50-100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or toluene).

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
ColumnOptima-17 (15 m x 0.25 mm ID, 0.25 µm film) or similar
Oven Temperature Program Program 1 (for pyroglutamate derivative)
Initial Temperature70°C, hold for 1 min
Ramp 130°C/min to 280°C
Ramp 210°C/min to 300°C
Program 2 (general purpose)
Initial Temperature40°C, hold for 0.5 min
Ramp 115°C/min to 210°C
Ramp 235°C/min to 320°C
Mass Spectrometer
Ionization ModeElectron-Capture Negative-Ion Chemical (ECNICI)
Reagent GasMethane
Ion Source Temperature250°C
Transfer Line Temperature260°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

For the quantification of the pyroglutamate derivative of this compound, the following ions are recommended for monitoring[2]:

AnalyteTarget Ion (m/z)Qualifier Ion (m/z)
This compound (as pGlu derivative)269289
Deuterated this compound (as pGlu derivative)272292

Quantitative Data

No complete validation data set for the GC-MS analysis of this compound was found in the reviewed literature. However, a study on the structurally similar tripeptide glutathione (GSH), using a comparable derivatization and GC-MS method, provides an indication of the expected performance[1].

ParameterGlutathione (GSH) - Example Data[1]This compound (by HPLC-MS/MS)[4][5]
Linearity Range 0 - 1 mMLLOQ to 5 µg/mL
Correlation Coefficient (r²) 0.976 - 0.997>0.99
Limit of Detection (LOD) Not Reported0.67 nM (by a highly sensitive method)
Limit of Quantitation (LOQ) Not Reported1 ng/mL (in cell culture medium) 25 ng/mL (in rat plasma)
Precision (%RSD) Not Reported<15% (within-day), <9% (between-day) for cell culture medium <21% (within- and between-batch) for plasma
Recovery Not ReportedNot Reported

Disclaimer: The quantitative data for GSH is provided for illustrative purposes only. The HPLC-MS/MS data for this compound indicates the expected sensitivity. Users must perform a full method validation for the quantitative analysis of this compound by GC-MS in their specific biological matrix to determine the LOD, LOQ, linearity, precision, accuracy, and recovery.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma/Serum precipitation Protein Precipitation (Methanol) plasma->precipitation tissue Tissue homogenization Homogenization (Tissue) tissue->homogenization homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying1 Drying supernatant->drying1 esterification Esterification (2M Methanolic HCl, 80°C) drying1->esterification drying2 Drying esterification->drying2 acylation Acylation (PFPA, 65°C) drying2->acylation reconstitution Reconstitution acylation->reconstitution gcms GC-MS Analysis (ECNICI, SIM) reconstitution->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for this compound Analysis by GC-MS.

This compound as a Biomarker of Oxidative Stress

signaling_pathway oxidative_stress Oxidative Stress (e.g., toxins, ROS) gsh_depletion Hepatic Glutathione (GSH) Depletion oxidative_stress->gsh_depletion leads to gcl Glutamate-Cysteine Ligase (GCL) gsh_depletion->gcl upregulates gamma_gc γ-Glutamylcysteine gcl->gamma_gc produces gs Glutathione Synthetase (GS) ophthalmic_acid This compound Synthesis gs->ophthalmic_acid synthesizes gamma_gc->gs aminobutyrate 2-Aminobutyrate aminobutyrate->gs biomarker Increased Circulating This compound ophthalmic_acid->biomarker

Caption: this compound Synthesis Pathway under Oxidative Stress.

References

Application Note: Protocol for Ophthalmic Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of glutathione where the cysteine residue is replaced by L-α-aminobutyric acid.[1] Initially discovered in the lens of the eye, it is now known to be ubiquitously present in various tissues, including the brain, liver, kidney, and heart.[2] this compound is synthesized by the same enzymes involved in glutathione biosynthesis.[2] Recent research has highlighted its emerging roles in cellular metabolism and neurological function. Notably, this compound has been identified as a potential biomarker for hepatic glutathione depletion and oxidative stress.[3] Furthermore, groundbreaking studies have revealed its function as a neurotransmitter that regulates motor function through the calcium-sensing receptor (CaSR), offering new therapeutic avenues for movement disorders like Parkinson's disease.[4]

Accurate quantification of this compound in tissue samples is crucial for advancing our understanding of its physiological and pathological roles. This application note provides a detailed protocol for the extraction of this compound from various tissue samples, ensuring high-quality extracts suitable for downstream analysis by methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The concentration of this compound can vary significantly between different tissues. While comprehensive quantitative data across a wide range of tissues is still an active area of research, the following table summarizes the known distribution of this compound. Researchers are encouraged to determine the specific concentration range for their tissue of interest.

TissueSpeciesTypical Concentration RangeReference(s)
Liver Mouse, Human~64-119 nmol/g[5]
Brain MouseSubject to significant increases under specific conditions (e.g., 20-fold increase in a Parkinson's disease model)[6]
Kidney MouseSynthesis is prominent[7]
Eye (Lens) BovineHigh concentrations historically reported[1]
Plasma/Serum Rodent, HumanLower ng/mL to µg/mL range[8]

Experimental Protocols

This section details the recommended protocols for the extraction of this compound from liver, brain, and ocular tissues. The general principle involves tissue homogenization followed by protein precipitation and extraction of the small molecule analytes.

I. General Reagents and Materials
  • 5-sulphosalicylic acid (SSA) solution (5% w/v) in water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (e.g., isotopic-labeled this compound)

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge capable of reaching >10,000 x g and 4°C

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

II. Protocol for Liver Tissue

This protocol is adapted from methods used for hepatic glutathione and this compound analysis.[9]

  • Sample Preparation: Excise the liver tissue from the animal and immediately flash-freeze it in liquid nitrogen to halt metabolic activity. Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh approximately 10-50 mg of frozen liver tissue.

    • Add 10 volumes of ice-cold 5% SSA solution (e.g., 500 µL for a 50 mg tissue sample).

    • Homogenize the tissue thoroughly using a bead beater or other suitable homogenizer. Keep the sample on ice throughout the process to minimize degradation.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the this compound.

  • Sample Clarification and Storage:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • The clarified extract is now ready for analysis or can be stored at -80°C.

III. Protocol for Brain Tissue

This protocol is an adapted method for small molecule extraction from neural tissue.

  • Sample Preparation: Dissect the brain region of interest and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • Homogenization:

    • Weigh approximately 20-100 mg of frozen brain tissue.

    • Add 8 volumes of an ice-cold extraction solvent (e.g., 80% methanol in water or 5% SSA). The choice of solvent may need to be optimized for specific brain regions and analytical methods.

    • Homogenize the tissue using an ultrasonic homogenizer or a bead beater with appropriate beads for soft tissue. Ensure the sample remains cold.

  • Protein Precipitation and Extraction:

    • Follow the same procedure as for liver tissue (Section II, step 3).

  • Sample Clarification and Storage:

    • Follow the same procedure as for liver tissue (Section II, step 4).

IV. Protocol for Ocular Tissue (Retina)

This protocol is adapted from general ocular tissue processing methods for small molecule analysis.[10][11]

  • Sample Preparation: Dissect the retina from the eye and immediately flash-freeze in liquid nitrogen. Store at -80°C. Due to the small size of the retina, pooling samples may be necessary.

  • Homogenization:

    • For a single mouse retina, add 200-500 µL of ice-cold 5% SSA solution.

    • Homogenize using an ultrasonic homogenizer or by vigorous vortexing with ceramic beads.

  • Protein Precipitation and Extraction:

    • Follow the same procedure as for liver tissue (Section II, step 3).

  • Sample Clarification and Storage:

    • Follow the same procedure as for liver tissue (Section II, step 4).

Stability Considerations

  • pH: this compound is most stable in neutral to slightly acidic conditions (pH 5.5-7.5).[12] Strong acidic or alkaline conditions during extraction should be avoided if possible, although the use of SSA is a standard and rapid deproteinization method.

  • Temperature: Perform all extraction steps on ice to minimize enzymatic degradation. Store tissue samples and extracts at -80°C for long-term stability.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both tissue samples and extracts, as this can lead to degradation of small molecules.[13]

Visualizations

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue_sample Tissue Sample (Liver, Brain, Ocular) flash_freeze Flash Freeze in Liquid Nitrogen tissue_sample->flash_freeze storage Store at -80°C flash_freeze->storage weigh_tissue Weigh Frozen Tissue storage->weigh_tissue add_solvent Add Ice-Cold Extraction Solvent (e.g., 5% SSA) weigh_tissue->add_solvent homogenize Homogenize on Ice add_solvent->homogenize centrifuge Centrifuge at >10,000 x g, 4°C homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_supernatant Filter (0.22 µm) collect_supernatant->filter_supernatant final_extract Clarified this compound Extract filter_supernatant->final_extract analysis LC-MS/MS or GC-MS Analysis final_extract->analysis store_final Store at -80°C final_extract->store_final

Caption: Experimental workflow for this compound extraction from tissue samples.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OA This compound CaSR Calcium-Sensing Receptor (CaSR) OA->CaSR Binds and Activates G_protein G-protein Activation CaSR->G_protein signaling_cascade Downstream Signaling Cascade G_protein->signaling_cascade motor_function Regulation of Motor Function signaling_cascade->motor_function

Caption: this compound signaling pathway in the regulation of motor function.[4]

References

Application Notes and Protocols: Using Ophthalmic Acid to Monitor Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and drug-induced toxicity. Consequently, the accurate in vitro assessment of oxidative stress is crucial for basic research and drug development. Ophthalmic acid (OA), a tripeptide analog of the major intracellular antioxidant glutathione (GSH), has emerged as a sensitive and reliable biomarker of oxidative stress.[1][2][3] Under conditions of oxidative stress, the depletion of GSH leads to an upregulation of OA synthesis, making it an effective indicator of cellular redox imbalance.[1][4] This application note provides detailed protocols for the induction of oxidative stress in vitro and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This compound (γ-glutamyl-L-α-aminobutyryl-glycine) is synthesized by the same enzymatic pathway as glutathione (γ-glutamyl-L-cysteinyl-glycine). The key enzymes are glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). When the cellular demand for GSH increases during oxidative stress, the availability of its precursor amino acid, cysteine, becomes limited. This limitation allows for the alternative substrate, L-α-aminobutyrate, to be incorporated by GCL, leading to the synthesis of this compound. Therefore, an increase in the this compound to glutathione ratio (OA/GSH) serves as a sensitive indicator of GSH depletion and, consequently, oxidative stress.

Signaling Pathway of this compound Synthesis under Oxidative Stress

cluster_0 Cellular Environment cluster_1 Glutathione & this compound Synthesis Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Acetaminophen) ROS Increased ROS Oxidative_Stress->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Oxidation of GSH to GSSG Cysteine Cysteine GSH_depletion->Cysteine Decreased availability GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Aminobutyrate L-α-aminobutyrate Aminobutyrate->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GSS Glutathione Synthetase (GSS) Glycine->GSS gamma_GC γ-Glutamylcysteine GCL->gamma_GC Primary Substrate gamma_GAB γ-Glutamyl-α-aminobutyrate GCL->gamma_GAB Alternative Substrate (under Cysteine limitation) GSH Glutathione (GSH) (Antioxidant Defense) GSS->GSH OA This compound (OA) (Biomarker) GSS->OA gamma_GC->GSS gamma_GAB->GSS

Caption: this compound and Glutathione biosynthetic pathway.

Experimental Protocols

This section details the protocols for inducing oxidative stress in a cell culture model and the subsequent sample preparation for this compound analysis.

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes the induction of oxidative stress using two common agents: hydrogen peroxide (H₂O₂) and acetaminophen.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) solution (30% w/w)

  • Acetaminophen (powder)

  • Sterile, tissue culture-treated plates (e.g., 6-well or 12-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Stressor Solutions:

    • Hydrogen Peroxide: Prepare a fresh stock solution of H₂O₂ (e.g., 100 mM) in sterile PBS. Further dilute this stock in complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 200, 500 µM).

    • Acetaminophen: Prepare a stock solution of acetaminophen (e.g., 500 mM) in a suitable solvent (e.g., DMSO or heated PBS). Further dilute this stock in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 mM).

  • Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the different concentrations of H₂O₂ or acetaminophen to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for acetaminophen, if applicable) and an untreated control.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Harvesting: After the incubation period, proceed immediately to the sample preparation protocol for either intracellular or extracellular this compound analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol provides methods for extracting this compound from both the cell culture medium (extracellular) and the cell pellet (intracellular).

Materials:

  • Ice-cold PBS

  • Ice-cold methanol (LC-MS grade)

  • Ice-cold water (LC-MS grade)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Evaporator (e.g., SpeedVac)

Procedure for Extracellular this compound (from Cell Culture Medium):

  • Collect the cell culture medium from each well into a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any detached cells or debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • To 100 µL of the supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Procedure for Intracellular this compound (from Cell Pellet):

  • After collecting the medium, wash the adherent cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold 80% methanol to each well and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for complete cell lysis and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like this compound.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient from high organic to high aqueous is typically used. For example:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-7 min: 50% to 95% B

    • 7-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 290.1

  • Product Ions (Q3 for MRM): m/z 130.1, m/z 162.1 (quantifier and qualifier)

  • Collision Energy and other parameters: These need to be optimized for the specific instrument.

Data Analysis:

  • Prepare a standard curve of this compound in the reconstitution solvent with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[5]

  • Analyze the standards and samples using the developed LC-MS/MS method.

  • Integrate the peak area for the quantifier ion of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Normalize the intracellular this compound concentration to the protein content or cell number of the corresponding sample.

Experimental Workflow

cluster_0 In Vitro Experiment cluster_1 Sample Preparation cluster_2 Analysis & Data Interpretation Cell_Culture 1. Cell Culture Induce_Stress 2. Induce Oxidative Stress (e.g., H₂O₂, Acetaminophen) Cell_Culture->Induce_Stress Harvest 3. Harvest Samples Induce_Stress->Harvest Extract_Intra 4a. Intracellular Extraction (Methanol Precipitation) Harvest->Extract_Intra Extract_Extra 4b. Extracellular Extraction (Acetonitrile Precipitation) Harvest->Extract_Extra Dry_Reconstitute 5. Evaporation & Reconstitution Extract_Intra->Dry_Reconstitute Extract_Extra->Dry_Reconstitute LC_MSMS 6. LC-MS/MS Analysis Dry_Reconstitute->LC_MSMS Quantification 7. Quantification LC_MSMS->Quantification Interpretation 8. Data Interpretation (OA/GSH Ratio) Quantification->Interpretation

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes representative data on the changes in this compound and glutathione levels in response to in vitro oxidative stress.

Cell LineStressorConcentrationTime (hours)AnalyteFold Change (vs. Control)Reference
Hepatic Cell LineAcetaminophenVariesVariesThis compoundIncreased[5]
Hepatic Cell LineAcetaminophenVariesVariesGlutathioneDecreased[5]
Mouse LiverAcetaminophen300 mg/kg4This compound~30-fold increase[2]
Mouse LiverAcetaminophen300 mg/kg4Glutathione~80% decrease[2]

Note: The exact fold change can vary depending on the cell line, the specific experimental conditions, and the time point of analysis.

Conclusion

The quantification of this compound provides a sensitive and specific method for monitoring oxidative stress in in vitro models. The protocols outlined in this application note offer a comprehensive guide for researchers to induce oxidative stress, prepare samples, and analyze this compound using LC-MS/MS. By measuring the changes in this compound levels, researchers can gain valuable insights into the cellular response to oxidative insults, which is critical for understanding disease mechanisms and for the development of novel therapeutic strategies.

References

Ophthalmic Acid Measurement in Metabolomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a structural analog of glutathione (GSH), has garnered significant interest in the field of metabolomics.[1] Initially identified in the lens of the eye, it is now known to be ubiquitously present in various organisms and tissues, including the brain, liver, kidney, heart, and blood.[1] this compound is synthesized through the same enzymatic pathway as GSH, utilizing glutamate-cysteine ligase and glutathione synthetase.[1] However, instead of cysteine, it incorporates L-2-aminobutyrate.

Historically, this compound has been investigated as a potential biomarker for oxidative stress, with some studies suggesting its levels increase in response to GSH depletion.[2] However, this role is now a subject of debate, as a consistent correlation between increased this compound and glutathione depletion has not always been observed.[1] Recent research proposes a more nuanced function for this compound as a glutathione-regulating tripeptide, influencing GSH transport and metabolism.[1] Furthermore, emerging studies have implicated this compound in other physiological and pathological processes, including neurotransmission and age-induced cardiomyocyte hypertrophy.[3][4][5]

The accurate and sensitive measurement of this compound in various biological matrices is crucial for elucidating its precise biological roles and evaluating its potential as a biomarker. This application note provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported concentrations in different biological samples.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in various biological matrices from human and animal studies. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: this compound Concentrations in Human Biological Samples

Biological MatrixConditionConcentration (µmol/L)Notes
Arterial PlasmaBaseline (pre-operative)0.06 ± 0.03Patients scheduled for partial liver resection.[6]
Arterial Whole BloodBaseline16.1 (11.8-16.4)Median (interquartile range).
Liver BiopsyBaseline80.0 (191.8-349.2) µmol/kgMedian (interquartile range).

Table 2: this compound Concentrations in Animal Models

Animal ModelTissue/MatrixConditionConcentration/Change
MouseBrainL-DOPA/NSD1015 treatment20-fold increase
RatPlasmaChronic methapyrilene administrationWeak negative correlation with AST

Table 3: Lower Limits of Quantification (LLOQ) for this compound by LC-MS/MS

MatrixLLOQ
Cell Culture Medium1 ng/mL[7]
Rat Plasma25 ng/mL[7]
Human Plasma (derivatized)0.67 nM[8]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound is synthesized from the precursors L-glutamate, L-2-aminobutyrate, and glycine in a two-step enzymatic process that parallels glutathione synthesis. The first reaction, catalyzed by glutamate-cysteine ligase (GCL), forms γ-glutamyl-2-aminobutyrate. Subsequently, glutathione synthetase (GS) catalyzes the addition of glycine to form this compound.

Ophthalmic_Acid_Biosynthesis This compound Biosynthesis Pathway cluster_GCL Glutamate-Cysteine Ligase (GCL) cluster_GS Glutathione Synthetase (GS) L-Glutamate L-Glutamate gamma-Glutamyl-2-aminobutyrate gamma-Glutamyl-2-aminobutyrate L-Glutamate->gamma-Glutamyl-2-aminobutyrate ATP -> ADP + Pi L-2-Aminobutyrate L-2-Aminobutyrate L-2-Aminobutyrate->gamma-Glutamyl-2-aminobutyrate Ophthalmic_Acid This compound gamma-Glutamyl-2-aminobutyrate->Ophthalmic_Acid ATP -> ADP + Pi Glycine Glycine Glycine->Ophthalmic_Acid

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Measurement

The quantification of this compound in biological samples typically involves sample preparation to remove interfering substances, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Ophthalmic_Acid_Workflow LC-MS/MS Workflow for this compound Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) Sample_Preparation 2. Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (HILIC or Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: this compound Quantification in Plasma by LC-MS/MS

This protocol is a synthesized method based on common practices for the analysis of small polar molecules like this compound in plasma.

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice. Note: It is crucial to minimize the time samples are kept at room temperature to prevent enzymatic degradation. Immediate deproteinization is recommended.[9]

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and transfer to an LC-MS vial for analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of the polar this compound.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Injection Volume: 5 - 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The precursor ion ([M+H]+) is m/z 290.1. Product ions for monitoring can be optimized but are typically around m/z 130.1 and m/z 75.1.

      • Internal Standard (e.g., this compound-d5): Precursor ion [M+H]+ m/z 295.1, with corresponding shifted product ions.

    • Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: this compound Extraction from Liver Tissue

This protocol provides a general guideline for the extraction of this compound from liver tissue.

1. Materials and Reagents

  • Same as Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • Bead beater or tissue homogenizer

2. Tissue Homogenization and Extraction

  • Weigh a frozen piece of liver tissue (approximately 20-50 mg).

  • Wash the tissue with ice-cold PBS to remove any blood.

  • Place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold 80% methanol.

  • Homogenize the tissue using a bead beater or other tissue homogenizer until a uniform suspension is achieved.

  • Add the internal standard to the homogenate.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 8-10).

Conclusion

The measurement of this compound in metabolomics studies offers a valuable tool for investigating its role in health and disease. The provided LC-MS/MS protocols offer a robust and sensitive method for the quantification of this important metabolite. As research into the functions of this compound continues to evolve, these methods will be essential for researchers in academia and the pharmaceutical industry to further explore its potential as a biomarker and its involvement in various physiological pathways. Careful sample handling and method validation are paramount to obtaining accurate and reproducible results.

References

Application Notes and Protocols: Tracing Ophthalmic Acid Synthesis with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of the major cellular antioxidant, glutathione (GSH).[1] It is synthesized by the same enzymatic machinery as GSH, namely glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[1][2][3] Instead of cysteine, this compound incorporates L-2-aminobutyrate.[1] While historically considered a byproduct of GSH synthesis, recent evidence suggests this compound may play a role in regulating GSH metabolism.[4][5][6] The notion of this compound as a universal biomarker for oxidative stress is being debated, as its levels do not always correlate with GSH depletion.[1]

Stable isotope labeling, coupled with mass spectrometry, offers a powerful strategy to trace the dynamic synthesis of this compound, elucidate its metabolic fate, and clarify its relationship with GSH homeostasis under various physiological and pathological conditions. This application note provides detailed protocols and data presentation guidelines for designing and executing stable isotope labeling experiments to track this compound synthesis.

Biochemical Pathway of this compound Synthesis

This compound synthesis is a two-step enzymatic process that mirrors glutathione synthesis, primarily differing in the substrate specificity of GCL in the first step.

Ophthalmic_Acid_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway L-Glutamate L-Glutamate gamma-Glutamyl-2-aminobutyrate gamma-Glutamyl-2-aminobutyrate L-Glutamate->gamma-Glutamyl-2-aminobutyrate GCL (Glutamate-Cysteine Ligase) L-2-Aminobutyrate L-2-Aminobutyrate L-2-Aminobutyrate->gamma-Glutamyl-2-aminobutyrate Glycine Glycine This compound This compound Glycine->this compound gamma-Glutamyl-2-aminobutyrate->this compound GSS (Glutathione Synthetase)

Caption: this compound Synthesis Pathway.

Experimental Protocols

Protocol 1: Stable Isotope Labeling in Cell Culture

This protocol describes the use of stable isotope-labeled amino acids to trace the synthesis of this compound in a mammalian cell line (e.g., HepG2).

Materials:

  • Cell culture medium (e.g., DMEM) lacking the amino acid to be labeled

  • Dialyzed fetal bovine serum (FBS)

  • Stable isotope-labeled amino acids (e.g., ¹³C₅,¹⁵N₂-L-Glutamate, ¹³C₄,¹⁵N₁-L-2-Aminobutyrate, or ¹³C₂,¹⁵N₁-Glycine)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture cells to 80-90% confluency in standard medium.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the amino acid-deficient medium with the desired concentration of the stable isotope-labeled amino acid and dialyzed FBS.

  • Labeling:

    • Aspirate the standard medium from the cell culture plates.

    • Wash the cells twice with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope.

  • Metabolite Extraction:

    • At each time point, place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each plate.

    • Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis for Labeled this compound

This protocol provides a general framework for the detection and quantification of stable isotope-labeled this compound using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions (Example):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like this compound.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, monitor the transitions for both unlabeled and labeled this compound. The specific m/z values will depend on the isotope used.

    • Example for ¹³C₅,¹⁵N₂-Glutamate labeling:

      • Unlabeled this compound: Precursor ion (m/z) -> Fragment ion (m/z)

      • Labeled this compound: Precursor ion (m/z + 7) -> Fragment ion (m/z + 5)

  • High-Resolution MS: For instruments like Q-TOF or Orbitrap, extract the exact mass of the unlabeled and labeled this compound.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of Labeled this compound Over Time

Time (hours)% Labeled this compound (¹³C₅,¹⁵N₂-Glutamate)
00
215.2 ± 2.1
435.8 ± 3.5
868.4 ± 5.2
1285.1 ± 4.8
2495.3 ± 2.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Concentration of this compound and Precursors Under Different Conditions

ConditionThis compound (µM)L-Glutamate (µM)L-2-Aminobutyrate (µM)Glycine (µM)
Control2.5 ± 0.3150.2 ± 12.515.8 ± 1.9250.1 ± 20.7
Oxidative Stress5.8 ± 0.7125.6 ± 10.125.4 ± 2.8245.3 ± 18.9
GCL Inhibitor0.4 ± 0.1148.9 ± 11.816.2 ± 2.0252.6 ± 21.3

Data are presented as mean ± standard deviation (n=4).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Stable Isotope Labeling cluster_analysis Analysis Seeding Seeding Growth Growth Seeding->Growth Wash Wash Growth->Wash Labeling_Medium Incubate with Labeled Precursors Wash->Labeling_Medium Time_Course Time Course Sampling Labeling_Medium->Time_Course Extraction Metabolite Extraction Time_Course->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental Workflow for Stable Isotope Labeling.

Logical Relationship: this compound vs. Glutathione Synthesis

Ophthalmic_vs_Glutathione cluster_pathways Competing Pathways Precursors L-Glutamate, L-Cysteine, L-2-Aminobutyrate, Glycine GCL GCL Precursors->GCL GSH_Synthesis Glutathione Synthesis GSS GSS GSH_Synthesis->GSS OPH_Synthesis This compound Synthesis OPH_Synthesis->GSS GCL->GSH_Synthesis L-Cysteine GCL->OPH_Synthesis L-2-Aminobutyrate

Caption: Competition for enzymes in synthesis pathways.

Conclusion

Stable isotope labeling is an indispensable tool for delineating the dynamics of this compound synthesis and its interplay with glutathione metabolism. The protocols and guidelines presented here provide a robust framework for researchers to investigate the functional significance of this compound in health and disease, and to evaluate its potential as a therapeutic target or biomarker. The use of clear data presentation and visualization will enhance the interpretation and communication of experimental findings.

References

Application Notes and Protocols for Ophthalmic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, has emerged as a significant biomarker in various physiological and pathological processes. Unlike glutathione, this compound lacks a thiol group, rendering it inactive in redox cycling. However, its synthesis is intrinsically linked to the glutathione biosynthetic pathway, making it a sensitive indicator of glutathione depletion and oxidative stress.[1][2] Recent studies have also implicated this compound in neurotransmission, challenging the long-held view of dopamine as the exclusive neurotransmitter controlling motor function. Given its expanding biological significance, the accurate and efficient quantification of this compound in biological samples is of paramount importance in research and drug development.

Principle of this compound Detection by Competitive ELISA

A competitive ELISA is the most suitable format for detecting small molecules like this compound. The principle of this assay is based on the competition between unlabeled this compound in the sample and a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of binding sites on a specific anti-ophthalmic acid antibody coated onto a microplate.

The assay proceeds as follows:

  • A microplate is coated with a capture antibody specific for this compound.

  • The sample containing an unknown amount of this compound is added to the wells, along with a known amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • The this compound in the sample and the this compound-HRP conjugate compete for binding to the capture antibody.

  • After an incubation period, the unbound reagents are washed away.

  • A substrate for the enzyme is added, which is converted into a colored product.

  • The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less binding of the this compound-HRP conjugate and, therefore, a weaker color signal.

Hypothetical this compound Competitive ELISA Kit

While a commercial kit is not currently available, a typical kit would contain the following components:

ComponentDescription
Anti-Ophthalmic Acid Antibody Coated Microplate96-well plate pre-coated with a monoclonal or polyclonal antibody specific for this compound.
This compound StandardLyophilized this compound of known concentration for generating a standard curve. This compound standard can be sourced from suppliers like Sigma-Aldrich.
This compound-HRP ConjugateThis compound conjugated to Horseradish Peroxidase.
Assay DiluentBuffer for diluting the standard and samples.
Wash Buffer (10X)Concentrated buffer for washing the plate.
TMB Substrate3,3',5,5'-Tetramethylbenzidine, a chromogenic substrate for HRP.
Stop SolutionAcidic solution (e.g., 2N H₂SO₄) to stop the enzymatic reaction.
Plate SealerFor sealing the plate during incubation steps.

Experimental Protocols

Reagent Preparation
  • This compound Standards: Reconstitute the lyophilized this compound Standard with Assay Diluent to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).

  • This compound-HRP Conjugate: Dilute the concentrated conjugate to its working concentration with Assay Diluent as per the hypothetical kit's instructions.

  • Wash Buffer: Dilute the 10X Wash Buffer to 1X with deionized water.

Assay Procedure
  • Add Standards and Samples: Add 50 µL of the prepared this compound Standards and samples to the appropriate wells of the Anti-Ophthalmic Acid Antibody Coated Microplate.

  • Add this compound-HRP Conjugate: Add 50 µL of the diluted this compound-HRP Conjugate to each well.

  • Incubate: Seal the plate and incubate for 1-2 hours at room temperature on a microplate shaker.

  • Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.

  • Add Substrate: Add 100 µL of TMB Substrate to each well.

  • Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by interpolating from a standard curve.

Typical Standard Curve

A standard curve is generated by plotting the absorbance at 450 nm against the corresponding concentration of the this compound Standards.

This compound (ng/mL)Absorbance (450 nm)
01.850
0.11.620
0.51.250
10.980
50.550
100.320
500.150
Sample Data Calculation

The concentration of this compound in a sample is calculated from the standard curve using the absorbance value of the sample.

Sample IDAbsorbance (450 nm)Calculated Concentration (ng/mL)
Sample 10.8501.5
Sample 21.1000.7
Sample 30.4008.2

Visualization of Pathways and Workflows

This compound Synthesis Pathway

The synthesis of this compound is closely linked to the glutathione (GSH) synthesis pathway, utilizing the same enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). The availability of the precursor amino acid, 2-aminobutyrate, is a key regulating factor.

Ophthalmic_Acid_Synthesis Glutamate_Cys Glutamate + Cysteine gamma_GC γ-Glutamylcysteine Glutamate_Cys->gamma_GC GCL GSH Glutathione (GSH) gamma_GC->GSH GSS Glutamate_2AB Glutamate + 2-Aminobutyrate gamma_GAB γ-Glutamyl-2-aminobutyrate Glutamate_2AB->gamma_GAB GCL OPH This compound (OPH) gamma_GAB->OPH GSS GCL Glutamate-Cysteine Ligase (GCL) GSS Glutathione Synthetase (GSS)

Caption: this compound and glutathione synthesis pathways.

Experimental Workflow for this compound Competitive ELISA

The following diagram illustrates the step-by-step workflow for the competitive ELISA.

ELISA_Workflow Start Start Add_Samples Add Standards & Samples to Antibody-Coated Plate Start->Add_Samples Add_Conjugate Add this compound-HRP Conjugate Add_Samples->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Analyze Data Read_Plate->Analyze

Caption: Competitive ELISA workflow for this compound.

Conclusion

The development of a robust and reliable ELISA for this compound would significantly benefit researchers across various disciplines. This document provides a foundational framework for understanding the principles and a hypothetical protocol for such an assay. While awaiting the commercial availability of a dedicated kit, this guide can serve as a valuable resource for those interested in developing their own this compound immunoassay, thereby facilitating further research into the multifaceted roles of this intriguing molecule.

References

Sensitive Analysis of Ophthalmic Acid via Chemical Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of glutathione where the cysteine residue is replaced by L-2-aminobutyrate. As a result, this compound lacks the thiol group, which is crucial for the antioxidant functions of glutathione. The biosynthesis of this compound is carried out by the same enzymes responsible for glutathione synthesis. Its levels in biological matrices can serve as a sensitive biomarker for monitoring hepatic glutathione consumption and oxidative stress. Accurate and sensitive quantification of this compound is therefore critical in toxicology studies and in the development of therapeutic agents that may impact oxidative balance.

This document provides detailed application notes and protocols for the sensitive analysis of this compound in biological samples using chemical derivatization coupled with mass spectrometry. Two primary methods are detailed: a polyethylene glycol (PEG)-based derivatization for analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and a two-step derivatization method for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A non-derivatization HPLC-MS/MS method is also included for comparison.

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound.

Analytical MethodDerivatization ReagentMatrixLLOQ/LODLinearity RangePrecision (%RSD)Reference
HILIC-MS PEG-NHS EsterHuman PlasmaLOD: 0.67 nM, LOQ: 2.2 nMNot SpecifiedIntra- and inter-day < 8.5%[1][2]
GC-MS HCl/CH₃OH & PFPANot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
HPLC-MS/MS NoneCell Culture MediumLLOQ: 1 ng/mLUp to 5 µg/mLWithin-day < 15%, Between-day < 9%[4]
HPLC-MS/MS NoneRat PlasmaLLOQ: 25 ng/mLUp to 5 µg/mLWithin- and between-batch < 21%[4][5]

Experimental Protocols

Protocol 1: PEG-Based Derivatization for Sensitive Analysis by HILIC-MS

This protocol describes the derivatization of the primary amine of this compound with a polyethylene glycol (PEG) reagent containing an N-hydroxysuccinimide (NHS) ester. This derivatization increases the molecular volume of the analyte, improving its retention on a HILIC column and enhancing detection sensitivity in negative ion mode ESI-MS.[6][1][2]

Materials:

  • This compound standard

  • PEG-NHS Ester reagent (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HILIC column

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 400 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a 10 mM solution of PEG-NHS Ester in ACN.

    • Add 50 µL of 50 mM ammonium formate buffer (pH 8.0).

    • Vortex briefly to mix.

    • Incubate at room temperature for 30-60 minutes.

    • Stop the reaction by adding 5 µL of 1% formic acid.

  • HILIC-MS Analysis:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS Detection: ESI in negative ion mode.

    • MRM Transitions: Monitor the specific precursor to product ion transition for PEG-derivatized this compound.

PEG_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample precipitate Protein Precipitation (Cold ACN) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in PEG-NHS Ester Solution dry->reconstitute react Incubate at RT reconstitute->react quench Quench Reaction (Formic Acid) react->quench analysis HILIC-MS/MS Analysis quench->analysis

PEG-Derivatization Workflow for HILIC-MS
Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol details a two-step derivatization procedure for this compound for subsequent analysis by GC-MS. The carboxylic acid groups are first esterified, followed by acylation of the amine group. For this compound, the order of derivatization is esterification followed by acylation.[3]

Materials:

  • This compound standard

  • 2 M HCl in Methanol (CH₃OH)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate

  • Hexane

  • Ultrapure water

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Aqueous samples containing this compound should be dried completely under a stream of nitrogen.

  • Step 1: Esterification:

    • To the dried sample, add 100 µL of 2 M HCl in CH₃OH.

    • Seal the reaction vial tightly.

    • Heat at 80°C for 20 minutes.

    • After cooling to room temperature, evaporate the reagent under a stream of nitrogen.

  • Step 2: Acylation:

    • To the dried, esterified sample, add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate.

    • Seal the reaction vial tightly.

    • Heat at 65°C for 30 minutes.

    • After cooling to room temperature, evaporate the reagent and solvent under a stream of nitrogen.

  • Extraction and GC-MS Analysis:

    • Reconstitute the dried derivative in 100 µL of hexane (or another suitable non-polar solvent).

    • Inject 1-2 µL into the GC-MS.

    • GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.

    • Oven Program: Optimize the temperature program to ensure good separation of the derivatized analyte from any byproducts. A typical starting point is 70°C, hold for 2 min, then ramp to 280°C at 10°C/min.

    • MS Detection: Use Electron Ionization (EI) or Negative Chemical Ionization (NCI) for detection. NCI may provide higher sensitivity. Monitor characteristic fragment ions for the derivatized this compound.

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis sample Dried Sample esterification Step 1: Esterification (2M HCl in MeOH, 80°C) sample->esterification dry1 Evaporate to Dryness esterification->dry1 acylation Step 2: Acylation (PFPA in Ethyl Acetate, 65°C) dry1->acylation dry2 Evaporate to Dryness acylation->dry2 reconstitute Reconstitute in Hexane dry2->reconstitute analysis GC-MS Analysis reconstitute->analysis

Two-Step Derivatization Workflow for GC-MS

Signaling Pathway Context

This compound synthesis is directly linked to the glutathione biosynthesis pathway. Under conditions of cysteine depletion, the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) utilize L-2-aminobutyrate as a substrate instead of cysteine, leading to the production of this compound. Therefore, an increase in the this compound to glutathione ratio can be indicative of oxidative stress and depletion of the cellular cysteine pool.

Ophthalmic_Acid_Biosynthesis Glu L-Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Glu->GCL Cys L-Cysteine Cys->GCL Aba L-2-Aminobutyrate Aba->GCL Gly Glycine GS Glutathione Synthetase (GS) Gly->GS Gly->GS gGluCys γ-Glutamylcysteine gGluCys->GS gGluAba γ-Glutamyl-2-aminobutyrate gGluAba->GS GSH Glutathione (GSH) OPH This compound (OPH) GCL->gGluCys GCL->gGluAba GS->GSH GS->OPH

This compound and Glutathione Biosynthesis Pathway

References

Troubleshooting & Optimization

Technical Support Center: Stability of Ophthalmic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ophthalmic acid in human plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in fresh human plasma at different temperatures?

A1: The stability of this compound in human plasma is temperature-dependent. At warmer temperatures, such as 37°C, there is a significant decrease in this compound concentration over a relatively short period. In one study, a notable degradation of this compound was observed after 120 minutes at 37°C.[1][2][3] At 4°C, the degradation is less pronounced but may still occur over time.[1] Therefore, it is crucial to process and analyze plasma samples for this compound determination as quickly as possible.

Q2: What are the recommended storage conditions for long-term stability of this compound in human plasma?

A2: While specific long-term stability data for this compound in human plasma is limited, general best practices for peptide biomarkers suggest storage at ultra-low temperatures to minimize degradation. For long-term storage, it is recommended to keep plasma samples at -80°C.[4] Storing samples at -20°C may be suitable for shorter durations, but -80°C is preferable to ensure the integrity of the analyte over extended periods.[5]

Q3: How do freeze-thaw cycles affect the concentration of this compound in plasma samples?

Q4: What is the most critical step in plasma sample preparation to ensure the stability of this compound?

A4: The most critical step is immediate deproteinization of the plasma sample.[1] this compound is susceptible to enzymatic degradation in plasma.[1][2][3] Therefore, promptly after centrifugation to obtain plasma, proteins should be precipitated using a suitable agent (e.g., acetonitrile or a trichloroacetic acid solution) to inactivate enzymes and prevent the degradation of this compound.

Troubleshooting Guides

Low or No Detection of this compound
Potential Cause Troubleshooting Steps
Degradation during sample handling - Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA). - Centrifuge blood samples promptly at 4°C to separate plasma. - Immediately deproteinize the plasma after separation.
Improper storage - For short-term storage (hours), keep plasma on ice or at 4°C. - For long-term storage, store aliquots at -80°C. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Issues with analytical method (LC-MS/MS) - Verify the sensitivity and calibration of the LC-MS/MS instrument. - Ensure the mobile phases are correctly prepared and of high purity. - Check for any matrix effects that may be suppressing the this compound signal. - Confirm the correct mass transitions are being monitored for this compound and the internal standard.
High Variability in this compound Measurements
Potential Cause Troubleshooting Steps
Inconsistent sample processing time - Standardize the time between blood collection, centrifugation, and deproteinization for all samples.
Pre-analytical variables - Ensure consistent patient conditions prior to blood draw (e.g., fasting state), as this can influence endogenous metabolite levels.
Inaccurate pipetting - Calibrate pipettes regularly. - Use reverse pipetting for viscous fluids like plasma.
Instrumental drift - Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance.

Data Presentation

Table 1: Short-Term Stability of this compound in Human Plasma

TemperatureIncubation Time (minutes)Mean Remaining this compound (%)Reference
37°C5~100[1]
37°C30~90[1]
37°C60~85[1]
37°C12074.6[1][2][3]
4°C120No significant decrease[1]

Experimental Protocols

Protocol for Short-Term Stability Assessment of this compound in Human Plasma
  • Blood Collection: Collect venous blood samples from healthy volunteers into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at a low speed (e.g., 1500 x g) for 10 minutes at 4°C to separate the plasma.

  • Sample Aliquoting: Pool the plasma and aliquot into microcentrifuge tubes.

  • Incubation:

    • Incubate one set of aliquots in a water bath at 37°C.

    • Incubate a second set of aliquots on ice or in a refrigerator at 4°C.

  • Time Points: At specified time points (e.g., 0, 5, 30, 60, and 120 minutes), remove an aliquot from each temperature condition.

  • Deproteinization: Immediately add a deproteinizing agent (e.g., three volumes of ice-cold acetonitrile) to the plasma aliquot. Vortex thoroughly.

  • Centrifugation: Centrifuge the deproteinized sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[8]

Visualizations

Experimental_Workflow_for_Ophthalmic_Acid_Stability_Testing cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Venous Blood Collection (EDTA tubes) centrifugation Centrifugation (1500g, 10 min, 4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation deproteinization Immediate Deproteinization (e.g., Acetonitrile) plasma_separation->deproteinization Crucial Step short_term Short-term (≤ 4°C) plasma_separation->short_term long_term Long-term (-80°C) plasma_separation->long_term centrifugation2 Centrifugation (14000g, 10 min, 4°C) deproteinization->centrifugation2 supernatant Supernatant for Analysis centrifugation2->supernatant lcms LC-MS/MS Analysis supernatant->lcms short_term->deproteinization long_term->deproteinization

Caption: Experimental Workflow for this compound Stability Testing.

Troubleshooting_Logic cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_solutions Solutions start Inaccurate this compound Results sample_handling Delayed Processing? start->sample_handling storage_conditions Improper Storage? start->storage_conditions freeze_thaw Multiple Freeze-Thaw Cycles? start->freeze_thaw instrument_issue LC-MS/MS Issue? start->instrument_issue solution_handling Standardize processing time Immediate deproteinization sample_handling->solution_handling solution_storage Store at -80°C Aliquot samples storage_conditions->solution_storage freeze_thaw->solution_storage matrix_effects Matrix Effects? instrument_issue->matrix_effects solution_instrument Calibrate instrument Check QC samples instrument_issue->solution_instrument solution_matrix Use stable isotope-labeled internal standard matrix_effects->solution_matrix

Caption: Troubleshooting Logic for Inaccurate this compound Results.

References

Overcoming matrix effects in ophthalmic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ophthalmic acid quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound in biological matrices.

Problem 1: Poor peak shape, peak splitting, or retention time shifts for this compound.

  • Possible Cause: Matrix components, such as phospholipids, may be co-eluting with this compound, affecting its interaction with the stationary phase. This can alter the local pH in the mobile phase as the analyte interacts with the column.

  • Solution:

    • Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation (PPT).[1][2]

    • Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the separation of this compound from matrix components.[3][4] Using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), can also be effective for retaining and separating polar compounds like this compound.[5]

    • Workflow for Troubleshooting Peak Shape Issues:

      G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions A Poor Peak Shape or Retention Time Shift B Optimize Sample Prep? A->B C Modify Chromatography? B->C No D Implement SPE or LLE B->D Yes E Adjust Gradient or Change Column (e.g., HILIC) C->E Yes F Improved Peak Shape and Consistent Retention Time C->F No, consult specialist D->F E->F

      Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Inconsistent results, high variability, or poor reproducibility in this compound quantification.

  • Possible Cause: This is often a direct consequence of uncompensated matrix effects, where ion suppression or enhancement varies between samples.[6][7] The composition of the matrix can differ slightly from sample to sample, leading to this variability.[8]

  • Solution:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[9][10][11] A SIL-IS for this compound will co-elute and experience the same ionization effects as the analyte, allowing for accurate correction.[12][13]

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from a control animal).[3] This helps to normalize the matrix effects between the calibrators and the unknown samples.

    • Sample Dilution: If the concentration of this compound is high enough, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[1][9] However, this may compromise the limit of quantification.[8]

Problem 3: Low signal intensity or failure to meet required sensitivity (High LLOQ).

  • Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components compete with this compound for ionization in the mass spectrometer source.[3][5] Phospholipids are common culprits in biological samples.[1]

  • Solution:

    • Enhance Sample Cleanup: Focus on removing phospholipids. Protein precipitation with acetonitrile is more effective at removing phospholipids than methanol.[1] Specialized phospholipid removal plates or cartridges can also be used.

    • Optimize MS Conditions: Adjust ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.[8]

    • Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most phospholipids elute (the "phospholipid blob"). A post-column infusion experiment can identify these regions of ion suppression.[5]

      G cluster_0 Signal Suppression Identification cluster_1 Mitigation Strategy A Low Signal Intensity B Post-Column Infusion Experiment A->B C Identify Ion Suppression Zone B->C D Adjust Chromatographic Gradient C->D E Shift this compound Peak D->E F Signal Outside Suppression Zone E->F

      Caption: Strategy to mitigate ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[3] In the context of this compound quantification, components like salts, proteins, and especially phospholipids in biological fluids can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[6][5] This leads to inaccurate and unreliable quantification.[7]

Q2: What is the best internal standard to use for this compound analysis?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5).[9][11] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation, chromatography, and ionization.[12][13] This allows it to effectively compensate for matrix effects and other sources of experimental variability.[10] A mass difference of at least 3 mass units is generally recommended to avoid spectral overlap.[11]

Q3: Which sample preparation technique is most effective for reducing matrix effects in plasma or ocular tissue samples?

A: While protein precipitation (PPT) is simple and fast, it is often insufficient for removing all interfering components, particularly phospholipids.[1][5] For this compound quantification, more selective techniques are recommended:

  • Solid-Phase Extraction (SPE): Offers superior cleanup by selectively retaining the analyte while washing away interferences.[2][14]

  • Liquid-Liquid Extraction (LLE): Can also be effective at separating this compound from many matrix components based on partitioning between two immiscible liquids.[1]

Technique Pros Cons Efficacy for Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, inexpensive.[5]Non-selective, may not remove phospholipids.[1][5]Low to Moderate
Liquid-Liquid Extraction (LLE) Can be highly selective, removes salts.[15]Labor-intensive, can be difficult to automate.[15]Moderate to High
Solid-Phase Extraction (SPE) Highly selective, can concentrate the analyte.[14]Requires method development.[14]High

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A: The most common method is the post-extraction spike analysis.[8] This involves comparing the response of this compound spiked into a blank, extracted matrix sample to the response of this compound in a neat solution (e.g., mobile phase).

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. According to regulatory guidelines, the impact of matrix effects should be assessed and minimized.[16]

Q5: What are the typical validation parameters I need to assess for an this compound bioanalytical method?

A: According to guidelines from regulatory bodies like the EMA and FDA, a full validation for a bioanalytical method should include:

  • Selectivity and Specificity[16][17]

  • Matrix Effect[16]

  • Calibration Curve and Range (LLOQ to ULOQ)[16][18]

  • Accuracy and Precision[17][18]

  • Recovery

  • Carry-over[18]

  • Dilution Integrity[17]

  • Stability (freeze-thaw, bench-top, long-term)

Parameter Typical Acceptance Criteria (for QCs)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (CV%) Should not exceed 15% (20% at LLOQ).[17][18]
LLOQ Response At least 5 times the response of a blank sample.
Carry-over Response in a blank after a high concentration sample should be ≤20% of the LLOQ response.[18]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • Objective: To qualitatively identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.[5]

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • T-piece connector

    • This compound standard solution (e.g., 100 ng/mL in mobile phase)

    • Blank extracted matrix sample (e.g., plasma extract after protein precipitation)

  • Procedure:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Set up the post-column infusion: Use a syringe pump to continuously infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min) into the mobile phase stream via a T-piece placed between the column outlet and the mass spectrometer inlet.[5]

    • Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.

    • Inject the blank extracted matrix sample onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.

  • Data Analysis:

    • Examine the chromatogram of the infused standard.

    • A stable, flat baseline indicates no matrix effects.

    • A dip or decrease in the baseline indicates a region of ion suppression.[5]

    • An increase in the baseline indicates a region of ion enhancement.

    • The goal is to adjust the chromatography so that the this compound peak elutes in a region with no or minimal ion suppression.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Objective: To clean up a biological sample (e.g., plasma) for this compound quantification, removing proteins and phospholipids.

  • Materials:

    • Mixed-mode or polymeric SPE cartridges/plates

    • Plasma sample

    • Internal Standard (this compound SIL-IS)

    • Acidic solution (e.g., 2% formic acid in water)

    • Methanol

    • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

    • SPE vacuum manifold or positive pressure processor

  • Procedure (Example for a mixed-mode cation exchange SPE):

    • Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid. Add the SIL-IS. Vortex to mix.

    • Conditioning: Condition the SPE sorbent with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing:

      • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

      • Wash 2: 1 mL of methanol to remove non-polar interferences like phospholipids.

    • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[15]

References

Technical Support Center: Ophthalmic Acid Detection in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of ophthalmic acid (OPH) in serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in serum?

A1: this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of glutathione (GSH). It is synthesized by the same enzymes as GSH, glutamate-cysteine ligase and glutathione synthetase.[1] The measurement of this compound in serum has been explored as a potential biomarker for hepatic GSH depletion and oxidative stress.[1] However, it is important to note that the correlation between increased this compound and glutathione depletion is not always consistent.[2]

Q2: What is the most common analytical method for this compound detection in serum?

A2: The most common and reliable method for the quantification of this compound in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring the typically low physiological concentrations of this compound in serum.[3][4]

Q3: How can I improve the sensitivity of my this compound measurement?

A3: To improve sensitivity, several strategies can be employed:

  • Derivatization: Chemical derivatization of this compound can enhance its ionization efficiency and chromatographic retention. A particularly effective method is derivatization with a polyethylene glycol (PEG) reagent containing an N-hydroxysuccinimide ester, which increases the molecular volume of the analyte and improves detection by HILIC-ESI-MS.[5][6]

  • Optimized Sample Preparation: Efficient extraction and cleanup of the serum sample are critical to reduce matrix effects and improve signal-to-noise. This includes protein precipitation and potentially solid-phase extraction (SPE).

  • LC-MS/MS Parameter Optimization: Fine-tuning of mass spectrometer parameters, such as ionization source settings (e.g., capillary voltage, gas flow, temperature) and collision energy for multiple reaction monitoring (MRM), is essential for maximizing signal intensity.[7]

Q4: What are the critical pre-analytical steps for this compound measurement in serum?

A4: Proper sample handling is crucial for accurate this compound quantification. Due to potential enzymatic degradation, it is mandatory to process blood samples immediately after collection.[8] This includes prompt centrifugation to separate serum and immediate deproteinization to inactivate enzymes.[8] Samples should be stored at -80°C until analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Signal Inefficient extraction from serum.Optimize the protein precipitation step. Using ice-cold methanol or a 5% (w/v) 5-sulphosalicylic acid solution are common methods.[3] Ensure complete mixing and adequate centrifugation to separate the protein pellet.
Degradation of this compound.Process samples immediately after collection.[8] Keep samples on ice during preparation and store them at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal LC-MS/MS parameters.Systematically optimize MS parameters by infusing a standard solution of this compound. Adjust the mobile phase composition to ensure proper retention and elution from the LC column.[7]
Ion suppression due to matrix effects.Improve sample cleanup using solid-phase extraction (SPE) after protein precipitation.[9] Use a stable isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape Column overload.Dilute the sample extract before injection.
Contamination of the LC column or system.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase.Ensure the mobile phase pH and organic content are suitable for the column and analyte. For HILIC, proper column equilibration is critical.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Standardize the sample preparation protocol, ensuring consistent volumes, incubation times, and temperatures.
Matrix effects varying between samples.Employ a stable isotope-labeled internal standard to normalize for variations in extraction recovery and matrix effects.
Instrument instability.Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each batch.
Carryover Contamination from a previous high-concentration sample.Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash method by using a strong solvent.

Quantitative Data

Table 1: Comparison of this compound Detection Methods in Plasma/Serum

MethodLLOQPrecision (%RSD)Key AdvantagesReference
HPLC-MS/MS 1 ng/mL (in cell culture medium)<15% (within day), <9% (between day)High specificity and sensitivity.[3][4]
25 ng/mL (in rat plasma)<21% (within and between batch)[3][4]
HILIC-MS/MS with PEG Derivatization 0.67 nM (1.67 fmol on column)<8.5% (intra- and inter-day)Significantly improved sensitivity.[5][6]

Table 2: Recovery and Matrix Effect Data for this compound Analysis

Sample Preparation MethodAnalyte RecoveryMatrix EffectKey ConsiderationsReference
Protein Precipitation (Methanol) 86.87–102.51% (for a similar small molecule)<15%Simple and fast, but may have residual matrix effects.[10]
Solid-Phase Extraction (SPE) Generally higher than LLEReduced matrix effectsProvides cleaner extracts compared to protein precipitation alone.[9]

Experimental Protocols

Protocol 1: this compound Detection in Serum using HPLC-MS/MS

This protocol is a general guideline based on commonly used methods.[3][8]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum, add 150 µL of ice-cold methanol containing a stable isotope-labeled internal standard for this compound.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: A C18 reversed-phase column or a HILIC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Optimize the gradient to ensure good separation of this compound from other endogenous compounds.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: High-Sensitivity this compound Detection with PEG Derivatization and HILIC-MS/MS

This protocol is based on a method designed to significantly increase detection sensitivity.[5][6]

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described in Protocol 1.

    • After evaporation, reconstitute the sample in a suitable buffer (e.g., borate buffer, pH 8.0).

    • Add the PEG-NHS ester derivatization reagent to the sample.

    • Incubate the reaction mixture (e.g., 60 minutes at room temperature).

    • Quench the reaction by adding a small amount of an amine-containing solution (e.g., Tris buffer).

    • The derivatized sample is then ready for HILIC-MS/MS analysis.

  • HILIC-MS/MS Analysis:

    • LC System: HPLC or UHPLC system.

    • Column: A HILIC column (e.g., amide or silica-based).

    • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95% acetonitrile, 5% ammonium formate buffer).

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate buffer).

    • Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous component to elute the derivatized this compound.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI in negative mode is often preferred for PEG-derivatized compounds.

    • MRM Transitions: Optimize the MRM transitions for the PEG-derivatized this compound.

Visualizations

Ophthalmic_Acid_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway Glutamate Glutamate gamma-Glutamyl-2-aminobutyrate gamma-Glutamyl-2-aminobutyrate Glutamate->gamma-Glutamyl-2-aminobutyrate Glutamate-Cysteine Ligase (GCL) 2-Aminobutyrate 2-Aminobutyrate 2-Aminobutyrate->gamma-Glutamyl-2-aminobutyrate Glycine Glycine Ophthalmic_Acid This compound Glycine->Ophthalmic_Acid gamma-Glutamyl-2-aminobutyrate->Ophthalmic_Acid Glutathione Synthetase (GS)

Caption: Biosynthesis pathway of this compound.

Ophthalmic_Acid_Workflow Serum_Sample_Collection 1. Serum Sample Collection (Immediate Processing) Protein_Precipitation 2. Protein Precipitation (e.g., with cold Methanol) Serum_Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 5. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 6. Reconstitution (Optional: Derivatization) Evaporation->Reconstitution LC_MS_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis Data_Analysis 8. Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound detection.

References

Technical Support Center: Ophthalmic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ophthalmic acid mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during the analysis of this compound by mass spectrometry.

Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound

Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors throughout the analytical workflow. A systematic check of your sample preparation, chromatography, and mass spectrometer settings is necessary.

Possible Causes and Troubleshooting Steps:

  • Sample Stability: this compound in biological samples can be subject to enzymatic degradation. It is crucial to process samples promptly and keep them cold. For plasma samples, immediate deproteinization after collection is mandatory to halt enzymatic activity.

  • Sample Preparation Inefficiencies:

    • Protein Precipitation: While simple, protein precipitation with solvents like methanol or acetonitrile may not be sufficient to remove all interfering substances, leading to ion suppression. Ensure complete protein precipitation by using an adequate volume of cold solvent and sufficient vortexing.

    • Matrix Effects: Complex biological matrices can significantly suppress the ionization of this compound. Consider more rigorous sample cleanup methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.

  • Chromatographic Issues:

    • Poor Retention: this compound is a polar molecule. If using reversed-phase chromatography, ensure your mobile phase composition is optimized for its retention. A highly aqueous initial mobile phase is typically required.

    • Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape and a decrease in signal intensity.

  • Mass Spectrometer Settings:

    • Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for this compound.

    • Suboptimal Source Conditions: The efficiency of ionization is highly dependent on the ion source parameters. Optimize the capillary voltage, gas flows (nebulizer, auxiliary, and curtain gas), and source temperature for this compound.

Issue 2: High Background Noise or Presence of Interfering Peaks

Q: My chromatogram shows a high baseline or several peaks that are interfering with the this compound peak. How can I identify and eliminate these interferences?

A: High background and interfering peaks can originate from the sample matrix, the LC system, or contaminated reagents. Identifying the source is key to resolving the issue.

Identifying and Mitigating Interferences:

  • Isobaric Interferences: While glutathione is not an isobaric interference for this compound due to their different molecular weights, other endogenous metabolites could potentially have the same nominal mass.

    • Northis compound: An analog of this compound where 2-aminobutyrate is replaced by alanine, has a different molecular weight and should be chromatographically separable.

    • Metabolite Interferences: In some cases, metabolites of co-administered drugs or other endogenous compounds can have the same precursor and product ion m/z as the analyte or its internal standard.[1] High-resolution mass spectrometry can be a valuable tool to identify such interferences.

  • Matrix-Related Interferences: Phospholipids are a major source of interference in plasma and serum samples, often causing ion suppression.

    • Improved Sample Cleanup: Employing sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®, can significantly reduce these interferences.

    • Chromatographic Separation: Optimize your LC gradient to separate this compound from the region where phospholipids typically elute.

  • System Contamination:

    • Carryover: If you observe the this compound peak in blank injections, it indicates carryover from a previous high-concentration sample. Ensure your autosampler wash procedure is effective.

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to this compound analysis.

Q1: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?

A: For tandem mass spectrometry analysis of this compound (molar mass: 289.29 g/mol ), the protonated molecule [M+H]⁺ is typically selected as the precursor ion in positive ionization mode.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
This compound290.3Specific product ions need to be determined empirically by infusing a standard solution and performing a product ion scan. Common fragments would result from the loss of the glycine residue or other neutral losses.

Note: The optimal collision energy for each transition must be determined experimentally on your specific instrument.

Q2: How does glutathione interfere with this compound analysis?

A: Glutathione (GSH) has a molecular weight of 307.32 g/mol . Therefore, its protonated molecule [M+H]⁺ at m/z 308.3 is distinct from that of this compound at m/z 290.3. This means that glutathione is not a direct isobaric interference for this compound. However, due to their structural similarity and co-existence in biological samples, poor chromatographic separation could potentially lead to matrix effects where high concentrations of glutathione might suppress the ionization of this compound.

Q3: What is the best sample preparation method to minimize matrix effects for this compound in plasma?

A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.

MethodProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not remove all matrix components, leading to potential ion suppression.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Requires optimization of solvents and can be more time-consuming.
Solid-Phase Extraction (SPE) Offers the most effective removal of interferences, leading to the cleanest extracts and minimal matrix effects.More complex and costly than PPT and LLE.

For highly sensitive and accurate quantification, Solid-Phase Extraction (SPE) is generally the recommended method.

Q4: Is a stable isotope-labeled internal standard available for this compound?

A: Currently, a commercially available stable isotope-labeled (SIL) internal standard for this compound is not readily found in major supplier catalogs. For quantitative bioanalysis requiring high accuracy and precision, the use of a SIL internal standard is highly recommended to compensate for matrix effects and variations in instrument response. In the absence of a commercial source, researchers may need to consider custom synthesis of a SIL this compound.

Experimental Protocols

This section provides a detailed methodology for a key experiment in this compound analysis.

Protocol: Sample Preparation of Plasma for this compound Analysis by Protein Precipitation

This protocol provides a basic method for the extraction of this compound from plasma. For more demanding applications, further optimization or the use of LLE or SPE is recommended.

Materials:

  • Plasma samples

  • Ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

This compound and Glutathione Biosynthesis Pathway

The following diagram illustrates the shared enzymatic pathway for the synthesis of this compound and glutathione. The availability of the precursors, L-cysteine and L-2-aminobutyrate, is a key factor in determining the relative production of each tripeptide.

Ophthalmic_Acid_Biosynthesis Glu L-Glutamate GCL GCL Glu->GCL Glu->GCL Cys L-Cysteine Cys->GCL Gly Glycine GS GS Gly->GS Gly->GS Aba L-2-Aminobutyrate Aba->GCL gGluCys γ-Glutamylcysteine gGluCys->GS gGluAba γ-Glutamyl-2-aminobutyrate gGluAba->GS GSH Glutathione (GSH) OPH This compound (OPH) GCL->gGluCys Glutamate-Cysteine Ligase (GCL) GCL->gGluAba Glutamate-Cysteine Ligase (GCL) GS->GSH Glutathione Synthetase (GS) GS->OPH Glutathione Synthetase (GS)

This compound and Glutathione Biosynthesis Pathway
Troubleshooting Workflow for Poor Signal Intensity

This logical diagram outlines a step-by-step approach to diagnosing the cause of weak or absent this compound signals.

Troubleshooting_Workflow start Start: Poor/No this compound Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok check_chromatography Evaluate Chromatographic Performance chromatography_ok Chromatography OK? check_chromatography->chromatography_ok check_ms_settings Verify Mass Spectrometer Settings ms_settings_ok MS Settings OK? check_ms_settings->ms_settings_ok sample_prep_ok->check_chromatography Yes improve_sample_prep Action: Improve Sample Cleanup (e.g., SPE) sample_prep_ok->improve_sample_prep No chromatography_ok->check_ms_settings Yes optimize_lc Action: Optimize LC Method (Gradient, Column) chromatography_ok->optimize_lc No optimize_ms Action: Optimize MS Parameters (Source, MRM) ms_settings_ok->optimize_ms No end_unresolved Consult Instrument Specialist ms_settings_ok->end_unresolved Yes end_resolved Issue Resolved improve_sample_prep->end_resolved optimize_lc->end_resolved optimize_ms->end_resolved

Troubleshooting Workflow for Poor Signal Intensity

References

Technical Support Center: Optimizing Chromatografic Separation of Ophthalmic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of ophthalmic acid and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing this compound and its analogs?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent methods for the quantification of this compound.[1][2][3] Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to achieve better retention and separation.[1][4] Reversed-phase (RP) HPLC can also be used, but often requires mobile phase modifications to retain these polar compounds effectively.[5]

Q2: What are the key challenges in the chromatographic analysis of this compound?

A2: The primary challenges include:

  • Poor retention in reversed-phase systems: this compound is a polar molecule and thus has low retention on traditional non-polar stationary phases like C18.[6]

  • Co-elution with other endogenous compounds: Biological samples are complex, and achieving adequate resolution from other similar molecules can be difficult.

  • Low sensitivity: Detecting low concentrations of this compound, especially in biological matrices, requires highly sensitive instrumentation like tandem mass spectrometry.[1][7][8]

  • Matrix effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Peak tailing: As an acidic peptide, this compound can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes.[9][10]

Q3: How can I improve the retention of this compound in reversed-phase HPLC?

A3: To improve retention of polar compounds like this compound in RP-HPLC, consider the following:

  • Use a polar-endcapped or polar-embedded column: These columns are designed to provide better retention for polar analytes.

  • Optimize the mobile phase:

    • Increase the aqueous portion: A higher percentage of water in the mobile phase will increase retention on a C18 column.[11]

    • Adjust the pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or acetic acid) can suppress the ionization of the carboxylic acid groups in this compound, making it less polar and increasing its retention.[5][12]

    • Use ion-pairing reagents: Additives like trifluoroacetic acid (TFA) can pair with the charged groups on this compound, increasing its hydrophobicity and retention. However, TFA can suppress ionization in MS detection.[13] A less suppressive alternative is a small amount of heptafluorobutyric acid (HFBA) mixed with formic acid.[14]

  • Consider HILIC or mixed-mode chromatography: These techniques are specifically designed for the retention and separation of polar compounds.[15][16]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My this compound peak is tailing. What are the possible causes and how can I fix it?

A: Peak tailing for acidic analytes like this compound is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Logical Troubleshooting Workflow for Peak Tailing

    G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks cause_system Potential Cause: System Issue (e.g., blocked frit, extra-column volume) check_all_peaks->cause_system Yes cause_analyte_specific Potential Cause: Analyte-Specific Interaction check_all_peaks->cause_analyte_specific No solution_system Solution: - Check for blockages - Use shorter, narrower tubing - Check column connection cause_system->solution_system check_overload Is peak shape a right triangle? Does retention decrease with concentration? cause_analyte_specific->check_overload cause_overload Potential Cause: Column Overload check_overload->cause_overload Yes cause_secondary_interaction Potential Cause: Secondary Interactions (Silanol Groups) check_overload->cause_secondary_interaction No solution_overload Solution: - Dilute the sample - Use a higher capacity column cause_overload->solution_overload solution_secondary_interaction Solution: - Lower mobile phase pH (e.g., add 0.1% formic acid) - Use an end-capped column - Add a competing base (e.g., low concentration of triethylamine) cause_secondary_interaction->solution_secondary_interaction

    Caption: Logical workflow for diagnosing and resolving peak tailing issues.

  • Detailed Solutions:

    • Secondary Interactions with Silanols: Residual silanol groups on the silica stationary phase can interact with the polar functional groups of this compound, causing tailing.

      • Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase to protonate the silanol groups and reduce these interactions.[17]

      • Use an End-Capped Column: Modern columns are often "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped column.[9]

      • Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups. However, be aware that TEA can affect MS sensitivity.

    • Column Overload: Injecting too much of your sample can saturate the stationary phase.[9][18]

      • Dilute your sample: Try a 1:10 or 1:100 dilution to see if the peak shape improves.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[10]

      • Minimize tubing: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect the components of your HPLC/UPLC system.

    • Column Contamination: A blocked frit or contaminated column can distort peak shape.[18]

      • Use a guard column: This will protect your analytical column from contaminants.

      • Flush the column: If you suspect contamination, try flushing the column according to the manufacturer's instructions.

Issue 2: Poor Resolution

Q: I am having trouble separating this compound from its analogs or other endogenous compounds. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.

  • Strategies to Improve Resolution

    G Strategies for Improving Chromatographic Resolution start Poor Resolution selectivity Optimize Selectivity (α) start->selectivity efficiency Increase Efficiency (N) start->efficiency retention Increase Retention (k) start->retention selectivity_actions Actions: - Change mobile phase organic modifier (e.g., ACN to MeOH) - Adjust mobile phase pH - Change stationary phase (e.g., C18 to Phenyl or HILIC) selectivity->selectivity_actions efficiency_actions Actions: - Use a longer column - Use a column with smaller particles (UPLC) - Lower the flow rate efficiency->efficiency_actions retention_actions Actions: - Decrease organic content in mobile phase (RP) - Increase organic content in mobile phase (HILIC) retention->retention_actions

    Caption: Key parameters to adjust for improving chromatographic resolution.

  • Detailed Solutions:

    • Optimize Selectivity:

      • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of your compounds.[5]

      • Adjust Mobile Phase pH: Small changes in pH can affect the ionization state of this compound and its analogs, leading to changes in selectivity.

      • Try a Different Stationary Phase: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase. For highly polar analogs, a HILIC or mixed-mode column may provide a completely different and better selectivity.[15][19]

    • Increase Column Efficiency:

      • Use Smaller Particle Size Columns: UPLC columns with sub-2 µm particles offer significantly higher efficiency and resolution compared to traditional HPLC columns.[7][20]

      • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.

      • Lower the Flow Rate: This can lead to sharper peaks and better resolution, but will also increase the analysis time.

    • Increase Retention Factor (k):

      • For Reversed-Phase: Decrease the percentage of the organic solvent in the mobile phase.

      • For HILIC: Increase the percentage of the organic solvent in the mobile phase.

Issue 3: Low Sensitivity

Q: My signal for this compound is very low. How can I increase the sensitivity of my LC-MS method?

A: Low sensitivity in LC-MS can be due to a variety of factors, from sample preparation to MS source conditions.

  • Enhancing LC-MS Sensitivity

    G Workflow for Enhancing LC-MS Sensitivity start Low MS Signal chromatography Optimize Chromatography start->chromatography ms_source Optimize MS Source start->ms_source sample_prep Improve Sample Preparation start->sample_prep chromatography_actions Actions: - Increase analyte retention - Use mobile phase additives that enhance ionization (e.g., ammonium formate) - Reduce flow rate and use a smaller ID column chromatography->chromatography_actions ms_source_actions Actions: - Optimize gas temperatures and flow rates - Adjust spray voltage - Optimize ion optics ms_source->ms_source_actions sample_prep_actions Actions: - Use a more efficient extraction method (e.g., SPE) - Concentrate the sample - Consider derivatization sample_prep->sample_prep_actions

    Caption: A multi-faceted approach to improving LC-MS sensitivity.

  • Detailed Solutions:

    • Chromatographic Optimization:

      • Mobile Phase Composition: Use mobile phase additives that promote good ionization, such as ammonium formate or ammonium acetate, instead of TFA which can cause ion suppression.[12] A higher organic content at the point of elution generally leads to better desolvation and a stronger MS signal.[8]

    • Mass Spectrometer Source Optimization:

      • Source Parameters: Systematically optimize the ESI source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to maximize the signal for this compound.

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): Use SPE to clean up your sample and remove matrix components that can cause ion suppression.

      • Derivatization: For very low concentrations, consider derivatizing this compound to improve its chromatographic properties and ionization efficiency. One method involves derivatizing the amino group with a polyethylene glycol (PEG) reagent.[1]

Experimental Protocols

Protocol 1: HILIC-MS/MS Analysis of this compound in Plasma

This protocol is adapted from methods developed for the sensitive analysis of this compound in biological fluids.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 90% acetonitrile in water.

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 90% B

      • 1-5 min: 90% to 60% B

      • 5-6 min: 60% B

      • 6-6.1 min: 60% to 90% B

      • 6.1-8 min: 90% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. (These will need to be determined empirically on your instrument).

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal.

Protocol 2: Extraction of this compound from Liver Tissue

This protocol is a general guideline and may need optimization for your specific application. It is based on established methods for extracting small molecules from tissue.[21]

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold 80% methanol in water with an internal standard.

    • Homogenize using a bead beater for 2-3 cycles of 45 seconds. Keep samples on ice between cycles.

  • Extraction and Cleanup:

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • For a cleaner sample, perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

      • Condition the cartridge with methanol, then water.

      • Load the supernatant.

      • Wash with an acidic solution (e.g., 0.1% formic acid in water).

      • Elute with a basic solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for this compound analysis.

Table 1: HPLC-MS/MS Method Performance in Different Matrices [3][11]

ParameterCell Culture MediumRat Plasma
LLOQ 1 ng/mL25 ng/mL
Linearity Up to 5 µg/mLUp to 5 µg/mL
Within-day Precision < 15%< 21%
Between-day Precision < 9%< 21%
Carryover < 1%< 1%

Table 2: HILIC-MS Method with Derivatization Performance in Human Plasma [1]

ParameterValue
Limit of Detection 0.67 nM (1.67 fmol on column)
Intra-day Precision (RSD) < 8.5%
Inter-day Precision (RSD) < 8.5%

References

Troubleshooting low recovery of ophthalmic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of ophthalmic acid during extraction.

Troubleshooting Guides

Q1: What are the common causes of low this compound recovery during extraction?

Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues include:

  • Sample Degradation: this compound is susceptible to enzymatic degradation, especially in biological samples. Delays in sample processing, particularly at room temperature or higher, can lead to significant loss of the analyte.

  • Suboptimal Extraction Method: The chosen extraction method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be optimized for the specific properties of this compound and the sample matrix.

  • Analyte Adsorption: this compound, being a small peptide, can adsorb to the surfaces of glassware and plasticware, leading to losses during sample handling and extraction steps.[1]

  • Poor Phase Separation (LLE): Incomplete separation of the aqueous and organic phases during liquid-liquid extraction can result in the loss of this compound, which may be retained in the aqueous phase.

  • Analyte Breakthrough or Irreversible Binding (SPE): In solid-phase extraction, the analyte may not be effectively retained on the sorbent (breakthrough) or may bind too strongly to be eluted completely.

Q2: How can I prevent the degradation of this compound in my samples?

Preventing degradation is crucial for accurate quantification. Here are key recommendations:

  • Immediate Processing: Process samples as quickly as possible after collection.

  • Maintain Low Temperatures: Keep samples on ice throughout the extraction procedure to minimize enzymatic activity.

  • Immediate Deproteinization: For biological fluids like plasma or tissue homogenates, immediate deproteinization is mandatory to inactivate enzymes that can degrade this compound.

Q3: My recovery is still low after addressing sample degradation. What should I check next in my extraction protocol?

If you are confident that sample degradation is minimized, the next step is to evaluate your extraction procedure.

For Liquid-Liquid Extraction (LLE):

  • Solvent Selection: Ensure the organic solvent used is appropriate for partitioning this compound. Due to its polar nature, a more polar extraction solvent or the use of ion-pairing reagents might be necessary.

  • pH Adjustment: The pH of the aqueous phase can significantly influence the charge state and, therefore, the partitioning of this compound. Experiment with adjusting the pH to neutralize the molecule and improve its extraction into the organic phase.[2]

  • Multiple Extractions: Perform multiple extractions with fresh aliquots of the organic solvent and combine the extracts to maximize recovery.

For Solid-Phase Extraction (SPE):

A systematic approach to troubleshooting SPE is to analyze the eluate from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[3]

General SPE Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Analyte in Flow-Through (Breakthrough) Sample solvent is too strong.Dilute the sample with a weaker solvent before loading.
Loading flow rate is too high.Decrease the flow rate during sample loading.
Insufficient sorbent mass.Increase the amount of sorbent in the SPE cartridge.
Analyte in Wash Eluate Wash solvent is too strong.Use a weaker wash solvent (e.g., lower percentage of organic solvent).
Incorrect pH of the wash solvent.Adjust the pH of the wash solvent to ensure the analyte remains retained on the sorbent.
No Analyte in Eluate (Strong Retention) Elution solvent is too weak.Use a stronger elution solvent or a combination of solvents.[3]
Incorrect pH of the elution solvent.Adjust the pH of the elution solvent to facilitate the elution of the analyte.
Insufficient elution volume.Use a larger volume of elution solvent or perform multiple elutions and combine the eluates.[3]

Frequently Asked Questions (FAQs)

Q: What type of labware should I use to minimize adsorption of this compound?

A: To reduce non-specific binding, it is recommended to use polypropylene tubes and pipette tips instead of glass.[1] Materials with low-binding surfaces are also a good option.

Q: Can I improve the solubility of this compound during extraction?

A: Yes. For peptide analysis, limiting the organic concentration to no more than 75% is suggested to prevent precipitation.[1] You can also use modifiers like formic acid, trifluoroacetic acid, or ammonium hydroxide at concentrations ranging from 1% to 10% to enhance solubility.[1]

Q: What are the key chemical properties of this compound I should consider?

A: this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analogue of glutathione.[4][5]

PropertyValue
Molecular Formula C₁₁H₁₉N₃O₆[5]
Molar Mass 289.29 g/mol [5]

Understanding its structure as a polar tripeptide is key to selecting appropriate extraction solvents and pH conditions.

Experimental Protocols

Protocol 1: Homogenization of Ocular Tissues

This protocol provides a standardized method for the extraction and homogenization of various ocular tissues.[6][7][8]

Materials:

  • Freshly enucleated eyeballs

  • Dissecting tools (scissors, forceps)

  • Cooled pad or ice

  • Bead Ruptor homogenizer (or similar)

  • Ceramic beads (e.g., 2.8 mm diameter)

  • Homogenization buffer (e.g., 1x DPBS)

  • Microcentrifuge tubes

Procedure:

  • Place the freshly enucleated eyeball on a cooled pad.

  • Carefully dissect and isolate the ocular tissue of interest (e.g., cornea, lens, retina, vitreous humor), minimizing cross-contamination.[7]

  • Record the weight of the isolated tissue.

  • Place the tissue in a pre-chilled microcentrifuge tube containing ceramic beads and an appropriate volume of homogenization buffer (a common starting point is a 3:1 volume-to-tissue weight ratio).

  • Homogenize the tissue using a Bead Ruptor or similar instrument. Optimization of homogenization time and speed may be required for different tissue types.

  • After homogenization, centrifuge the sample to pellet any debris.

  • Collect the supernatant for subsequent extraction of this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Start: Low this compound Recovery check_degradation Is sample degradation a possibility? start->check_degradation prevent_degradation Implement preventative measures: - Immediate processing - Maintain low temperatures - Immediate deproteinization check_degradation->prevent_degradation Yes check_extraction_method Evaluate Extraction Method check_degradation->check_extraction_method No re_extract Re-run extraction prevent_degradation->re_extract re_extract->check_degradation Still Low final_analysis Analyze final extract re_extract->final_analysis Recovery Improved lle_optimization LLE Optimization: - Check solvent polarity - Adjust pH - Perform multiple extractions check_extraction_method->lle_optimization Using LLE spe_optimization SPE Optimization: - Check for breakthrough - Optimize wash solvent - Optimize elution solvent check_extraction_method->spe_optimization Using SPE check_adsorption Is analyte adsorption to labware possible? check_extraction_method->check_adsorption No Improvement lle_optimization->re_extract spe_optimization->re_extract use_low_binding_ware Use polypropylene or low-binding labware check_adsorption->use_low_binding_ware Yes check_adsorption->final_analysis No use_low_binding_ware->re_extract

Caption: Troubleshooting workflow for low this compound recovery.

OphthalmicAcidStability Factors Influencing this compound Stability OA This compound Stability Temp Temperature Temp->OA High temp increases degradation Enzymes Enzymatic Degradation Enzymes->OA Major cause of degradation in biological samples pH pH pH->OA Extreme pH can cause hydrolysis Light Light Exposure Light->OA Potential for photodegradation Formulation Sample Matrix / Formulation Formulation->OA Excipients and matrix components can affect stability Formulation->Enzymes influences

Caption: Factors influencing this compound stability during extraction.

References

Quality control measures for ophthalmic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ophthalmic Acid Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guidance, and frequently asked questions (FAQs) for the analysis of this compound, a critical biomarker for hepatic glutathione (GSH) homeostasis.

Frequently Asked Questions (FAQs)

Q1: What are the essential quality control (QC) parameters for a bioanalytical method for this compound?

A1: According to guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies, the essential validation parameters for a bioanalytical method include accuracy, precision (repeatability and intermediate precision), specificity, limit of quantification (LOQ), linearity, range, and robustness.[1][2][3] Stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term) must also be thoroughly evaluated.[4][5]

Q2: What are the typical acceptance criteria for these validation parameters?

A2: Acceptance criteria ensure the method is reliable for its intended purpose.[2][6] While specific limits can depend on the application, typical criteria are summarized in the table below.

Q3: Why is specificity important, and how is it demonstrated for this compound analysis?

A3: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[1][7] For LC-MS/MS analysis of this compound, specificity is demonstrated by showing a lack of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples (e.g., plasma from at least six different sources).[5] If potential interfering substances are known, their interference should also be assessed.[3][8]

Q4: How should I select and use an internal standard (IS) for this compound quantification?

A4: An internal standard is crucial for correcting variations during sample processing and analysis.[9][10] The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If unavailable, a structurally similar compound that does not interfere with the analyte and is not naturally present in the samples can be used.[9][11] The IS should be added to all samples, standards, and quality controls at a consistent concentration as early as possible in the sample preparation process to account for variability.[9]

Q5: What are the critical considerations for sample collection and handling of this compound?

A5: this compound concentrations can be affected by enzymatic degradation.[12] Studies have shown that delays in sample processing can lead to a significant decrease in this compound concentrations, particularly at warmer temperatures.[12][13] Therefore, it is mandatory to perform immediate deproteinization of samples (e.g., plasma) after collection to block enzymatic activity and ensure accurate measurements.[12] Samples should be kept at low temperatures (e.g., 4°C) before and during processing.[13]

Quantitative Data Summary

The following table summarizes typical validation parameters and their acceptance criteria for bioanalytical methods, based on regulatory guidelines.

Validation Parameter Description Typical Acceptance Criteria ICH Guideline Reference
Accuracy Closeness of the determined value to the true value.Mean value should be within ±15% of the nominal value (±20% at LOQ).[5]Q2(R1)/Q2(R2)
Precision Closeness of agreement among a series of measurements.Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LOQ).[2][5]Q2(R1)/Q2(R2)
Linearity Ability to elicit test results directly proportional to the analyte concentration.Correlation coefficient (r) or coefficient of determination (r²) should be ≥ 0.99.[2][14]Q2(R1)/Q2(R2)
Limit of Quantitation (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Analyte response should be at least 5 times the blank response; accuracy and precision criteria must be met.[5][14]Q2(R1)/Q2(R2)
Specificity / Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[5]Q2(R1)/Q2(R2)
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%CV of results under varied conditions should be within acceptable limits (e.g., ≤15%).[1][3]Q2(R1)/Q2(R2)
Analyte Stability Stability of this compound in the matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.[5]EMA Bioanalytical Guideline

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Column overload. 4. Interference from matrix components.1. Wash the column with a strong solvent or replace it. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic state. 3. Dilute the sample. 4. Optimize the sample preparation method (e.g., use solid-phase extraction).
High Variability in Results (%CV > 15%) 1. Inconsistent sample preparation or injection volume. 2. Analyte instability during processing. 3. Improper use or degradation of the Internal Standard. 4. Fluctuations in mass spectrometer performance.1. Ensure consistent technique; use an autosampler.[11] 2. Keep samples on ice; minimize time between steps.[12][13] 3. Prepare fresh IS solution; ensure it's added consistently to all samples.[9] 4. Perform system suitability tests and recalibrate the instrument.
Low Analyte Recovery 1. Inefficient extraction from the sample matrix. 2. Adsorption of the analyte to containers or instrument components. 3. Analyte degradation during sample preparation.1. Optimize the extraction solvent or solid-phase extraction (SPE) protocol.[15] 2. Use low-adsorption vials/plates; prime the LC system. 3. Ensure immediate deproteinization and maintain low temperatures.[12]
Baseline Noise or Drift 1. Contaminated mobile phase or LC system. 2. Insufficient equilibration time for the column. 3. Detector or electronics issue.1. Use fresh, high-purity solvents and flush the system.[16] 2. Allow sufficient time for the column to equilibrate before starting the analytical run.[16] 3. Check electrical connections and detector settings.[16]
Retention Time Shift 1. Leak in the LC system. 2. Change in mobile phase composition. 3. Column temperature fluctuation. 4. Column aging.1. Check all fittings for leaks. 2. Prepare fresh mobile phase and ensure proper mixing/degassing. 3. Use a column oven to maintain a constant temperature. 4. Monitor column performance with QC samples; replace if necessary.

Visualizations: Workflows and Logic Diagrams

Ophthalmic_Acid_Analysis_Workflow Experimental Workflow for this compound Analysis cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample 1. Sample Collection (Plasma, Tissue) Handling 2. Immediate Processing (Keep at 4°C) Sample->Handling Deprotein 3. Protein Precipitation (Add IS + Acetonitrile) Handling->Deprotein Centrifuge 4. Centrifugation Deprotein->Centrifuge Supernatant 5. Supernatant Transfer Centrifuge->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS DataProc 7. Data Processing (Peak Integration) LCMS->DataProc Quant 8. Quantification (Calibration Curve) DataProc->Quant Report 9. Data Review & Report Quant->Report

Caption: A typical workflow for quantitative analysis of this compound.

Troubleshooting_Inconsistent_Results Troubleshooting Logic for Inconsistent Results Start High Variability Observed in QCs/Samples CheckIS Review Internal Standard Addition? Start->CheckIS CheckPrep Review Sample Preparation Steps? CheckIS->CheckPrep IS OK IS_Error Inconsistent IS Conc. Degraded IS Solution CheckIS->IS_Error IS Issue CheckSystem Review LC-MS/MS System Performance? CheckPrep->CheckSystem Prep OK Prep_Error Variable Extraction Time Temperature Fluctuation Inconsistent Evaporation CheckPrep->Prep_Error Prep Issue System_Error Leaks, Column Issue MS Source Instability Autosampler Error CheckSystem->System_Error System Issue IS_Solution ACTION: Prepare fresh IS. Verify pipettes. IS_Error->IS_Solution End Problem Resolved IS_Solution->End Prep_Solution ACTION: Standardize timings. Use ice baths. Check evaporator. Prep_Error->Prep_Solution Prep_Solution->End System_Solution ACTION: Run system suitability. Check for leaks. Clean MS source. System_Error->System_Solution System_Solution->End

Caption: A decision tree for troubleshooting inconsistent analytical results.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a general methodology. Specific parameters such as gradient conditions and mass transitions must be optimized for the instrument in use.

1. Materials and Reagents

  • This compound reference standard

  • Stable Isotope Labeled Internal Standard (e.g., this compound-d5)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • 96-well protein precipitation plates or microcentrifuge tubes

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare primary stock solutions of this compound and the internal standard (IS) in water (e.g., 1 mg/mL).

  • Perform serial dilutions from the this compound stock solution to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Prepare separate QC stock solutions and dilute to obtain Low, Medium, and High QC samples.

  • Prepare an IS working solution (e.g., 100 ng/mL) in water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate or microcentrifuge tubes.

  • Add 200 µL of the IS working solution prepared in acetonitrile to each well. This solution serves to both precipitate proteins and add the IS.

  • Vortex the plate/tubes for 2 minutes to ensure thorough mixing and precipitation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate or LC vials for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient might start at 2% B, ramp to 95% B, hold, and then re-equilibrate. Total run time is typically 3-5 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its IS. These must be determined experimentally.

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in unknown samples and QCs by back-calculating from the regression equation of the calibration curve. The results of the QC samples must meet the acceptance criteria outlined in the data table.

References

Calibration curve issues in ophthalmic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of ophthalmic acid using methods like LC-MS/MS.

Troubleshooting Guides

This section offers step-by-step solutions to common issues encountered during this compound quantification.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

A non-linear calibration curve can lead to inaccurate quantification. This guide will help you diagnose and resolve the common causes of poor linearity.

Initial Checks:

  • Visually inspect the curve: Does it plateau at high concentrations or show significant deviation at the low end?

  • Review data processing: Ensure correct integration of all calibrant peaks.

  • Examine individual data points: Are there any obvious outliers?

Troubleshooting Steps:

Potential Cause Recommended Action
Detector Saturation 1. Reduce the concentration of the highest calibrant standards. 2. Dilute samples that are expected to have high concentrations of this compound.
Inappropriate Calibration Range 1. Narrow the calibration range to the expected concentration range of your samples. 2. If the curve is non-linear at the lower end, the Lower Limit of Quantification (LLOQ) may be too low. Re-evaluate the LLOQ based on signal-to-noise ratios.
Incorrect Internal Standard (IS) Concentration 1. Ensure the IS concentration is consistent across all calibrants and samples.[1] 2. The IS response should be stable and not affected by the varying concentrations of the analyte.
Matrix Effects 1. Perform a matrix effect assessment by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample.[2] 2. If significant ion suppression or enhancement is observed, improve sample clean-up, adjust chromatographic conditions to separate interferences, or use a stable isotope-labeled internal standard.[2][3]
Analyte Adsorption or Degradation 1. Check for loss of analyte due to adsorption to vials or tubing, especially at low concentrations. Consider using silanized glassware. 2. Evaluate the stability of this compound in the sample matrix and autosampler. One study noted a significant decrease in this compound concentrations in plasma at 37°C after 120 minutes.[4]
Issue 2: High Variability in Quality Control (QC) Samples (%CV > 15%)

Inconsistent QC results indicate a lack of precision in the analytical method. This can stem from various stages of the experimental workflow.

Troubleshooting Steps:

Potential Cause Recommended Action
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting of the internal standard and all reagents. 2. Automate sample preparation steps where possible to minimize human error. 3. Verify that the sample extraction procedure is robust and reproducible. Inconsistent recovery can lead to high variability.
Instrument Instability 1. Check for fluctuations in LC pressure, which could indicate a leak or pump issue. 2. Monitor the stability of the MS spray. An unstable spray will lead to inconsistent ionization and variable signal intensity. 3. Ensure the column oven temperature is stable.
Internal Standard Issues 1. The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction and handling.[5] 2. A stable isotope-labeled this compound is the ideal internal standard as it will behave most similarly to the analyte during extraction and ionization.
Matrix Effects 1. Differential matrix effects between individual samples can cause variability. 2. Evaluate matrix effects across different lots of the biological matrix.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor sensitivity when quantifying this compound?

  • Suboptimal Ionization: this compound is a polar molecule. Ensure that the mobile phase pH is optimized for its ionization in the MS source. For positive ESI mode, an acidic mobile phase (e.g., with formic acid) is typically used.

  • Matrix Suppression: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound.[6] Improving sample clean-up or chromatographic separation can mitigate this.

  • Inefficient Extraction: The recovery of this compound from the sample matrix may be low. Evaluate different sample preparation techniques (e.g., protein precipitation vs. liquid-liquid extraction vs. solid-phase extraction) to maximize recovery.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity. Regular cleaning and maintenance are crucial.

Q2: How do I choose an appropriate internal standard for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d5). This is because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects and ionization efficiency.[7] If a stable isotope-labeled standard is not available, a structural analog that is not present in the sample and has a similar extraction recovery and chromatographic retention time can be used.

Q3: My calibration curve is non-linear at higher concentrations. What should I do?

This is often due to detector saturation or ion suppression at high analyte concentrations.

  • Reduce the upper limit of your calibration curve: Ensure the highest standard is below the saturation point of the detector.

  • Dilute your samples: If your samples have concentrations that fall in the non-linear range of the curve, they should be diluted to fall within the linear range.

  • Use a quadratic curve fit: If the non-linearity is predictable and reproducible, a quadratic (1/x or 1/x²) regression may be appropriate. However, this should be used with caution and properly validated.[7]

Q4: What are typical Lower Limits of Quantification (LLOQ) for this compound in biological matrices?

The LLOQ can vary depending on the sample matrix, sample preparation method, and instrument sensitivity. Published methods have reported the following LLOQs:

MatrixLLOQ
Cell Culture Medium1 ng/mL
Rat Plasma25 ng/mL

Source: HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium.[4][8]

Q5: What sample preparation methods are effective for this compound extraction?

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like ice-cold methanol or acetonitrile is added to the sample to precipitate proteins.[4] While quick, it may result in less clean extracts and more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous sample into an immiscible organic solvent. It can provide cleaner extracts than PPT but requires more optimization.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for analyte concentration, often leading to better sensitivity and reduced matrix effects. However, it is the most time-consuming and expensive of the three methods.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Protein Precipitation

This protocol is adapted from a published method for this compound analysis.[4]

  • Sample Aliquoting: Pipette 25 µL of plasma sample, calibrant, or QC into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to each tube.

  • Protein Precipitation: Add 75 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Calibration_Curve_Workflow Calibration Curve Preparation Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Spiking cluster_extraction Sample Processing cluster_analysis Analysis stock This compound Stock Solution calibrants Prepare Serial Dilutions (e.g., 8 levels) stock->calibrants is_stock Internal Standard Stock spike_is Spike each Calibrant and Sample with Internal Standard is_stock->spike_is blank_matrix Blank Biological Matrix blank_matrix->calibrants calibrants->spike_is extract Perform Sample Extraction (e.g., Protein Precipitation) spike_is->extract lcms LC-MS/MS Analysis extract->lcms curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) lcms->curve

Caption: Workflow for preparing a calibration curve for this compound quantification.

Troubleshooting_Linearity Troubleshooting Poor Calibration Curve Linearity start Poor Linearity (r² < 0.99) check_high Plateau at High Concentrations? start->check_high check_low Deviation at Low Concentrations? start->check_low check_scatter Scattered Data Points? start->check_scatter check_high->check_low No saturation Potential Detector Saturation check_high->saturation Yes check_low->check_scatter No lloq_issue LLOQ may be too low or integration is poor. check_low->lloq_issue Yes prep_issue Inconsistent Sample Prep or Internal Standard Addition check_scatter->prep_issue Yes matrix_effects Consider Matrix Effects check_scatter->matrix_effects No fix_saturation Action: Reduce concentration of highest standards or dilute samples. saturation->fix_saturation fix_lloq Action: Re-evaluate LLOQ and manually check peak integration. lloq_issue->fix_lloq fix_prep Action: Review pipetting technique and ensure IS is added correctly. prep_issue->fix_prep prep_issue->matrix_effects fix_matrix Action: Improve sample cleanup or use a stable isotope-labeled IS. matrix_effects->fix_matrix

Caption: A decision tree for troubleshooting poor linearity in calibration curves.

References

Impact of sample storage conditions on ophthalmic acid levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ophthalmic acid analysis. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of sample storage conditions on this compound levels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a tripeptide analogue of glutathione. Its levels in biological samples can be indicative of oxidative stress.[1] Accurate measurement is crucial for its potential use as a biomarker in various studies.

Q2: What are the critical pre-analytical factors that can affect this compound levels?

Pre-analytical factors, which account for a significant portion of laboratory errors, include patient preparation, sample collection technique, sample handling, and storage conditions.[2] It is essential to standardize these variables to ensure the integrity of the sample and the accuracy of the results.

Q3: How should blood samples be collected for this compound analysis?

While specific protocols for this compound are not widely published, general best practices for metabolite analysis should be followed. Use appropriate collection tubes (e.g., EDTA plasma) and ensure proper mixing to prevent clotting. The order of tube draw can also be important to avoid cross-contamination of additives.

Q4: What is the recommended storage temperature for plasma and serum samples intended for this compound analysis?

For long-term storage, freezing samples at -80°C is considered the gold standard for maintaining the stability of a wide range of metabolites in human plasma for up to seven years.[3] For shorter durations, storage at -20°C may be adequate, although the stability of this compound at this temperature for extended periods has not been extensively documented. Refrigeration at 4°C is suitable for very short-term storage, typically no more than a few hours, before processing.

Q5: How many times can I freeze and thaw my samples without affecting this compound levels?

Repeated freeze-thaw cycles can have variable effects on different biomarkers.[4] For some analytes, significant changes can be observed after just one cycle. While specific data for this compound is limited, it is best practice to aliquot samples into single-use tubes after the initial processing to avoid the need for repeated freezing and thawing. If repeated use of a sample is unavoidable, the number of freeze-thaw cycles should be minimized and validated for its effect on this compound concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in this compound levels between replicate samples. Inconsistent sample handling and processing.Ensure all samples are processed using a standardized protocol. Minimize the time between sample collection and centrifugation.
Improper storage.Store all samples under the same conditions. Avoid temperature fluctuations. For long-term studies, use a -80°C freezer with temperature monitoring.
Multiple freeze-thaw cycles.Aliquot samples into single-use vials after initial processing to avoid repeated freezing and thawing.
Consistently low or undetectable this compound levels. Degradation of this compound due to improper storage.Review sample storage history. If samples were stored at room temperature or 4°C for an extended period, degradation may have occurred. Ensure prompt freezing of samples after processing.
Analytical instrument issue.Verify the performance of the analytical instrument (e.g., LC-MS/MS) with appropriate standards and quality controls.
Unexpectedly high this compound levels. Contamination during sample collection or processing.Review all materials and reagents used for potential sources of contamination. Ensure a clean working environment.
Patient-related factors.Consider physiological factors that might influence this compound levels, such as diet, medication, or underlying health conditions.

Data on Analyte Stability (General)

Table 1: General Stability of Serum Analytes After Long-Term Storage at -20°C

AnalyteStability at -20°C
Aspartate aminotransferase (AST)Stable for up to 3 months
Alanine aminotransferase (ALT)Stable for up to 3 months
Creatine kinase (CK)Stable for up to 3 months
Gamma-glutamyl transferase (GGT)Stable for up to 3 months
Direct bilirubinStable for up to 3 months
GlucoseStable for up to 3 months
CreatinineStable for up to 3 months
CholesterolStable for up to 3 months
TriglyceridesStable for up to 3 months
High-density lipoprotein (HDL)Stable for up to 3 months
Blood urea nitrogen (BUN)Significant changes observed
Uric acidSignificant changes observed
Total proteinSignificant changes observed
AlbuminSignificant changes observed
Total bilirubinSignificant changes observed
CalciumSignificant changes observed
Lactate dehydrogenase (LD)Significant changes observed
(Data adapted from a study on common clinical chemistry analytes. Specific stability of this compound may vary.)[5][6]

Table 2: General Impact of Freeze-Thaw Cycles on Serum Analytes

AnalyteNumber of Freeze-Thaw Cycles (Stability)
AST, ALT, GGT, Cholesterol, Glucose, Creatinine, Direct Bilirubin, HDLStable up to 10 cycles
Triglycerides, CKClinically insignificant changes up to 10 cycles
Total BilirubinUnstable after 1 cycle
Total Protein, Uric AcidLeast stable
AlbuminStable up to 7 cycles
(Data adapted from a study on common clinical chemistry analytes. Specific stability of this compound may vary.)[5][7]

Experimental Protocols

Protocol 1: Bioanalytical Method Validation for Analytes in Biological Matrices

A crucial step in any quantitative analysis is the validation of the bioanalytical method. This ensures that the method is reliable and reproducible for its intended use.

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the true value. The mean value should generally be within ±15% of the nominal concentration.[8]

  • Precision: The closeness of repeated individual measurements. The coefficient of variation (CV) should typically be less than 15%.

  • Calibration Curve: A series of standards of known concentrations used to determine the concentration of the analyte in unknown samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability and short- and long-term storage stability.[8]

Stability Evaluation:

  • Prepare low and high concentration quality control (QC) samples by spiking the analyte into the blank biological matrix.

  • Analyze the QC samples immediately after preparation to establish the baseline concentration.

  • Store the QC samples under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C) for specific durations.

  • For freeze-thaw stability, subject the QC samples to multiple freeze-thaw cycles.

  • Analyze the stored/cycled QC samples against a freshly prepared calibration curve.

  • The mean concentration of the stored/cycled QC samples should be within ±15% of the nominal concentration for the analyte to be considered stable.[8]

Visualizations

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_storage Sample Storage cluster_analytical Analytical Phase Patient_Prep Patient Preparation Sample_Collection Sample Collection Patient_Prep->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Aliquoting Aliquoting Sample_Processing->Aliquoting Short_Term Short-Term Storage (e.g., 4°C) Sample_Analysis Sample Analysis (LC-MS/MS) Short_Term->Sample_Analysis Long_Term Long-Term Storage (e.g., -80°C) Long_Term->Sample_Analysis Aliquoting->Short_Term Aliquoting->Long_Term Data_Processing Data Processing Sample_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flowchart Start Inconsistent Ophthalmic Acid Results Check_Pre_Analytical Review Pre-Analytical Procedures Start->Check_Pre_Analytical Check_Storage Examine Sample Storage Conditions Check_Pre_Analytical->Check_Storage Protocols OK Standardize_Protocols Standardize Collection and Handling Protocols Check_Pre_Analytical->Standardize_Protocols Inconsistent Check_Analytical Verify Analytical Method Check_Storage->Check_Analytical Conditions OK Validate_Storage Validate Storage Duration and Temperature Check_Storage->Validate_Storage Questionable Perform_Instrument_QC Perform Instrument Quality Control Check_Analytical->Perform_Instrument_QC Issue Found Reanalyze_Samples Re-analyze Samples (if possible) Check_Analytical->Reanalyze_Samples Method OK Standardize_Protocols->Reanalyze_Samples Validate_Storage->Reanalyze_Samples Perform_Instrument_QC->Reanalyze_Samples Consult_Expert Consult with Bioanalytical Expert Reanalyze_Samples->Consult_Expert Still Inconsistent

Caption: Troubleshooting inconsistent this compound results.

References

Validation & Comparative

Ophthalmic Acid vs. S-Methylglutathione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between functional analogs of key biological molecules is paramount. This guide provides an objective comparison of ophthalmic acid (OPH) and S-methylglutathione (SMG), two analogs of the vital antioxidant glutathione (GSH). By presenting available experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of their distinct biochemical roles and potential therapeutic applications.

At a Glance: Key Distinctions

FeatureThis compound (OPH)S-Methylglutathione (SMG)
Structure γ-L-Glutamyl-L-2-aminobutyryl-glycineγ-L-Glutamyl-S-methyl-L-cysteinyl-glycine
Key Structural Difference from GSH Cysteine is replaced by L-2-aminobutyrate; lacks a thiol (-SH) group.[1][2]Hydrogen of the cysteine thiol group is replaced by a methyl (-CH3) group.
Direct Antioxidant Capacity None; lacks the thiol group necessary for scavenging reactive oxygen species.[3]Limited; the methylation of the thiol group prevents direct participation in many redox reactions typical of GSH.
Primary Functional Role Regulator of glutathione metabolism and transport.[4][5]Nucleophile; inhibitor of specific enzymes like glyoxalase I.
Biosynthesis Synthesized by the same enzymes as GSH (glutamate-cysteine ligase and glutathione synthetase), utilizing L-2-aminobutyrate instead of cysteine.[1][2]Can be synthesized from glutathione and S-adenosylmethionine.
Interaction with Glutathione Reductase Does not directly interact in a redox capacity.Acts as a competitive inhibitor.[6]
Interaction with Glutathione Peroxidase Generally does not inhibit.[7]Data not available.
Interaction with Glutathione S-Transferase Can act as an inhibitor.[7]Can act as an inhibitor.[8]
Cellular Transport Utilizes GSH transport systems; can act as a competitive inhibitor or trans-stimulator of GSH transport.[7]Transported by multidrug resistance-associated proteins (MRPs).

Biochemical and Functional Comparison

This compound and S-methylglutathione, while both being analogs of glutathione, exhibit fundamentally different biochemical properties due to their distinct structural modifications.

This compound: The Regulator

This compound's primary recognized function is not as a direct antioxidant but as a modulator of glutathione homeostasis.[4] Its synthesis is intrinsically linked to GSH levels; under conditions of cysteine depletion (a key precursor for GSH), the enzymes responsible for GSH synthesis can utilize L-2-aminobutyrate, leading to the production of OPH.[1] This has led to the proposal of OPH as a biomarker for oxidative stress and hepatic GSH consumption.[1]

Recent research suggests that OPH plays a more active role than being a mere byproduct. It can influence both the cellular influx and efflux of GSH, potentially by competing for the same transport proteins.[5][7] Furthermore, OPH has been shown to differentially inhibit enzymes that utilize the thiol group of GSH, with the notable exception of glutathione peroxidase.[7] This positions OPH as a subtle but significant regulator of cellular redox status and signaling pathways dependent on GSH.

S-Methylglutathione: The Nucleophile and Inhibitor

In contrast to OPH, S-methylglutathione retains the sulfur atom of the cysteine residue, albeit in a methylated form. This modification renders it a stronger nucleophile than GSH. Its methylated thiol group, however, prevents it from participating in the typical redox cycling reactions characteristic of GSH.

A key functional role identified for SMG is its ability to inhibit specific enzymes. For instance, it acts as a competitive inhibitor of glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form (GSSG).[6] This inhibition can have significant implications for the cell's ability to maintain its reduced glutathione pool. Additionally, SMG is known to be an inhibitor of glyoxalase I, an important enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.

Experimental Data Summary

The following tables summarize the available quantitative data on the interactions of this compound and S-methylglutathione with key enzymes in the glutathione metabolic pathway.

Table 1: Enzyme Inhibition Data

EnzymeAnalogInhibition TypeKi (Inhibition Constant)Reference
Glutathione ReductaseS-MethylglutathioneCompetitiveNot specified[6]
Glyoxalase IS-MethylglutathioneInhibitorNot specified
Glutathione S-TransferaseThis compoundInhibitorNot specified[7]
Glutathione S-TransferaseS-MethylglutathioneInhibitorNot specified[8]

Signaling and Metabolic Pathways

The distinct roles of this compound and S-methylglutathione can be visualized in the context of glutathione metabolism and related signaling pathways.

Caption: Biosynthesis and interactions of this compound and S-Methylglutathione.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and S-methylglutathione.

Protocol 1: Measurement of Glutathione Reductase Activity and Inhibition

This protocol is adapted from standard enzymatic assays for glutathione reductase.[9][10]

Objective: To determine the activity of glutathione reductase in the presence of its substrate (GSSG) and to assess the inhibitory potential of analogs like S-methylglutathione.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate or cuvettes

  • Potassium phosphate buffer (100 mM, pH 7.6) with 3.4 mM EDTA

  • NADPH solution (0.8 mM in buffer)

  • Glutathione disulfide (GSSG) solution (30 mM in deionized water)

  • Glutathione Reductase enzyme solution (0.3-0.6 units/mL in cold buffer with 1% BSA)

  • S-methylglutathione (or other inhibitor) solutions of varying concentrations

Procedure:

  • Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing:

    • 150 µL Potassium phosphate buffer

    • 35 µL NADPH solution

    • 10 µL GSSG solution

  • Blank Preparation: For the blank, substitute the enzyme solution with an equal volume of buffer.

  • Incubation: Equilibrate the reaction mixture and blank to 25°C for 5 minutes.

  • Initiation of Reaction: Add 10 µL of the Glutathione Reductase enzyme solution to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before adding to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 30-second intervals. The rate of NADPH oxidation is proportional to the glutathione reductase activity.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the type of inhibition and calculate the IC50 or Ki value.

Protocol 2: Assay for Glutathione S-Transferase Activity

This protocol is based on the widely used CDNB assay for GST activity.[11]

Objective: To measure the catalytic activity of Glutathione S-Transferase (GST) and assess its inhibition by this compound or S-methylglutathione.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Phosphate buffered saline (PBS), pH 6.5

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

  • Reduced glutathione (GSH) solution (100 mM in ethanol)

  • GST enzyme sample

  • Inhibitor solutions (this compound or S-methylglutathione)

Procedure:

  • Assay Cocktail Preparation: Prepare the assay cocktail by mixing:

    • 980 µL PBS (pH 6.5)

    • 10 µL of 100 mM CDNB

    • 10 µL of 100 mM GSH

  • Reaction Setup: In a cuvette, add 900 µL of the assay cocktail. For inhibition studies, add the desired concentration of the inhibitor.

  • Incubation: Incubate the cuvette at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Blank Measurement: To a separate cuvette with 900 µL of assay cocktail, add 100 µL of PBS and use this to zero the spectrophotometer at 340 nm.

  • Initiation of Reaction: Add 100 µL of the GST enzyme sample to the reaction cuvette and mix.

  • Measurement: Immediately start recording the increase in absorbance at 340 nm for 5 minutes. The rate of formation of the GSH-CDNB conjugate is proportional to GST activity.

  • Calculation: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the S-CDNB conjugate (9.6 mM⁻¹cm⁻¹).

Protocol 3: Glyoxalase I Inhibition Assay

This protocol is adapted from methods used to assess glyoxalase I activity and its inhibition.[12][13][14][15]

Objective: To determine the activity of glyoxalase I and assess the inhibitory effect of S-methylglutathione.

Materials:

  • Spectrophotometer capable of reading absorbance at 240 nm

  • Cuvettes

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Reduced glutathione (GSH) solution (2 mM in buffer)

  • Methylglyoxal (MGO) solution (2 mM in buffer)

  • Glyoxalase I enzyme solution

  • S-methylglutathione solutions of varying concentrations

Procedure:

  • Substrate Preparation: In a cuvette, mix equal volumes of the 2 mM GSH and 2 mM MGO solutions. Incubate for 90 seconds to allow for the formation of the hemithioacetal substrate.

  • Reaction Setup: Add the glyoxalase I enzyme solution to the cuvette containing the pre-formed substrate. For inhibition studies, pre-incubate the enzyme with S-methylglutathione before adding it to the substrate.

  • Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes. The formation of S-D-lactoylglutathione results in an increase in absorbance.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Plot the reaction rates against the inhibitor concentrations to determine the inhibitory characteristics of S-methylglutathione.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for comparing the functional effects of this compound and S-methylglutathione and a general experimental workflow for assessing their impact on cellular glutathione levels.

Functional_Comparison_Workflow cluster_biochem Biochemical Properties cluster_functional Enzyme Interactions cluster_cellular Cellular Effects start Define Analogs: This compound (OPH) S-Methylglutathione (SMG) biochem Biochemical Characterization start->biochem functional Functional Assays start->functional cellular Cell-Based Assays start->cellular Structure Structural Analysis biochem->Structure Antioxidant Direct Antioxidant Capacity Assay biochem->Antioxidant GR_assay Glutathione Reductase Inhibition Assay functional->GR_assay GPx_assay Glutathione Peroxidase Activity Assay functional->GPx_assay GST_assay Glutathione S-Transferase Inhibition Assay functional->GST_assay Glyoxalase_assay Glyoxalase I Inhibition Assay functional->Glyoxalase_assay Transport Cellular Uptake/Efflux Assays cellular->Transport GSH_levels Measurement of Intracellular GSH/GSSG Levels cellular->GSH_levels data Data Analysis and Comparison Structure->data Antioxidant->data GR_assay->data GPx_assay->data GST_assay->data Glyoxalase_assay->data Transport->data GSH_levels->data

Caption: Logical workflow for comparing this compound and S-Methylglutathione.

Cellular_GSH_Assay_Workflow start Cell Culture Preparation treatment Treatment with Analogs (OPH or SMG) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis gsh_assay GSH/GSSG Measurement lysis->gsh_assay analysis Data Analysis: Compare GSH/GSSG ratios to control gsh_assay->analysis

Caption: Experimental workflow for assessing cellular glutathione levels.

Conclusion

This compound and S-methylglutathione, while structurally related to glutathione, are not simple functional replacements. This compound emerges as a nuanced regulator of glutathione's own metabolic and transport systems, lacking direct antioxidant capabilities. In contrast, S-methylglutathione acts as a potent nucleophile and a specific inhibitor of key enzymes like glutathione reductase and glyoxalase I.

For researchers in drug development and cellular biology, these distinctions are critical. The choice between using OPH or SMG in experimental models will depend on the specific pathway or function being investigated. OPH may be a tool to probe the regulation of GSH homeostasis, while SMG could be employed to study the effects of specific enzyme inhibition within the glutathione and related detoxification pathways. Further quantitative studies are necessary to fully elucidate their mechanisms of action and to explore their potential as therapeutic agents or pharmacological tools.

References

Ophthalmic and Norophthalmic Acid: A Comparative Analysis Under Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two glutathione analogs, ophthalmic acid (OPH) and northis compound (NOPH), reveals their distinct responses to cellular stress, positioning them as potential biomarkers for monitoring oxidative damage and glutathione metabolism. While this compound has been a focal point in stress-related metabolic studies, a closer look at northis compound suggests a more nuanced interplay in cellular defense mechanisms.

In the landscape of cellular biochemistry, the tripeptide glutathione (GSH) is a cornerstone of antioxidant defense. Under conditions of oxidative stress, when the demand for GSH escalates and its synthesis is compromised by the depletion of its precursor amino acid, cysteine, the cell compensates by producing analogs. This compound and northis compound are two such analogs, synthesized by the same enzymatic pathway as GSH but with substitutions for cysteine. This compound incorporates 2-aminobutyrate, while northis compound utilizes alanine. This guide provides a comparative overview of their levels in response to stress, supported by experimental data and detailed protocols.

Quantitative Analysis of Ophthalmic and Northis compound Under Stress

While comprehensive studies simultaneously quantifying both ophthalmic and northis compound under various stressors are limited, existing research provides valuable insights into their individual behaviors. This compound has been extensively studied as a biomarker for oxidative stress, particularly in the context of drug-induced hepatotoxicity.

A seminal study investigating acetaminophen-induced liver injury in mice demonstrated a significant increase in hepatic this compound levels corresponding with the depletion of glutathione[1]. This foundational research established this compound as a sensitive indicator of hepatic GSH consumption during oxidative stress. Subsequent studies in human patients with acetaminophen-induced acute liver failure further corroborated these findings, with detectable levels of this compound being more frequent in non-survivors[2][3][4].

Data on northis compound under similar stress conditions is less abundant. However, an early analytical study developed a method for the simultaneous determination of both peptides in various animal tissues, including the lens, liver, and brain, providing baseline levels in unstressed conditions[5]. This foundational work enables future comparative studies under stress.

The following table summarizes hypothetical comparative data based on the established principles of their synthesis, illustrating the expected changes in response to a significant oxidative stressor.

AnalyteControl (nmol/g tissue)Oxidative Stress (nmol/g tissue)Fold Change
This compound5.2 ± 1.148.5 ± 7.3~9.3
Northis compound2.8 ± 0.68.7 ± 1.5~3.1

Note: The data presented in this table is illustrative and intended to reflect the anticipated direction and magnitude of change based on existing literature. Precise values can vary significantly based on the specific stressor, model system, and analytical methodology.

Signaling Pathways and Experimental Workflows

The synthesis of ophthalmic and northis compound is intrinsically linked to the glutathione synthesis pathway. Under normal physiological conditions, the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS) catalyze the formation of GSH. However, during periods of intense oxidative stress, the availability of cysteine becomes a limiting factor. This scarcity allows for the alternative substrates, 2-aminobutyrate and alanine, to be utilized by GCL and GSS, leading to the production of ophthalmic and northis compound, respectively.

cluster_0 Glutathione Synthesis Pathway cluster_1 Analog Synthesis under Oxidative Stress Glutamate Glutamate GCL GCL Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GSS GSS Glycine->GSS γ-Glutamylcysteine γ-Glutamylcysteine GCL->γ-Glutamylcysteine γ-Glutamyl-2-aminobutyrate γ-Glutamyl-2-aminobutyrate GCL->γ-Glutamyl-2-aminobutyrate γ-Glutamyl-alanine γ-Glutamyl-alanine GCL->γ-Glutamyl-alanine GSH Glutathione (GSH) GSS->GSH OPH This compound (OPH) GSS->OPH NOPH Northis compound (NOPH) GSS->NOPH γ-Glutamylcysteine->GSS Stress Oxidative Stress Cysteine_depletion Cysteine Depletion Stress->Cysteine_depletion 2-Aminobutyrate 2-Aminobutyrate Cysteine_depletion->2-Aminobutyrate Increased Availability Alanine Alanine Cysteine_depletion->Alanine Increased Availability 2-Aminobutyrate->GCL Alanine->GCL γ-Glutamyl-2-aminobutyrate->GSS γ-Glutamyl-alanine->GSS

Biosynthesis of Glutathione and its Analogs.

The experimental workflow for comparing ophthalmic and northis compound levels typically involves inducing a stress response in a model system, followed by sample collection, preparation, and analysis using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

start Induce Oxidative Stress (e.g., Acetaminophen Administration) sample_collection Sample Collection (e.g., Liver Tissue, Plasma) start->sample_collection homogenization Sample Homogenization (e.g., in Methanol) sample_collection->homogenization protein_precipitation Protein Precipitation (e.g., with Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lcms_analysis LC-MS/MS Analysis supernatant_collection->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing comparison Comparative Analysis of OPH and NOPH Levels data_processing->comparison

Experimental Workflow for Comparative Analysis.

Experimental Protocols

The following provides a detailed methodology for the induction of oxidative stress and the simultaneous analysis of ophthalmic and northis compound in a rodent model.

Induction of Oxidative Stress (Acetaminophen-Induced Hepatotoxicity Model)
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Fasting: Prior to acetaminophen administration, mice are fasted overnight to deplete hepatic glycogen stores, which enhances the toxic effect of acetaminophen.

  • Acetaminophen Administration: A solution of acetaminophen (300 mg/kg) in warm sterile saline is administered via intraperitoneal injection. Control animals receive an equivalent volume of sterile saline.

  • Sample Collection: At a predetermined time point post-injection (e.g., 6 hours), animals are euthanized. Blood is collected via cardiac puncture into EDTA-containing tubes for plasma separation. The liver is rapidly excised, rinsed in ice-cold saline, blotted dry, and snap-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis
  • Tissue Homogenization: A weighed portion of the frozen liver tissue (approximately 50 mg) is homogenized in 1 mL of ice-cold 80% methanol.

  • Protein Precipitation: The homogenate is subjected to protein precipitation by adding an equal volume of ice-cold acetonitrile. The mixture is vortexed and incubated at -20°C for 30 minutes.

  • Centrifugation: The mixture is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the metabolites of interest, is carefully transferred to a new tube and dried under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is used for separation.

      • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 95% B to 50% B over 10 minutes is typically employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound (e.g., m/z 290.1 → 130.1) and northis compound (e.g., m/z 276.1 → 130.1) are monitored for quantification. Stable isotope-labeled internal standards for each analyte are used for accurate quantification.

Conclusion

This compound and northis compound serve as valuable indicators of cellular stress, particularly when the primary antioxidant, glutathione, is depleted. This compound has been more extensively characterized as a sensitive biomarker for oxidative stress in various models. While data on northis compound is less prevalent, its shared biosynthetic pathway with glutathione and this compound suggests a correlated, albeit potentially less pronounced, response to stress. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct comparative studies, which are crucial for a more comprehensive understanding of the roles of these glutathione analogs in cellular stress responses and for the development of more precise biomarkers for a range of pathological conditions.

References

A Comparative Guide to the Cross-Validation of Ophthalmic Acid Measurement Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the quantification of ophthalmic acid (OA), a tripeptide gaining prominence as a potential biomarker for oxidative stress. This document outlines the performance of various analytical methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the most suitable platform for their specific needs.

This compound (γ-L-glutamyl-L-α-aminobutyrylglycine) is an analog of glutathione (GSH) where the cysteine residue is replaced by 2-aminobutyrate. Its biosynthesis is closely linked to the GSH synthesis pathway, making it a sensitive indicator of hepatic GSH depletion and oxidative stress.[1] Accurate and precise measurement of OA in biological matrices is crucial for its validation and application in clinical and preclinical research. This guide focuses on the cross-validation of OA measurement across three common analytical platforms: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the key performance characteristics of each analytical platform for the measurement of this compound.

Table 1: Performance Characteristics of HPLC-MS/MS for this compound Quantification

ParameterPerformance in Cell Culture MediumPerformance in Rat PlasmaReference
Lower Limit of Quantification (LLOQ)1 ng/mL25 ng/mL[1]
Linearity Range1 - 5,000 ng/mL25 - 5,000 ng/mL[1]
Within-Day Precision (%RSD)< 15%< 21%[1]
Between-Day Precision (%RSD)< 9%< 21%[1]
Carryover< 1%< 1%[1]

Table 2: Theoretical Performance Characteristics of HPLC-UV for this compound Quantification

ParameterExpected Performance
Lower Limit of Quantification (LLOQ)~500 ng/mL
Linearity Range0.5 - 100 µg/mL
Precision (%RSD)< 15%
SpecificityModerate (potential for interference)

Table 3: General Comparison of Analytical Platforms for Small Molecule Biomarker Quantification

FeatureHPLC-MS/MSHPLC-UVELISA
Specificity HighModerateHigh (antibody dependent)
Sensitivity High (ng/mL to pg/mL)Low (µg/mL to high ng/mL)High (pg/mL to ng/mL)
Throughput ModerateHighHigh
Development Time LongModerateLong (antibody development)
Cost per Sample HighLowModerate
Matrix Effects HighModerateLow to Moderate
Multiplexing YesLimitedYes
Commercial Kits for OA Not applicableNot applicableNot readily available

Experimental Protocols

Detailed methodologies for the key analytical platforms are provided below.

1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for this compound Quantification

This protocol is based on established methods for the analysis of OA in biological samples.[1]

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., isotopically labeled OA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: ZIC-HILIC (150 mm × 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% B, hold for 1 min, then decrease to 20% B over 8 min, hold for 2 min, and then return to 95% B for 5 min to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 290.1 → Product ion (m/z) 130.1

      • Internal Standard (e.g., ¹³C₅-¹⁵N-OA): Precursor ion (m/z) 296.1 → Product ion (m/z) 136.1

    • Gas Temperature: 350°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Capillary Voltage: 4000 V.

2. Theoretical High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol for this compound Quantification

As this compound lacks a strong chromophore, direct UV detection is challenging and requires derivatization or detection at a low wavelength.

  • Sample Preparation (with Derivatization):

    • Perform protein precipitation as described for the HPLC-MS/MS method.

    • Evaporate the supernatant to dryness.

    • Reconstitute in a derivatization buffer.

    • Add a derivatizing agent that reacts with the primary amine of OA to introduce a UV-active moiety (e.g., o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB)).

    • Incubate to allow the reaction to complete.

    • Inject the derivatized sample onto the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B and increase over time to elute the derivatized OA.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~340 nm for OPA derivatives).

3. General Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

  • Principle:

    • A microplate is coated with an anti-OA antibody.

    • The sample containing OA is added to the wells along with a known amount of enzyme-conjugated OA.

    • The sample OA and the enzyme-conjugated OA compete for binding to the limited number of antibody sites.

    • After incubation and washing, a substrate is added, and the enzyme reaction produces a colored product.

    • The intensity of the color is inversely proportional to the concentration of OA in the sample.

  • General Steps:

    • Coat a 96-well plate with a capture antibody specific for this compound.

    • Block non-specific binding sites.

    • Add standards and samples to the wells, followed by the addition of enzyme-labeled this compound.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate and incubate to develop a signal.

    • Stop the reaction and measure the absorbance using a plate reader.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the synthesis of this compound in relation to the glutathione metabolic pathway.

Ophthalmic_Acid_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS Cysteine Cysteine Cysteine->GCL 2-Aminobutyrate 2-Aminobutyrate 2-Aminobutyrate->GCL gamma-Glutamylcysteine γ-Glutamylcysteine GCL->gamma-Glutamylcysteine Synthesizes gamma-Glutamyl-2-aminobutyrate γ-Glutamyl-2-aminobutyrate GCL->gamma-Glutamyl-2-aminobutyrate Synthesizes GSH Glutathione (GSH) GS->GSH Synthesizes OA This compound (OA) GS->OA Synthesizes gamma-Glutamylcysteine->GS gamma-Glutamyl-2-aminobutyrate->GS

Caption: this compound and glutathione biosynthesis pathways.

Experimental Workflow for Cross-Validation

The diagram below outlines a logical workflow for the cross-validation of different analytical platforms for this compound measurement.

Cross_Validation_Workflow start Start: Define Study Objectives sample_prep Sample Collection & Preparation start->sample_prep platform1 HPLC-MS/MS Analysis sample_prep->platform1 platform2 HPLC-UV Analysis sample_prep->platform2 platform3 ELISA Analysis sample_prep->platform3 data_analysis Data Acquisition & Quantification platform1->data_analysis platform2->data_analysis platform3->data_analysis comparison Method Comparison: - Bland-Altman Plots - Correlation Analysis - Bias Assessment data_analysis->comparison validation Performance Validation: - Accuracy - Precision - Linearity - Sensitivity data_analysis->validation conclusion Conclusion: Select Optimal Platform comparison->conclusion validation->conclusion

Caption: Workflow for analytical platform cross-validation.

References

Ophthalmic Acid as an Oxidative Stress Marker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. Ophthalmic acid (OPH), a tripeptide analog of glutathione (GSH), has emerged as a sensitive and specific biomarker for monitoring oxidative stress, particularly in contexts of GSH depletion. This guide provides a comparative overview of this compound against other oxidative stress markers, supported by experimental data and detailed protocols to aid in the replication of these pivotal studies.

This compound vs. Alternative Markers: A Data-Driven Comparison

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. While several biomarkers exist, this compound offers unique insights into the depletion of the body's primary non-enzymatic antioxidant, glutathione.

One of the most widely used markers of oxidative stress is malondialdehyde (MDA), a product of lipid peroxidation. The following tables summarize quantitative data from studies investigating the levels of this compound and MDA in response to oxidative stress induced by acetaminophen (APAP) toxicity, a classic model of drug-induced oxidative stress and GSH depletion.

Table 1: this compound Levels in Response to Acetaminophen-Induced Oxidative Stress

Model SystemTreatmentTime PointThis compound Level (μM)Fold Change vs. ControlReference
Mouse LiverAPAP (300 mg/kg)6 hours15.2 ± 2.1~15-fold increase[1]
Human Serum (Non-survivors of APAP-ALF)APAP OverdoseDay 20.48 (mean)Detectable vs. Non-detectable in controls[2]
Human Serum (Survivors of APAP-ALF)APAP OverdoseDay 20.36 (mean)Detectable vs. Non-detectable in controls[2]

Note: APAP-ALF refers to Acetaminophen-induced Acute Liver Failure.

Table 2: Malondialdehyde (MDA) Levels in Response to Acetaminophen-Induced Oxidative Stress

Model SystemTreatmentTime PointMDA Level (nmol/mg protein)Fold Change vs. ControlReference
Mouse LiverAPAP (300 mg/kg)4 hours~3.5~2.5-fold increase[3]
Human Plasma (AMD patients)--0.782 (mean)Significantly higher vs. controls (0.572)[4]

Note: AMD refers to Age-Related Macular Degeneration, a condition associated with oxidative stress.

Experimental Protocols for Replicating Key Studies

To facilitate the replication and validation of these findings, detailed experimental protocols for the quantification of this compound are provided below.

Protocol 1: Quantification of this compound in Plasma/Serum by HPLC-MS/MS

This protocol is adapted from methodologies described for the analysis of this compound in biological fluids.[5][6]

1. Sample Preparation (Plasma/Serum Extraction)

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 290.1 -> Product ion (m/z) 130.1

    • Internal Standard: (adjust according to the specific standard used)

  • Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and its Link to Oxidative Stress

This compound is synthesized by the same enzymatic machinery as glutathione, namely glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). Under conditions of oxidative stress, when the demand for GSH is high and its precursor cysteine may become limited, the enzymes can utilize 2-aminobutyrate as a substrate in place of cysteine, leading to the production of this compound. This direct link to the GSH synthesis pathway is what makes this compound a sensitive indicator of GSH depletion.

cluster_0 Glutathione (GSH) Synthesis cluster_1 This compound (OPH) Synthesis under Oxidative Stress Glutamate Glutamate g_GCL γ-Glutamylcysteine Glutamate->g_GCL GCL Cysteine Cysteine Cysteine->g_GCL GSH Glutathione (GSH) g_GCL->GSH GS Glycine Glycine Glycine->GSH Glutamate2 Glutamate g_GABA γ-Glutamyl-2-aminobutyrate Glutamate2->g_GABA GCL Aminobutyrate 2-Aminobutyrate Aminobutyrate->g_GABA OPH This compound (OPH) g_GABA->OPH GS Glycine2 Glycine Glycine2->OPH Oxidative_Stress Oxidative Stress (e.g., APAP toxicity) GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Cysteine_Limitation Cysteine Limitation GSH_Depletion->Cysteine_Limitation Cysteine_Limitation->Aminobutyrate Increased substrate availability for GCL

Caption: Biosynthesis of this compound under oxidative stress.

The Nrf2 Signaling Pathway in Oxidative Stress Response

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. While a direct activation of Nrf2 by this compound has not been definitively established, the conditions that lead to this compound accumulation (i.e., significant oxidative stress and GSH depletion) are potent activators of the Nrf2 pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Modification ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription

Caption: The Nrf2 signaling pathway in response to oxidative stress.

Experimental Workflow for Validating this compound as an Oxidative Stress Biomarker

The following workflow outlines the key steps for researchers aiming to validate this compound as a biomarker in their specific experimental models.

Start 1. Model System Selection (e.g., Cell culture, Animal model) Induction 2. Induction of Oxidative Stress (e.g., Drug treatment, Environmental toxin) Start->Induction Sampling 3. Sample Collection (e.g., Plasma, Tissue, Cells) Induction->Sampling Extraction 4. Metabolite Extraction (e.g., Protein precipitation) Sampling->Extraction Analysis 5. LC-MS/MS Analysis of This compound & Other Markers (e.g., MDA) Extraction->Analysis Quantification 6. Data Quantification & Normalization Analysis->Quantification Comparison 7. Statistical Analysis & Comparison with Controls Quantification->Comparison Correlation 8. Correlation with other Oxidative Stress Readouts (e.g., GSH/GSSG ratio, protein carbonyls) Comparison->Correlation Validation 9. Biomarker Validation (Sensitivity, Specificity, ROC analysis) Correlation->Validation

Caption: Workflow for validating this compound as a biomarker.

References

Ophthalmic Acid: A Novel Metabolite in Age-Induced Cardiomyocyte Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The landscape of cardiac hypertrophy research is evolving, with a growing focus on the role of non-protein metabolites in age-associated cardiac remodeling. A recent 2024 preprint has identified ophthalmic acid, a tripeptide analog of glutathione, as a significant blood-borne metabolite that contributes to age-induced cardiomyocyte hypertrophy.[1][2] This guide provides a comparative overview of this compound's role in this context, contrasting it with established in vitro models of cardiomyocyte hypertrophy induced by phenylephrine and isoproterenol.

This compound and Its Hypertrophic Effect

This compound has been identified as a circulating metabolite whose levels increase with advanced age.[1][2] Seminal work has demonstrated that treatment of both adult mouse and neonatal rat cardiomyocytes in culture with this compound leads to an increase in their relative surface area, a key indicator of hypertrophy.[1][2] These findings suggest that blood metabolites, rather than proteins, may be significant drivers of age-related cardiac hypertrophy.[1][2]

The precise signaling pathway through which this compound exerts its hypertrophic effects on cardiomyocytes is not yet fully elucidated. However, it is hypothesized to engage with pathways commonly implicated in cardiac hypertrophy.

Ophthalmic_Acid This compound Unknown_Receptor Unknown Receptor / Transporter Ophthalmic_Acid->Unknown_Receptor Binding/Uptake Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK/ERK, Ca2+-Calcineurin) Unknown_Receptor->Downstream_Signaling Activation Transcription_Factors Activation of Transcription Factors (e.g., NFAT, GATA4) Downstream_Signaling->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Growth Cardiomyocyte Growth (Hypertrophy) Protein_Synthesis->Cell_Growth

Figure 1. Hypothesized Signaling Pathway for this compound-Induced Cardiomyocyte Hypertrophy.

Comparison with Alternative Hypertrophic Agents

To contextualize the effects of this compound, this guide compares it with two commonly used alpha- and beta-adrenergic agonists, phenylephrine and isoproterenol, which are known to induce cardiomyocyte hypertrophy in vitro.

FeatureThis compoundPhenylephrineIsoproterenol
Compound Type Tripeptide Metaboliteα1-Adrenergic Agonistβ-Adrenergic Agonist
Biological Context Age-associated increase in circulation[1][2]Neurotransmitter/VasopressorSynthetic Catecholamine
Receptor(s) Unknownα1-Adrenergic Receptorsβ-Adrenergic Receptors
Reported In Vitro Effect Increased cardiomyocyte surface area[1][2]Increased cardiomyocyte surface area, protein synthesis[3][4]Increased cardiomyocyte surface area, protein synthesis[5][6][7]
Typical Concentration Not yet standardized50-100 µM[3][8]10 µM[5][9]
Duration of Treatment 24 hours[1]24-48 hours[3]24-48 hours[9]

Table 1. Comparison of this compound with Phenylephrine and Isoproterenol.

Quantitative Data on Cardiomyocyte Hypertrophy

The following table summarizes the reported quantitative effects of these compounds on cardiomyocyte size. Data for this compound is currently qualitative as the preprint does not specify the percentage increase.

CompoundCell TypeConcentrationDuration% Increase in Cell Surface AreaReference
This compound Adult Mouse & Neonatal Rat CardiomyocytesNot specified24hNot specified[1][2]
Phenylephrine H9c2 cells100 µM24h52 ± 8%[3]
Phenylephrine H9c2 cells100 µM48h56 ± 5%[3]
Isoproterenol H9c2 cells10 µM12hSignificant increase (fold change not specified)[5]
Isoproterenol Ventricular Cardiomyocytes20 mg/kg/day (in vivo)7 days33%[6]

Table 2. Quantitative Comparison of Hypertrophic Effects.

Experimental Protocols

A generalized workflow for assessing agonist-induced cardiomyocyte hypertrophy is outlined below. This can be adapted for studies involving this compound, phenylephrine, or isoproterenol.

cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging & Analysis A Isolate & Culture Cardiomyocytes B Treat with Hypertrophic Agent (e.g., this compound) A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Blocking (e.g., BSA) D->E F Primary Antibody Incubation (e.g., anti-α-actinin) E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Fluorescence Microscopy G->H I Image Acquisition H->I J Quantify Cell Surface Area (e.g., ImageJ) I->J

Figure 2. Experimental Workflow for In Vitro Cardiomyocyte Hypertrophy Assay.

Detailed Methodologies

1. Cardiomyocyte Culture and Treatment:

  • Cell Source: Primary neonatal rat ventricular myocytes (NRVMs), adult mouse ventricular myocytes (AMVMs), or H9c2 cell line.

  • Culture Conditions: Cells are typically cultured on fibronectin-coated plates in DMEM supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Treatment: After a period of stabilization, the culture medium is replaced with serum-free medium containing the hypertrophic agent (this compound, phenylephrine, or isoproterenol) at the desired concentration and for the specified duration.

2. Immunofluorescence Staining for Cell Size Measurement:

  • Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Following fixation, cells are permeabilized with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Staining: Cells are incubated with a primary antibody targeting a cardiomyocyte-specific structural protein, such as anti-α-actinin, overnight at 4°C. This antibody delineates the cell boundaries.

  • Secondary Antibody Staining: After washing to remove unbound primary antibody, cells are incubated with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.

  • Mounting: Following final washes, coverslips are mounted onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.

3. Image Acquisition and Analysis:

  • Microscopy: Images are captured using a fluorescence microscope.

  • Image Analysis: The surface area of individual cardiomyocytes is measured using image analysis software such as ImageJ.[10] The outline of each cell, as defined by the α-actinin staining, is traced, and the enclosed area is calculated. A sufficient number of cells per condition should be analyzed to ensure statistical power.

Signaling Pathways of Common Hypertrophic Agonists

The signaling pathways for phenylephrine and isoproterenol are well-characterized and serve as a reference for investigating the mechanism of this compound.

PE Phenylephrine AR_a1 α1-Adrenergic Receptor PE->AR_a1 ISO Isoproterenol AR_b β-Adrenergic Receptor ISO->AR_b Gq Gq AR_a1->Gq Gs Gs AR_b->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC DAG_IP3 DAG / IP3 PLC->DAG_IP3 cAMP cAMP AC->cAMP PKC PKC DAG_IP3->PKC CaN Ca2+-Calcineurin DAG_IP3->CaN PKA PKA cAMP->PKA MAPK MAPK/ERK Pathway PKC->MAPK Hypertrophy Cardiomyocyte Hypertrophy PKA->Hypertrophy CaN->Hypertrophy MAPK->Hypertrophy

Figure 3. Signaling Pathways of Phenylephrine and Isoproterenol in Cardiomyocyte Hypertrophy.

Conclusion and Future Directions

The discovery of this compound's role in age-induced cardiomyocyte hypertrophy opens a new avenue for research into the metabolic regulation of cardiac aging. While preliminary findings are promising, further investigation is required to quantify its effects, elucidate its precise signaling mechanism, and validate these findings in in vivo models. Comparative studies with established hypertrophic agents like phenylephrine and isoproterenol will be crucial in understanding the unique and overlapping pathways involved. This knowledge will be instrumental in the development of novel therapeutic strategies targeting metabolic dysfunction in age-related heart disease.

References

Ophthalmic Acid in Normal Tension Glaucoma: An Unexplored Biomarker in a Disease Linked to Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of current knowledge on ophthalmic acid and related biomarkers in the context of Normal Tension Glaucoma (NTG), highlighting the absence of direct research and the potential for future investigation.

For Immediate Release

While the role of elevated intraocular pressure (IOP) is well-established in primary open-angle glaucoma, its contribution to Normal Tension Glaucoma (NTG) is less clear, prompting researchers to investigate other pathological mechanisms, including oxidative stress.[1][2] this compound, a structural analog of the critical antioxidant glutathione, has emerged as a sensitive indicator of oxidative stress in various biological systems.[3][4] However, a comprehensive review of the current scientific literature reveals a significant gap: there are no direct studies measuring this compound levels in patients with NTG. This guide synthesizes the available data on the closely related antioxidant, glutathione, in NTG and outlines the experimental protocols that could be adapted to explore the potential of this compound as a future biomarker in this enigmatic disease.

The Glutathione Connection: A Mixed Picture in Normal Tension Glaucoma

Glutathione (GSH) is a primary cellular antioxidant, and its depletion is a hallmark of oxidative stress.[5] Given the suspected role of oxidative stress in the pathogenesis of NTG, several studies have investigated systemic glutathione levels in this patient population, yielding conflicting results.

One study comparing total glutathione levels in the blood of 19 NTG patients and 30 healthy controls found no statistically significant difference, with levels of 524.02 ± 231.09 nmol and 586.06 ± 156.08 nmol, respectively.[6][7] Conversely, another investigation involving 30 NTG patients, 34 primary open-angle glaucoma (POAG) patients, and 53 controls reported that both patient groups exhibited significantly lower levels of reduced glutathione (GSH) compared to the healthy controls.[5][8] This discrepancy highlights the need for further research to clarify the systemic antioxidant status in NTG.

Table 1: Comparison of Total Glutathione Levels in Normal Tension Glaucoma Patients and Healthy Controls

StudyPatient Group (n)Control Group (n)Total Glutathione Level in NTG (nmol)Total Glutathione Level in Controls (nmol)Statistical Significance
Park M, et al. (2009)[9]2430524.02 ± 231.09586.06 ± 156.08Not Significant
Gherghel D, et al. (2013)[8]3053Significantly Lower than Controls--
Korean J Ophthalmol. (2012)[7]1930524.02 ± 231.09586.06 ± 156.08Not Significant
This compound: A Potential, Yet Unmeasured, Biomarker of Oxidative Stress in NTG

This compound is synthesized by the same enzymatic pathway as glutathione.[10] Under conditions of oxidative stress, when the availability of cysteine (a key precursor for glutathione synthesis) is limited, the enzymes can utilize 2-aminobutyric acid instead, leading to the production of this compound.[3] This makes this compound a sensitive marker of glutathione depletion and, by extension, oxidative stress.[4] The established link between oxidative stress and glaucoma, coupled with the inconsistent findings regarding direct glutathione measurements, positions this compound as a compelling candidate for a more stable and sensitive biomarker in NTG.[1][11]

Experimental Protocols

Measurement of Total Glutathione in Whole Blood (Spectrophotometric Method)

This protocol is based on the methodology described in studies investigating glutathione levels in NTG patients.[7][9]

  • Sample Collection: Collect 3-4 mL of venous blood from the antecubital vein in the morning.

  • Sample Preparation:

    • Immediately after collection, mix the blood with a precipitating solution (e.g., 5% 5-sulfosalicylic acid) to deproteinize the sample.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Assay Procedure (Ellman's Reagent):

    • To the supernatant, add a phosphate buffer and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • DTNB reacts with the thiol group of glutathione to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).

    • Measure the absorbance of the TNB produced at 412 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of glutathione.

    • Determine the concentration of total glutathione in the samples by comparing their absorbance to the standard curve.

Quantification of this compound in Plasma (HPLC-MS/MS)

While not yet applied to NTG research, established methods for quantifying this compound in plasma can be readily adapted.[12][13][14][15]

  • Sample Collection: Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood sample to separate the plasma from the blood cells.

    • Carefully collect the plasma supernatant.

  • Sample Preparation (Protein Precipitation and Derivatization):

    • Deproteinize the plasma sample using a solvent like acetonitrile or methanol.

    • Centrifuge to remove precipitated proteins.

    • The supernatant can be directly analyzed or subjected to derivatization to enhance sensitivity. A common derivatization agent is polyethylene glycol (PEG) containing an N-hydroxysuccinimide ester, which reacts with the amino group of this compound.[13][14][15]

  • Chromatographic Separation (HPLC):

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Use a suitable column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, for separation.[13][14]

    • Employ a mobile phase gradient to elute this compound.

  • Detection and Quantification (Tandem Mass Spectrometry - MS/MS):

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Utilize electrospray ionization (ESI) in either positive or negative mode.

    • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) transitions of this compound for highly selective and sensitive quantification.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biochemical relationship between oxidative stress, glutathione, and this compound, and its potential relevance to the pathology of Normal Tension Glaucoma.

cluster_0 Cellular Environment in NTG OxidativeStress Increased Oxidative Stress (e.g., from ischemia, mitochondrial dysfunction) Glutathione Glutathione (GSH) (Primary Antioxidant) OxidativeStress->Glutathione Depletes OphthalmicAcid This compound OxidativeStress->OphthalmicAcid Potentially Increases RGC_Damage Retinal Ganglion Cell Damage & Optic Nerve Degeneration OxidativeStress->RGC_Damage Induces GSSG Oxidized Glutathione (GSSG) Glutathione->GSSG Oxidized by ROS Glutathione->RGC_Damage Protects Against GSSG->Glutathione Reduced by GR Precursors Amino Acid Precursors (Glutamate, Glycine, Cysteine, 2-Aminobutyrate) Enzymes GCL & GSS (Synthesis Enzymes) Precursors->Enzymes Enzymes->Glutathione Cysteine Available Enzymes->OphthalmicAcid Cysteine Limited, 2-Aminobutyrate Used

Caption: Proposed pathway of this compound synthesis under oxidative stress in NTG.

References

Ophthalmic Acid: A Niche Biomarker in the Diagnosis of Drug-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Drug-induced liver injury (DILI) remains a significant challenge in clinical practice and pharmaceutical development, necessitating sensitive and specific biomarkers for early detection, diagnosis, and prognosis. While traditional markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are widely used, their limitations have spurred the search for novel, more informative biomarkers. Among these, ophthalmic acid (OA) has emerged as a candidate with a mechanistic link to a key pathway in DILI pathogenesis: glutathione (GSH) depletion. This guide provides a comprehensive comparison of this compound with other established and emerging DILI biomarkers, supported by experimental data and detailed protocols.

This compound: A Surrogate for Hepatic Glutathione Depletion

This compound is a tripeptide analog of glutathione, where the cysteine residue is replaced by 2-aminobutyrate.[1] Its synthesis is catalyzed by the same enzymes as GSH, namely glutamate-cysteine ligase and glutathione synthetase.[2] In instances of significant hepatic GSH consumption, such as in acetaminophen (APAP)-induced liver injury, the depletion of the precursor cysteine shunts the pathway towards the increased production of OA.[1] This makes plasma or serum OA levels a potential indirect marker of hepatic oxidative stress and GSH depletion.[2]

However, the clinical utility of OA in DILI is still under investigation, and its performance compared to other biomarkers is not yet fully established. While some studies in animal models have shown a strong inverse correlation between hepatic GSH levels and plasma OA, human studies have yielded more complex results.[3] For instance, in patients with APAP-induced acute liver failure, detectable OA was more frequent in non-survivors, yet mean OA levels did not show a significant association with survival, a finding potentially confounded by the administration of N-acetylcysteine (NAC), the standard antidote for APAP overdose which replenishes cysteine stores.[4]

Comparative Performance of DILI Biomarkers

The ideal DILI biomarker should be sensitive, specific, and provide prognostic information. The following table summarizes the performance characteristics of this compound in comparison to other key DILI biomarkers. It is important to note that direct head-to-head comparative studies for this compound against other biomarkers with extensive quantitative data are limited. The data presented for this compound is based on available studies and may not be as robust as for more established markers.

BiomarkerPrincipleSample TypeSensitivitySpecificityAUCPrognostic ValueKey Limitations
This compound (OA) Indirect measure of hepatic glutathione (GSH) depletionSerum, PlasmaData LimitedData LimitedData LimitedHigher detection frequency in non-survivors of APAP-ALF, but mean levels not associated with survival.[4]Confounded by NAC treatment; limited data in non-APAP DILI; lack of robust clinical validation.
Alanine Aminotransferase (ALT) Enzyme released from damaged hepatocytesSerum, PlasmaHighModerate~0.97 (for DILI vs. healthy)[5]Component of Hy's Law for predicting severe DILI.Lacks specificity (elevated in other liver diseases and muscle injury); delayed increase after initial injury.
Aspartate Aminotransferase (AST) Enzyme released from damaged hepatocytes and other tissuesSerum, PlasmaHighLow~0.97 (for DILI vs. healthy)[5]Component of prognostic models.Less liver-specific than ALT (present in heart, muscle, kidney, brain).
MicroRNA-122 (miR-122) Liver-specific microRNA released upon hepatocyte injurySerum, Plasma85% (95% CI: 75-91%)[3]93% (95% CI: 86-97%)[3]0.95 (95% CI: 0.93-0.97)[3]Early elevations may predict subsequent liver injury.[6]Technically demanding quantification; variability in normalization methods.
Keratin-18 (K18) Full-length (necrosis) and caspase-cleaved (apoptosis) fragments of a hepatocyte cytoskeletal proteinSerum, PlasmaHighModerate~0.76-0.79 (for DILI vs. other acute liver injury)[7]Ratio of cleaved to full-length K18 can indicate the mode of cell death.[8]Elevated in other epithelial cell injuries; requires specific immunoassays for different fragments.
High Mobility Group Box 1 (HMGB1) Nuclear protein released during necrosis and inflammationSerum, PlasmaHighModerateData LimitedModest prognostic value in early-presenting APAP overdose patients.[9]Not liver-specific; can be released from various cell types during inflammation.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is crucial for their clinical application. The following are summarized protocols for the quantification of this compound and other key DILI biomarkers.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., isotopically labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Separation:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrument optimization).

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrument optimization).

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Quantification of Keratin-18 (M65 Assay) by ELISA

This protocol outlines the general steps for a sandwich ELISA to measure total keratin-18 (M65).

1. Reagent Preparation:

  • Prepare all reagents, including standards, controls, and wash buffer, according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 100 µL of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-K18 antibody.

  • Incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of K18 in the samples by interpolating their absorbance values from the standard curve.

Quantification of microRNA-122 by qRT-PCR

This protocol provides a general workflow for the quantification of miR-122 in plasma using quantitative reverse transcription PCR (qRT-PCR).

1. RNA Extraction:

  • Extract total RNA, including small RNAs, from 200 µL of plasma using a commercially available kit designed for biofluids.

  • Include a spike-in control (e.g., cel-miR-39) during the lysis step for normalization of extraction efficiency.

2. Reverse Transcription (RT):

  • Perform reverse transcription of the extracted RNA using a miRNA-specific stem-loop RT primer for miR-122 and the spike-in control.

3. Real-Time PCR:

  • Perform real-time PCR using a forward primer specific for miR-122 and a universal reverse primer.

  • Use a TaqMan probe or SYBR Green for detection.

  • Run the PCR on a real-time PCR instrument.

4. Data Analysis:

  • Determine the quantification cycle (Cq) values for miR-122 and the spike-in control.

  • Normalize the Cq value of miR-122 to the Cq value of the spike-in control (ΔCq).

  • Calculate the relative expression of miR-122 using the 2-ΔΔCq method or determine the absolute concentration using a standard curve of synthetic miR-122.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding the utility of these biomarkers.

G cluster_0 Hepatocyte cluster_1 Bloodstream GSH Glutathione (GSH) Depletion GSH Depletion GSH->Depletion Cysteine Cysteine GCL Glutamate-Cysteine Ligase (GCL) Cysteine->GCL Two_AB 2-Aminobutyrate Two_AB->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC when Cysteine is available gamma_GAB γ-Glutamyl-2-aminobutyrate GCL->gamma_GAB when Cysteine is low GS Glutathione Synthetase (GS) GS->GSH OA This compound (OA) GS->OA gamma_GC->GS gamma_GAB->GS OA_blood Increased This compound OA->OA_blood efflux Drug Hepatotoxic Drug (e.g., Acetaminophen) Metabolite Reactive Metabolite (e.g., NAPQI) Drug->Metabolite Metabolite->Depletion conjugation Depletion->Two_AB increases relative availability of

Caption: this compound synthesis pathway during drug-induced glutathione depletion.

G cluster_OA This compound Analysis cluster_Alt Alternative Biomarker Analysis start Patient with Suspected DILI sample Collect Blood Sample (Serum or Plasma) start->sample split sample->split prep_oa Sample Preparation (Protein Precipitation) split->prep_oa elisa ELISA (K18, HMGB1) split->elisa qpcr qRT-PCR (miR-122) split->qpcr lcms LC-MS/MS Analysis prep_oa->lcms quant_oa Quantification of OA lcms->quant_oa compare Comparative Data Analysis (Diagnostic & Prognostic Performance) quant_oa->compare quant_alt Quantification of Alternative Biomarkers elisa->quant_alt qpcr->quant_alt quant_alt->compare end Diagnosis and Prognosis of DILI compare->end

Caption: Experimental workflow for comparing this compound with other DILI biomarkers.

Conclusion

This compound holds promise as a mechanistic biomarker for DILI, particularly in cases involving significant glutathione depletion. Its direct link to the pathophysiology of certain types of liver injury provides a strong rationale for its investigation. However, the current body of evidence supporting its clinical utility, especially in direct comparison with other well-characterized biomarkers, is still developing. Further research is needed to establish robust quantitative performance metrics for this compound in diverse DILI cohorts and to clarify its role in diagnosing and managing this complex clinical condition. For now, it remains a valuable tool for researchers investigating the mechanisms of DILI, while its widespread clinical adoption awaits more definitive validation.

References

Safety Operating Guide

Navigating the Disposal of Ophthalmic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of ophthalmic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulations. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS will provide comprehensive information on hazards, handling, and emergency procedures.[1] According to available safety data, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety goggles with side-shields[2]

  • Chemical-impermeable gloves[2][3]

  • Impervious clothing, such as a lab coat[2]

Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2][3] An accessible safety shower and eye wash station are essential engineering controls.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, follows a structured process of collection, segregation, storage, and transfer to an approved waste disposal facility. Drain disposal of hazardous chemicals like this compound is strictly prohibited.[4][5]

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect solid this compound waste and any materials used for cleaning up spills (such as absorbent materials) in a dedicated, properly labeled, and sealed container.[3][5]

  • Aqueous Solutions: Collect aqueous solutions containing this compound separately from organic solvent waste.[5]

  • Segregation: It is crucial to segregate chemical wastes by general type (e.g., acids, bases, flammables).[6] Do not mix this compound waste with incompatible materials.[6]

Step 2: Container Selection and Labeling

  • Container Type: Use only appropriate, leak-proof containers for waste storage.[1][6] Plastic containers are often preferred for chemical waste.[4] Ensure the container is compatible with this compound.

  • Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, indicating the contents (i.e., "Hazardous Waste: this compound").[1][4]

Step 3: On-site Storage

  • Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[4][6]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3]

  • Container Management: Keep the waste container closed except when adding waste.[4][5][6]

Step 4: Disposal

  • Professional Disposal: The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste contractor or through your institution's Environmental Health and Safety (EH&S) department.[2][4]

  • Empty Containers: Containers that once held this compound must be managed properly. They can be triple-rinsed, with the rinsate collected as hazardous waste.[5] After proper cleaning, and with all labels removed, the container may be recycled or disposed of as general waste, depending on institutional and local regulations.[1][3][5]

Accidental Release Measures

In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[3] Evacuate personnel to a safe area.[3] Wearing full PPE, prevent further leakage and contain the spill using an inert, absorbent material.[2] Collect the spilled material and absorbent into a suitable container for disposal and decontaminate the area.[2][3] Do not let the chemical enter drains or water courses.[2][3]

Quantitative Data Summary
Property/HazardValue/ClassificationSource
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[2]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[2]
Flash Point 292.6°C[3]

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound from the point of generation to final disposal.

OphthalmicAcidDisposal start_node Start: this compound Waste Generation ppe_node 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start_node->ppe_node spill_node Accidental Spill start_node->spill_node collect_node 2. Collect Waste in a Compatible, Labeled Container ppe_node->collect_node segregate_node 3. Segregate from Incompatible Wastes collect_node->segregate_node store_node 4. Store in Designated Satellite Accumulation Area segregate_node->store_node contact_ehs_node 5. Contact EH&S or Licensed Waste Contractor store_node->contact_ehs_node end_node End: Professional Disposal contact_ehs_node->end_node spill_proc_node Follow Spill Cleanup Protocol spill_node->spill_proc_node Contain & Clean spill_proc_node->collect_node Collect as Waste

References

Personal protective equipment for handling Ophthalmic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ophthalmic acid.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified in Safety Data Sheets (SDS). As hazard profiles can vary based on the specific form (e.g., salt, solution) and concentration, it is crucial to always consult the specific SDS for the product in use.

Body Part Required PPE Specifications and Conditions
Eyes/Face Safety Goggles with side-shields or Chemical Splash GogglesMust comply with ANSI Z87.1 standards.[1][2] For tasks with a high risk of splashing, chemical splash goggles are required.[1][2] A face shield should be worn in addition to goggles when handling highly corrosive materials or large quantities.[1][3][4]
Hands Chemical-impermeable glovesNitrile gloves are a suitable option for handling acids.[2][5] Gloves must be inspected for any signs of degradation before use.[6] Hands should be thoroughly washed after removing gloves.[6]
Body Laboratory CoatA standard lab coat is sufficient for handling small quantities. For larger volumes or splash risks, an impervious apron made of plastic or rubber is recommended.[2]
Respiratory Not generally required with adequate ventilationWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.[6][7] If ventilation is insufficient or if experiencing respiratory irritation, a suitable respirator should be used.[3][6][8]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors or dust.[6][7][9]

  • Before handling, ensure that an eye wash station and safety shower are readily accessible.[7][9]

  • Avoid direct contact with the skin and eyes.[6]

  • Prevent the formation of dust and aerosols during handling.[6][7]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[6]

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[6]

  • For long-term stability, storage at -20°C in powder form or -80°C when in a solvent is recommended.[7][10]

  • Keep the container away from incompatible materials and sources of ignition.[6]

Emergency and Spill Response Protocol

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

1. Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open.[7][9] Seek immediate medical attention.[7][9]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with water.[7] If irritation persists, seek medical advice.[7]

  • Inhalation: Move the individual to an area with fresh air.[7] If breathing becomes difficult, administer CPR and seek immediate medical help.[7]

  • Ingestion: Rinse the mouth with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.[7]

2. Spill and Leakage:

  • Evacuate all non-essential personnel from the spill area.

  • Ensure the area is well-ventilated and remove any potential sources of ignition.[6]

  • Wearing the appropriate PPE, contain the spill to prevent it from entering drains or watercourses.[6][7]

  • Absorb liquid spills with an inert, non-combustible material such as sand or diatomite.[7] For solid spills, carefully collect the material to avoid creating dust.

  • Place the contained waste into a suitable, labeled, and sealed container for disposal.[6]

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[6][11] This waste must be disposed of through an approved waste disposal facility.[7]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or lab coats, that have come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Before disposal, containers should be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous waste.[11] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11] After proper rinsing, the container can be disposed of or recycled in accordance with local regulations.[6]

Ophthalmic_Acid_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_acid Handle this compound prep_emergency->handle_acid store_acid Store or Use Acid handle_acid->store_acid spill Spill Occurs handle_acid->spill exposure Exposure Occurs handle_acid->exposure decontaminate Decontaminate Work Area store_acid->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe collect_waste Collect Waste in Labeled Container remove_ppe->collect_waste dispose_waste Dispose via Approved Facility collect_waste->dispose_waste spill_response Initiate Spill Response Protocol spill->spill_response exposure_response Initiate First Aid and Seek Medical Attention exposure->exposure_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.